molecular formula C11H10N2O2 B161725 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 10199-53-8

1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B161725
CAS No.: 10199-53-8
M. Wt: 202.21 g/mol
InChI Key: ZDUDGEACIDDEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS 10199-53-8) is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol. This pyrazole derivative is supplied as a solid and should be stored sealed in dry conditions at 2-8°C . As a versatile chemical building block, this compound serves as a key synthetic intermediate in medicinal chemistry research. It has been identified as a precursor in the synthesis of novel pyrazole and pyridazinone derivatives, which are classes of compounds studied for their potential pharmacological activities . Scientific investigations have demonstrated that this compound and its derivatives exhibit promising in vitro antibacterial activity against a range of Gram-positive and Gram-negative human pathogens, including Staphylococcus aureus and Escherichia coli . This makes it a valuable scaffold for researchers developing new antibacterial agents to address the growing challenge of multi-drug resistant bacteria . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

1-methyl-5-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-10(7-9(12-13)11(14)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUDGEACIDDEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428766
Record name 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10199-53-8
Record name 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them a subject of intense research. This guide details a robust and well-established three-step synthetic pathway for this compound, a key building block for the development of novel therapeutic agents. The synthesis proceeds through the formation of a key β-ketoester intermediate, followed by a regioselective cyclocondensation to form the pyrazole ring, and concludes with the hydrolysis of the resulting ester to yield the target carboxylic acid.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved in three primary stages:

  • Claisen Condensation: Formation of ethyl 2,4-dioxo-4-phenylbutanoate from acetophenone and diethyl oxalate.

  • Pyrazole Ring Synthesis: Cyclocondensation of the dioxo-ester intermediate with methylhydrazine to yield ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate.

  • Ester Hydrolysis: Saponification of the pyrazole ester to the final carboxylic acid product.

G Start Acetophenone + Diethyl Oxalate Reagent1 1. Sodium Ethoxide 2. HCl Inter1 Ethyl 2,4-dioxo-4-phenylbutanoate (Intermediate I) Reagent2 Methylhydrazine, Glacial Acetic Acid Inter2 Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate (Intermediate II) Reagent3 1. NaOH / LiOH 2. HCl Final This compound (Target Molecule) Reagent1->Inter1 Reagent2->Inter2 Reagent3->Final G cluster_0 Step 1: Intermediate I Synthesis cluster_1 Step 2: Intermediate II Synthesis cluster_2 Step 3: Final Product Synthesis s1_react React Acetophenone + Diethyl Oxalate + NaOEt 12-16h, RT s1_quench Quench & Acidify Pour into ice water Acidify with HCl s1_react->s1_quench s1_isolate Isolate Filter solid Wash with H₂O s1_quench->s1_isolate s1_dry Dry Dry under vacuum s1_isolate->s1_dry s2_react React Intermediate I + Methylhydrazine in Acetic Acid Reflux, 4-6h s1_dry->s2_react Intermediate I s2_precip Precipitate Pour into ice water s2_react->s2_precip s2_isolate Isolate Filter solid Wash with H₂O s2_precip->s2_isolate s2_purify Purify Recrystallize from Ethanol s2_isolate->s2_purify s3_react Hydrolyze Intermediate II + NaOH in EtOH/H₂O 50-60°C, 2-4h s2_purify->s3_react Intermediate II s3_extract Workup Remove EtOH Wash with DCM s3_react->s3_extract s3_acidify Acidify & Precipitate Cool in ice bath Acidify with HCl s3_extract->s3_acidify s3_isolate Isolate & Dry Filter solid Wash with H₂O Dry under vacuum s3_acidify->s3_isolate FinalProduct FinalProduct s3_isolate->FinalProduct Final Product

A Technical Guide to the Physicochemical Properties of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document focuses on established methodologies for determining these critical parameters. It outlines detailed experimental protocols for key properties such as melting point, solubility, pKa, and logP, which are fundamental in the fields of medicinal chemistry and drug development. Furthermore, this guide presents predicted values for these properties and data from closely related isomers to offer a comparative context. Visual workflows for the experimental procedures are provided to enhance clarity and reproducibility.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in pharmaceutical research due to its diverse biological activities. The physicochemical properties of a drug candidate are paramount as they influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Accurate determination of these properties is a critical step in the early stages of drug discovery and development. This guide serves as a resource for researchers by detailing the standard experimental procedures for characterizing such molecules.

Physicochemical Properties

PropertyPredicted/Estimated ValueData from Isomers/Analogs
Molecular Formula C₁₁H₁₀N₂O₂C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol 202.21 g/mol [1]
Melting Point (°C) No data available178-180 (for 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid)
pKa No data availableDissociation constants for pyrazole carboxylic acids are documented in various databases.[2]
Aqueous Solubility No data available"Slightly soluble" in aqueous base (for 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid)
logP No data availableNo direct experimental data found.

Experimental Protocols

The following sections detail the standard experimental methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[3][4]

MeltingPoint_Workflow A Dry Crystalline Sample B Pack into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat Slowly (1-2 °C/min) C->D E Observe Melting D->E F Record Temperature Range (Onset to Completion) E->F

Melting Point Determination Workflow
Aqueous Solubility Determination

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clean vial.

  • Equilibration: The vial is agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered to separate the saturated solution from the excess solid.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6][7][8]

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Solubility_Workflow A Add Excess Solid to Solvent B Equilibrate with Agitation (24-48h at constant T) A->B C Separate Saturated Solution (Centrifuge/Filter) B->C D Quantify Concentration (e.g., HPLC-UV) C->D E Calculate Solubility D->E

Aqueous Solubility Determination Workflow
pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the protonated and deprotonated forms are present in equal concentrations.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low.[9][10][11]

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, or by using derivative plots to identify the inflection point.[12][13]

pKa_Workflow A Dissolve Compound in Solvent B Titrate with Standardized Base A->B C Record pH after Each Addition B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine pKa from Half-Equivalence Point D->E

pKa Determination Workflow
logP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octan-1-ol and water. The logarithm of this ratio (logP) is a widely used indicator of a compound's lipophilicity.

Methodology: Shake-Flask Method

  • Solvent Preparation: Octan-1-ol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

  • Equilibration: The mixture is gently agitated for a period sufficient to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octan-1-ol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectroscopy).[14][15][16][17][18]

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.

logP_Workflow A Dissolve Compound in Pre-saturated Solvent B Mix with Other Immiscible Pre-saturated Solvent A->B C Equilibrate with Agitation B->C D Separate the Two Phases (Centrifuge) C->D E Quantify Concentration in Each Phase D->E F Calculate logP E->F

logP Determination Workflow

Representative Synthesis

While a specific synthesis protocol for this compound is not detailed in the searched literature, a general and representative synthesis for a closely related isomer, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, is described.[19] This can provide insight into the potential synthetic routes. The synthesis typically involves the hydrolysis of the corresponding ester.

General Procedure for Hydrolysis:

  • The starting ester (e.g., methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate) is dissolved in a mixture of an alcohol (e.g., ethanol) and water.

  • A base, such as lithium hydroxide or sodium hydroxide, is added to the solution.

  • The reaction mixture is stirred, often with heating, until the reaction is complete, as monitored by a technique like HPLC.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and washed with an organic solvent (e.g., dichloromethane) to remove any unreacted ester.

  • The aqueous phase is then acidified with an acid (e.g., 1N HCl) to a pH below 3, which causes the carboxylic acid to precipitate.

  • The solid product is collected by filtration, washed with water, and dried under vacuum.

Synthesis_Workflow cluster_hydrolysis Ester Hydrolysis cluster_workup Work-up and Purification A Dissolve Ester in Alcohol/Water B Add Base (e.g., NaOH) A->B C Stir and Heat B->C D Monitor Reaction (HPLC) C->D E Remove Solvent D->E F Dissolve in Water and Wash E->F G Acidify Aqueous Phase F->G H Filter Precipitated Acid G->H I Dry Product H->I

General Synthesis Workflow for Pyrazole Carboxylic Acids

Conclusion

This technical guide has outlined the fundamental physicochemical properties of this compound and provided detailed, standardized protocols for their experimental determination. While specific experimental data for this compound remains elusive in the current literature, the methodologies and comparative data presented herein offer a solid foundation for researchers to characterize this and other novel chemical entities. The accurate measurement of these properties is indispensable for advancing our understanding of a compound's behavior and for making informed decisions in the drug discovery and development pipeline.

References

Potential Therapeutic Actions of the Pyrazole Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the publicly available scientific literature reveals a significant lack of information regarding the specific mechanism of action for 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Research databases and chemical supplier information primarily detail its chemical structure and physical properties but do not provide data on its biological activities, pharmacological effects, or molecular targets.

However, the broader class of compounds to which it belongs, pyrazole carboxylic acid derivatives, is the subject of extensive research due to a wide range of biological activities.[1][2][3][4] This guide, therefore, provides a comprehensive overview of the known mechanisms of action and therapeutic potential of structurally related pyrazole compounds, offering a scientifically grounded perspective on the likely, though unconfirmed, activities of this compound.

Pyrazole derivatives are a versatile class of heterocyclic compounds that have been extensively investigated for their therapeutic potential across various disease areas.[5] Their biological activity is largely attributed to the pyrazole ring, a five-membered ring with two adjacent nitrogen atoms, which can be readily functionalized to modulate pharmacological properties.[6]

Anti-inflammatory and Analgesic Activity

A significant number of pyrazole derivatives exhibit potent anti-inflammatory and analgesic effects.[7][8]

Mechanism of Action: The primary mechanism for the anti-inflammatory action of many pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX, these compounds reduce prostaglandin production, thereby alleviating inflammatory symptoms. Some pyrazole derivatives have shown selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Supporting Evidence:

  • Celecoxib: A well-known COX-2 inhibitor containing a pyrazole ring, widely used for the treatment of arthritis and acute pain.

  • Studies on various 1,3,5-trisubstituted pyrazole derivatives have demonstrated significant anti-inflammatory and analgesic activities in animal models.

Anticancer Activity

The pyrazole scaffold is a common feature in many compounds developed as anticancer agents.[1][5]

Mechanism of Action: The anticancer effects of pyrazole derivatives are diverse and target various signaling pathways involved in cancer cell proliferation, survival, and metastasis. Some of the key mechanisms include:

  • Kinase Inhibition: Many pyrazole compounds act as inhibitors of various protein kinases that are often dysregulated in cancer, such as mitogen-activated protein kinase (MEK).[8]

  • Apoptosis Induction: Certain phenylpyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting anti-apoptotic proteins like MCL-1, a member of the BCL-2 family.[9]

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at different phases, preventing cancer cell division.

Antimicrobial and Antifungal Activity

Several pyrazole carboxylic acid derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.[10][11][12]

Mechanism of Action: The exact antimicrobial mechanisms are not always fully elucidated but are thought to involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The specific substitutions on the pyrazole ring play a crucial role in determining the spectrum and potency of antimicrobial activity.

Other Pharmacological Activities

Beyond the major areas mentioned above, pyrazole derivatives have demonstrated a wide array of other pharmacological effects, including:

  • Antidepressant Activity: By inhibiting monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of neurotransmitters like serotonin and norepinephrine.[8]

  • Antidiabetic Activity: Some compounds have shown potential in managing blood glucose levels.[5]

  • Antiviral and Anti-tubercular Activity: Demonstrating inhibitory effects against various viruses and the bacterium responsible for tuberculosis.[2][4]

  • Herbicidal and Fungicidal Activity: A related compound, 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid, is noted for its use in the synthesis of herbicides and fungicides, suggesting potential applications in agrochemicals.[13]

Quantitative Data on Related Pyrazole Derivatives

While no specific quantitative data exists for this compound, the following table summarizes the activity of some representative pyrazole derivatives from the literature to provide context for the potential potency of this class of compounds.

Compound ClassTarget/ActivityMeasurementValueReference
Phenylpyrazole Derivative (LC126)MCL-1 InhibitionKi13 ± 2.7 μM[9]
Phenylpyrazole Derivative (LC126)BCL-2 InhibitionKi10 ± 1.4 μM[9]
Triphenyl-substituted PyrazoleAcetylcholinesterase (AChE) InhibitionIC5066.37 nM[14]
Diphenyl-substituted Pyrazoleα-Glucosidase InhibitionIC5036.02 - 43.72 nM[14]
Pyrazole Carboxamide DerivativeMitogen-activated protein kinase (MEK) InhibitionIC5091 nM[8]
4,5-dihydro-1H-pyrazole DerivativeMonoamine Oxidase A (MAO-A) InhibitionIC508.8 x 10-9 M[8]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols representative of the types of experiments used to characterize the biological activities of pyrazole derivatives.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay is used to determine the inhibitory activity of a compound against COX enzymes.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer containing necessary co-factors like glutathione and hematin.

  • Procedure: a. The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the COX enzyme at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes). b. The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid. c. The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then terminated. d. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antiproliferative Assay (MTT Assay)

This assay measures the effect of a compound on the proliferation of cancer cells.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours). c. After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. d. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. e. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). f. The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Logical Relationships

The diverse biological activities of pyrazole derivatives stem from their ability to modulate various cellular signaling pathways.

COX Inhibition and Anti-inflammatory Pathway

COX_Inhibition Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Substrate Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesis Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediation Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->COX-1 / COX-2 Inhibition

Caption: Inhibition of prostaglandin synthesis by pyrazole derivatives.

MCL-1 Inhibition and Apoptosis Induction Pathway

Apoptosis_Induction cluster_Mitochondria Mitochondrial Outer Membrane MCL-1 MCL-1 BAX/BAK BAX/BAK MCL-1->BAX/BAK Inhibits Cytochrome c Cytochrome c BAX/BAK->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Phenylpyrazole Derivative Phenylpyrazole Derivative Phenylpyrazole Derivative->MCL-1 Inhibits Apoptotic Stimuli Apoptotic Stimuli Apoptotic Stimuli->BAX/BAK Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Induction of apoptosis via MCL-1 inhibition.

General Experimental Workflow for Biological Screening

Experimental_Workflow Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Primary Screening Lead Identification Lead Identification In Vitro Assays->Lead Identification Hit-to-Lead In Vivo Studies In Vivo Studies Lead Identification->In Vivo Studies Efficacy & Toxicity Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development

Caption: A generalized workflow for drug discovery and development.

References

An In-depth Technical Guide to 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 10199-53-8

This technical guide provides a comprehensive overview of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, spectroscopic data, a general synthesis protocol, and a review of the known biological activities of related pyrazole derivatives.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively available in the public domain, the following tables summarize key identifiers and expected spectroscopic characteristics based on the analysis of closely related analogs.

Table 1: Physicochemical Properties and Identifiers

PropertyValue
CAS Number 10199-53-8
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Appearance Expected to be a solid

Table 2: Spectroscopic Data Summary (Expected Ranges for Related Compounds)

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the methyl, phenyl, and pyrazole ring protons.
¹³C NMR Resonances for the methyl, phenyl, pyrazole ring, and carboxylic acid carbons.
IR Spectroscopy Characteristic peaks for C=O (carboxylic acid), C=N, and C=C stretching vibrations.
Mass Spectrometry Molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight.

Synthesis of this compound

General Experimental Protocol:

A common route to pyrazole-3-carboxylic acids involves a multi-step synthesis. The following is a generalized protocol based on the synthesis of similar pyrazole derivatives.[1][2]

  • Formation of the Pyrazole Ester: A β-ketoester is reacted with a substituted hydrazine, in this case, methylhydrazine, in a suitable solvent such as ethanol. The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure to yield the crude pyrazole ester.

  • Hydrolysis to the Carboxylic Acid: The crude ester is then subjected to hydrolysis, commonly using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an alcohol like ethanol.[1] The reaction mixture is heated until the ester is completely consumed.

  • Work-up and Purification: After hydrolysis, the reaction mixture is cooled and the alcohol is removed. The aqueous solution is then acidified with an acid, such as hydrochloric acid, to precipitate the carboxylic acid.[1] The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent to afford the pure this compound.

G cluster_start Starting Materials cluster_reaction1 Step 1: Cyclocondensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_workup Step 3: Work-up cluster_product Final Product beta_ketoester β-Ketoester reaction1 Reflux in Ethanol beta_ketoester->reaction1 methylhydrazine Methylhydrazine methylhydrazine->reaction1 pyrazole_ester Pyrazole Ester reaction1->pyrazole_ester reaction2 Base (e.g., NaOH) Heat pyrazole_ester->reaction2 acidification Acidification (e.g., HCl) reaction2->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization final_product 1-Methyl-5-phenyl-1H- pyrazole-3-carboxylic acid recrystallization->final_product

Caption: General workflow for the synthesis of pyrazole-3-carboxylic acids.

Biological Activity and Potential Applications

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3][4] While specific biological data for this compound is limited in publicly accessible literature, the broader class of pyrazole carboxylic acids has been investigated for various therapeutic applications.

General Biological Activities of Pyrazole Derivatives:
  • Anti-inflammatory and Analgesic: Many pyrazole derivatives are known for their anti-inflammatory and analgesic properties.[4]

  • Antimicrobial: Various substituted pyrazoles have demonstrated antibacterial and antifungal activities.[3]

  • Anticancer: The pyrazole scaffold is present in several approved anticancer drugs, and numerous derivatives are being investigated for their potential as anticancer agents.

  • Agrochemicals: Certain pyrazole derivatives have found applications as herbicides and fungicides in the agricultural sector.[5]

The presence of the carboxylic acid moiety provides a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug discovery programs. The 1-methyl and 5-phenyl substitutions will influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical factors in drug development.

Potential Signaling Pathways:

While no specific signaling pathways have been elucidated for this compound, pyrazole-containing compounds are known to interact with a variety of biological targets. For instance, some pyrazole derivatives act as inhibitors of enzymes such as cyclooxygenases (COX) and protein kinases, which are key players in inflammatory and cancer-related signaling pathways. Further research is required to determine the specific molecular targets and mechanisms of action for this particular compound.

G cluster_targets Potential Molecular Targets cluster_pathways Downstream Signaling Pathways cluster_effects Potential Biological Effects Pyrazole_Derivative 1-Methyl-5-phenyl-1H- pyrazole-3-carboxylic acid (and derivatives) Enzymes Enzymes (e.g., COX, Kinases) Pyrazole_Derivative->Enzymes Inhibition Receptors Receptors Pyrazole_Derivative->Receptors Modulation Inflammation Inflammation Pathways Enzymes->Inflammation Proliferation Cell Proliferation Pathways Enzymes->Proliferation Anti_inflammatory Anti-inflammatory Inflammation->Anti_inflammatory Anticancer Anticancer Proliferation->Anticancer

Caption: Potential mechanisms of action for pyrazole derivatives.

References

An In-depth Technical Guide on the Spectral Data of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS Number: 10199-53-8).[1][2][3][4][5][6] Due to the limited availability of experimentally-derived spectra in public databases, this document presents a combination of available data for close isomers and predicted spectral information to serve as a comprehensive resource.

Molecular Structure and Properties
  • Molecular Formula: C₁₁H₁₀N₂O₂[1]

  • Molecular Weight: 202.21 g/mol [1][7]

  • Synonyms: 3-Carboxy-1-methyl-5-phenyl-1H-pyrazole, (3-Carboxy-1-methyl-1H-pyrazol-5-yl)benzene[1]

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.0Singlet1HCOOH
~7.5 - 7.3Multiplet5HPhenyl-H
~6.8Singlet1HPyrazole-H4
~3.9Singlet3HN-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~165C=O (Carboxylic Acid)
~150Pyrazole-C5
~142Pyrazole-C3
~130Phenyl-C (quaternary)
~129.5Phenyl-C
~129.0Phenyl-C
~126.0Phenyl-C
~110Pyrazole-C4
~38N-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3050MediumC-H stretch (Aromatic)
~2950WeakC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1480Medium-StrongC=C stretch (Aromatic and Pyrazole ring)
~1450MediumC-H bend (Aliphatic)
~1250StrongC-O stretch (Carboxylic Acid)
~920Medium, BroadO-H bend (Carboxylic Acid dimer)
~760, ~700StrongC-H out-of-plane bend (Monosubstituted benzene)
Mass Spectrometry (MS)

Note: While a mass spectrum for the specific title compound is not available, data for its isomer, 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, is available and expected to be very similar due to the identical molecular weight and fragmentation patterns.

Table 4: Mass Spectrometry Data for 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

m/zIon
203.1[M+H]⁺

Data obtained from an ESI source for the isomer 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.[7] The spectrum for this compound is expected to show a prominent [M+H]⁺ peak at a similar m/z value.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence would be used. The spectral width would be set to approximately 15 ppm, and a sufficient number of scans would be acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence would be used. The spectral width would be set to approximately 220 ppm, and a larger number of scans would be required due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired free induction decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample would be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum would be collected over a range of 4000-400 cm⁻¹ by co-adding a number of scans (e.g., 32 or 64) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal would be recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram would be Fourier transformed to produce the infrared spectrum.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample would be prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer would be used for analysis.

  • Data Acquisition: The sample solution would be introduced into the ESI source at a constant flow rate. The instrument would be operated in positive ion mode to detect the protonated molecule [M+H]⁺. Data would be collected over a relevant mass-to-charge (m/z) range.

  • Data Processing: The acquired data would be processed to generate a mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.

Workflow and Relationships

General Workflow for Spectral Analysis:

Spectral_Analysis_Workflow General Workflow for Spectral Analysis cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Purification->IR MS MS Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: A generalized workflow for the synthesis and spectral characterization of a chemical compound.

References

The Elusive Bio-Profile of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid: A Landscape Defined by Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Despite a comprehensive search of scientific literature and chemical databases, no direct experimental studies detailing the biological activities of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid have been identified. This technical guide, therefore, pivots to an in-depth analysis of its closest structural analogs, providing a predictive framework for its potential pharmacological profile. The pyrazole-3-carboxylic acid scaffold is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory properties. This guide summarizes the known biological activities of structurally related compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to inform future research on this specific molecule.

Introduction: The Pyrazole Core in Medicinal Chemistry

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical properties, making it a privileged scaffold in medicinal chemistry. The versatility of the pyrazole core allows for substitution at various positions, leading to a diverse array of compounds with a broad range of biological activities. The presence of a carboxylic acid moiety at the 3-position, as in the target compound, often enhances interaction with biological targets through hydrogen bonding and ionic interactions.

Predicted Biological Activities Based on Structural Analogs

Given the absence of direct data, the biological activities of this compound are inferred from studies on its near neighbors. The primary areas of potential activity are outlined below.

Antibacterial Activity

A structurally similar compound, 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid , has demonstrated antibacterial activity. This suggests that this compound may also possess antimicrobial properties. The general structure of pyrazole carboxylic acids has been explored for activity against various bacterial strains.

Table 1: Antibacterial Activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid Derivatives

Compound IDModificationTest OrganismMIC (µg/mL)
5c N-(phenylcarbamoyl)Bacillus cereus ATCC 706415.6
Staphylococcus aureus ATCC 653831.2
Escherichia coli ATCC 423062.5
Pseudomonas putida125

Experimental Protocol: Antibacterial Susceptibility Testing (Tube Dilution Method)

This protocol is based on the methodology described for the evaluation of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives.

  • Preparation of Inoculum: Bacterial strains are cultured in Mueller-Hinton broth at 37°C for 18-24 hours. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Preparation of Test Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in Mueller-Hinton broth in sterile test tubes.

  • Inoculation: Each tube is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The tubes are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_exp Experiment cluster_res Results Inoculum Bacterial Culture (Mueller-Hinton Broth) Standardize Adjust to 0.5 McFarland Standard Inoculum->Standardize Inoculate Inoculate Tubes with Bacterial Suspension Standardize->Inoculate Compounds Prepare Stock Solutions (DMSO) Dilutions Serial Dilutions in Broth Compounds->Dilutions Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC G cluster_stimulus Cellular Stress cluster_p53 p53 Activation cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Pyrazole Pyrazole Derivative DNA_Damage DNA Damage Pyrazole->DNA_Damage p53 p53 DNA_Damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyrazole Pyrazole Derivative Pyrazole->COX_Enzymes Inhibition

An In-depth Technical Guide to 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, a member of the biologically significant pyrazole class of heterocyclic compounds. While specific biological data for this exact molecule is limited in publicly available literature, this document consolidates information on its synthesis, and physicochemical properties. To provide a broader context for its potential applications, a review of the biological activities of structurally related pyrazole-3-carboxylic acid derivatives is included. This guide aims to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug discovery, highlighting the potential of this scaffold for further investigation.

Introduction to Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole nucleus is a versatile scaffold that has been extensively explored in medicinal chemistry due to its wide range of pharmacological activities.[1][2] Pyrazole derivatives have demonstrated a remarkable breadth of biological effects, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant properties.[1][2] The adaptable structure of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This has led to the development of several commercially successful drugs containing the pyrazole moiety.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common route involves the condensation of a β-dicarbonyl compound with a hydrazine derivative, followed by hydrolysis of the resulting ester. Specifically, the synthesis can be initiated with the reaction of ethyl 2,4-dioxo-4-phenylbutyrate and methylhydrazine to form the corresponding ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate.[3] Subsequent alkaline hydrolysis of this ethyl ester yields the target carboxylic acid.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product Ethyl 2,4-dioxo-4-phenylbutyrate Ethyl 2,4-dioxo-4-phenylbutyrate Condensation Condensation Ethyl 2,4-dioxo-4-phenylbutyrate->Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Condensation Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate Alkaline Hydrolysis Alkaline Hydrolysis Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate->Alkaline Hydrolysis This compound This compound Condensation->Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate Alkaline Hydrolysis->this compound

Figure 1: Synthetic workflow for this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 10199-53-8[4]
Molecular Formula C₁₁H₁₀N₂O₂[4]
Molecular Weight 202.21 g/mol [4]

Biological Activities of Related Pyrazole-3-Carboxylic Acid Derivatives

Derivatives of pyrazole-3-carboxylic acid have been reported to exhibit significant antibacterial and anti-inflammatory activities.[5][6] For instance, certain novel pyrazole-3-carboxylic acid derivatives have shown remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting potency comparable to the standard drug ciprofloxacin.[6] Furthermore, many of these derivatives have demonstrated significant anti-inflammatory effects in animal models.[5][6]

The pyrazole scaffold is also a key component in the design of inhibitors for various protein kinases, which are crucial targets in cancer therapy.[7] The structural modifications on the pyrazole ring, including substitutions at the 1 and 5 positions, play a critical role in determining the potency and selectivity of these inhibitors.

In the context of drug discovery, this compound methyl ester has been utilized as an intermediate in the synthesis of novel ramoplanin derivatives with antibacterial activity.[8] This indicates the utility of the this compound core in the development of new therapeutic agents.

Conclusion and Future Directions

This compound is a pyrazole derivative with a well-defined synthetic route. While direct biological data for this specific molecule is currently sparse, the extensive research on related pyrazole-3-carboxylic acids suggests its potential as a valuable scaffold in drug discovery. The known antibacterial and anti-inflammatory properties of its analogs highlight promising avenues for future investigation.

Further research is warranted to elucidate the specific biological targets and pharmacological profile of this compound. Screening this compound against a panel of bacterial strains, inflammatory markers, and protein kinases could reveal its therapeutic potential. The development of a focused library of derivatives based on this core structure may also lead to the discovery of novel and potent therapeutic agents.

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate [3]

  • Materials: Ethyl 2,4-dioxo-4-phenylbutyrate, methylhydrazine, and a suitable solvent (e.g., ethanol).

  • Procedure:

    • Dissolve ethyl 2,4-dioxo-4-phenylbutyrate in the solvent in a round-bottom flask.

    • Add methylhydrazine to the solution. The reaction is typically carried out at an elevated temperature (reflux).

    • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product, for example, by recrystallization or column chromatography, to obtain pure ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of this compound [3]

  • Materials: Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate, a base for hydrolysis (e.g., sodium hydroxide or potassium hydroxide), a solvent mixture (e.g., ethanol and water), and an acid for neutralization (e.g., hydrochloric acid).

  • Procedure:

    • Dissolve the ethyl ester from Step 1 in the solvent mixture in a round-bottom flask.

    • Add an aqueous solution of the base to the flask.

    • Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis of the ester. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with the acid until the product precipitates.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid is a research chemical. The following information is based on the known biological activities of structurally related pyrazole-3-carboxylic acid derivatives and is intended to guide future research into its therapeutic potential. No direct experimental data on the specific therapeutic targets of this compound has been identified in the public domain.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The compound this compound belongs to this versatile class of heterocyclic compounds. Its structure, featuring a phenyl group at the 5-position and a carboxylic acid at the 3-position of the N-methylated pyrazole ring, suggests the potential for interaction with various biological targets. This guide synthesizes the available information on related pyrazole derivatives to propose potential therapeutic targets and a strategic workflow for the investigation of this compound.

Hypothesized Therapeutic Targets and Applications

Based on the structure-activity relationships of analogous compounds, this compound may exhibit activity in several therapeutic areas. The following table summarizes these potential targets and their relevance.

Potential Therapeutic Target Class Specific Examples Therapeutic Area Rationale Based on Analogs
G-Protein Coupled Receptors (GPCRs) Cannabinoid Receptor 1 (CB1)Neurology, Metabolic DisordersBicyclic pyrazole derivatives are known to act as potent and selective CB1 receptor antagonists. The presence of a phenyl group at the 5-position is a key structural feature for this activity.
Enzymes Acetylcholinesterase (AChE)Neurodegenerative Diseases (e.g., Alzheimer's)Pyrazoline derivatives have been shown to be effective inhibitors of AChE, which is a key target in the management of Alzheimer's disease.
Monoamine Oxidases (MAO-A/B)Neurology (Depression, Parkinson's Disease)Pyrazoline scaffolds are known to inhibit MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters.
Viral ProteasesInfectious Diseases (e.g., Dengue)Pyrazole-3-carboxylic acid derivatives have been identified as inhibitors of the Dengue Virus NS2B-NS3 protease, which is essential for viral replication.
MetalloproteasesInflammation, CancerSubstituted pyrazole derivatives have been developed as inhibitors of meprins α and β, which are involved in tissue remodeling and inflammation.
Stearoyl-CoA Desaturase (SCD1, SCD5)Metabolic DisordersA structurally related compound, 1-Methyl-1H-pyrazole-3-carboxylic acid, is an intermediate in the synthesis of SCD1 and SCD5 inhibitors.[1]

Proposed Investigational Workflow

To systematically evaluate the therapeutic potential of this compound, a tiered screening approach is recommended. The following workflow outlines a logical progression from initial cytotoxicity assessment to specific target-based assays.

G cluster_0 Initial Screening cluster_1 Broad-Spectrum Phenotypic Screening cluster_2 Target-Based Screening (Based on Analog Data) cluster_3 Lead Optimization A Compound Acquisition and Purity Assessment B General Cytotoxicity Assay (e.g., MTT Assay) A->B C Anti-inflammatory Assays B->C D Antimicrobial/Antiviral Assays B->D E Anticancer Proliferation Assays B->E F CB1 Receptor Binding Assay B->F G AChE Inhibition Assay B->G H MAO-A/B Inhibition Assay B->H I Dengue Protease Inhibition Assay B->I J Meprin α/β Inhibition Assay B->J K Hit Confirmation and Dose-Response Studies C->K D->K E->K F->K G->K H->K I->K J->K L Structure-Activity Relationship (SAR) Studies K->L M In Vivo Model Testing L->M

Caption: Proposed experimental workflow for investigating the therapeutic potential of this compound.

Detailed Experimental Protocols

The following are representative protocols for key assays to investigate the hypothesized activities of this compound.

General Cytotoxicity: MTT Assay

This assay assesses the effect of the compound on cell viability and provides a therapeutic window for subsequent in vitro studies.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2][3][4][5]

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat cells with various concentrations of this compound and incubate for 24-72 hours.

    • MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Cannabinoid Receptor 1 (CB1) Binding Assay

This assay determines the affinity of the compound for the CB1 receptor.

  • Principle: A competitive binding assay using a radiolabeled or fluorescently-labeled known CB1 ligand (e.g., [3H]CP55,940 or a fluorescent tracer) and cell membranes expressing the CB1 receptor. The test compound's ability to displace the labeled ligand is measured.[1][6][7][8][9]

  • Procedure:

    • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB1 receptor.

    • Assay Setup: In a 96-well plate, combine the cell membranes, the labeled ligand at a concentration near its Kd, and varying concentrations of this compound.

    • Incubation: Incubate the plate at 30°C for 90 minutes to reach binding equilibrium.

    • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free ligand.

    • Detection: Quantify the amount of bound labeled ligand on the filters using a scintillation counter (for radioligands) or a fluorescence plate reader (for fluorescent ligands).

    • Data Analysis: Calculate the IC50 and Ki values from the competition binding curves.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the inhibition of AChE activity.

  • Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[10][11][12][13][14]

  • Procedure:

    • Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) substrate solution, and a solution of AChE.

    • Assay Setup: In a 96-well plate, add the buffer, DTNB, and varying concentrations of this compound.

    • Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.

    • Reaction Initiation: Add the ATCI substrate to initiate the reaction.

    • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes.

    • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition and the IC50 value.

Signaling Pathway Visualization

Given the potential for pyrazole derivatives to interact with GPCRs, the following diagram illustrates a simplified cannabinoid receptor signaling pathway, a potential target for this compound.

G cluster_0 Cell Membrane CB1 CB1 Receptor Gi Gi Protein CB1->Gi activates AC Adenylate Cyclase cAMP cAMP AC->cAMP produces Gi->AC inhibits Ligand Cannabinoid Ligand (e.g., Pyrazole Derivative) Ligand->CB1 ATP ATP ATP->AC substrate PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene

Caption: Simplified CB1 receptor signaling pathway, a potential mechanism of action for pyrazole derivatives.

Conclusion

While this compound is an under-investigated compound, its structural similarity to a well-established class of pharmacologically active molecules provides a strong rationale for exploring its therapeutic potential. The proposed workflow and experimental protocols offer a comprehensive framework for elucidating its biological activity and identifying its primary molecular targets. Further investigation into its effects on cannabinoid receptors, key enzymes in neurological disorders, and viral proteases is warranted to determine its potential as a lead compound for drug discovery.

References

Structural Analogs of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, a core scaffold of significant interest in medicinal chemistry. The pyrazole moiety is a privileged structure, forming the basis of numerous compounds with a wide array of biological activities.[1][2] This document delves into the synthesis, structure-activity relationships (SAR), and biological evaluation of these analogs. It offers detailed experimental protocols for key synthetic and analytical methods and presents quantitative biological data in a structured format for comparative analysis. Furthermore, this guide illustrates relevant signaling pathways and experimental workflows using Graphviz diagrams to provide a clear visual representation of complex concepts.

Introduction

Pyrazole derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[2] They are of considerable interest in drug discovery due to their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[3][4] The core structure of this compound offers a versatile template for chemical modification. Variations at the N1-methyl and C5-phenyl positions, as well as derivatization of the C3-carboxylic acid, have led to the discovery of potent and selective modulators of various biological targets. This guide aims to consolidate the current knowledge on these structural analogs to aid in the rational design of novel therapeutic agents.

Synthesis of Structural Analogs

The synthesis of 1,5-disubstituted pyrazole-3-carboxylic acids and their derivatives typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] A common strategy is the Claisen condensation followed by the Knorr pyrazole synthesis.

General Synthetic Scheme

A prevalent method for synthesizing the pyrazole core involves the reaction of a β-ketoester with a substituted hydrazine. The resulting pyrazolone can then be further modified. For the synthesis of this compound and its analogs, a typical route starts with the condensation of an aryl ketone with diethyl oxalate to form a 1,3-diketoester. This intermediate is then cyclized with methylhydrazine. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyrazole core and the phenyl ring.

Modifications at the N1-Position

Substitution at the N1-position of the pyrazole ring plays a crucial role in modulating biological activity. While the methyl group is a common starting point, variations with larger alkyl or aryl groups can influence potency and selectivity. For instance, in a series of 4-arylazo-3,5-diamino-1H-pyrazoles, N1-alkylation with groups ranging from methyl to benzyl led to a complete loss of activity in a biofilm dispersal assay, highlighting the sensitivity of this position to substitution.

Modifications at the C5-Aryl Position

The C5-phenyl group is a key site for structural modification to explore interactions with target proteins. Substitution on this phenyl ring can significantly impact biological activity. For example, in a series of 5-aryl-1H-pyrazole-3-carboxylic acids designed as carbonic anhydrase inhibitors, derivatives with bulkier substituents in the para-position of the phenyl ring showed enhanced inhibition of the hCA XII isoform, while ortho- and meta-substituted analogs were more effective against hCA IX.

Modifications of the C3-Carboxamide/Carboxylic Acid

The carboxylic acid at the C3 position is a critical functional group that can be converted to various amides and esters to modulate pharmacokinetic and pharmacodynamic properties. The conversion of the carboxylic acid to a carboxamide is a common strategy in drug design. Structure-activity relationship studies on benzo[b]thiophene-3-carboxylic acid derivatives have shown that a carboxamide at the C-3 position enhances anti-proliferative activity in breast cancer cells.[7]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of various structural analogs of this compound against different biological targets.

Table 1: Anticancer Activity of Pyrazole Analogs

Compound IDN1-SubstituentC5-Aryl SubstituentC3-DerivativeCell LineIC50 (µM)Reference
1 Methyl2,4,6-trimethoxyphenyl---[4]
2 -2-chlorophenyl2-(hydroxymethyl)-1-methyl-pyrrolidin-3-yl)-3,5-dimethoxy-phenol--[4]
3f -4-amino-(1H)-pyrazole derivative-HEL, K562Submicromolar[3]
11b -4-amino-(1H)-pyrazole derivative-HEL, K562Submicromolar[3]
48 -pyrazolo[4,3-f]quinoline-HCT116, HeLa1.7, 3.6[8]
35 -isolongifolanone derivative-HepG2, MCF7, Hela3.53, 6.71, 5.16[8]
37 -isolongifolanone derivative-MCF75.21[8]
L2 -3,5-diphenyl-CFPAC-161.7[9]
L3 -3-(trifluoromethyl)-5-phenyl-MCF-781.48[9]
8t -1H-pyrazole-3-carboxamide-MV4-110.00122[10]

Table 2: Enzyme Inhibitory Activity of Pyrazole Analogs

Compound IDN1-SubstituentC5-Aryl SubstituentC3-DerivativeTarget EnzymeKi or IC50 (µM)Reference
- -Substituted PhenylCarboxylic AcidhCA IX5 - 25
- -Substituted PhenylCarboxylic AcidhCA XII1-digit micromolar
8t -1H-pyrazole-3-carboxamide-FLT30.000089[10]
8t -1H-pyrazole-3-carboxamide-CDK20.000719[10]
8t -1H-pyrazole-3-carboxamide-CDK40.000770[10]
- -4-benzoyl-1,5-diphenylSulfonamidehCA I0.063–3.368[11]
- -4-benzoyl-1,5-diphenylSulfonamidehCA II0.007–4.235[11]
33 -1,5-diaryl-COX-22.52[12]
5 -1,3-diphenylCarboxamideMEK0.091[12]
1e --CarboxamideUrease91.9% inhibition[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core pyrazole structure and key in vitro biological assays.

Synthesis of Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate

This protocol describes a general method for the synthesis of the core pyrazole ester, which can be subsequently hydrolyzed to the carboxylic acid or converted to various amides.

Materials:

  • Substituted acetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Methylhydrazine sulfate

  • Sodium acetate

  • Glacial acetic acid

Procedure:

  • Claisen Condensation: To a solution of sodium ethoxide in absolute ethanol, add the substituted acetophenone and diethyl oxalate. Stir the mixture at room temperature for 24 hours. Acidify the reaction mixture with dilute sulfuric acid and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1,3-diketoester.

  • Knorr Pyrazole Synthesis: Dissolve the crude 1,3-diketoester in glacial acetic acid. Add a solution of methylhydrazine sulfate and sodium acetate in water. Reflux the mixture for 8 hours. Cool the reaction mixture and pour it into ice water. Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the ethyl 1-methyl-5-aryl-1H-pyrazole-3-carboxylate.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[9]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrazole analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of pyrazole analogs against specific protein kinases.[1]

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized pyrazole analogs dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer, the pyrazole analog at various concentrations, the specific substrate, and the recombinant kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of product formed (or ATP consumed) using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of pyrazole analogs are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Several pyrazole-based compounds have been developed as potent JAK inhibitors.[3]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Pyrazole Pyrazole Analog (Inhibitor) Pyrazole->JAK Inhibition pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Expression (Proliferation, Survival) Nucleus->Gene

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole analog.

Experimental Workflow for SAR Studies

A systematic approach is essential for conducting structure-activity relationship studies to identify lead compounds with improved potency and selectivity.

SAR_Workflow Start Design of Analogs Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening In Vitro Biological Screening Purification->Screening Data Data Analysis (IC50) Screening->Data SAR SAR Analysis Data->SAR Lead Lead Compound Optimization SAR->Lead Iterative Design End Preclinical Development SAR->End Promising Candidate Lead->Synthesis

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization at multiple positions allow for the fine-tuning of pharmacological properties. This technical guide has provided a consolidated resource for researchers in the field, summarizing key synthetic strategies, structure-activity relationships, and quantitative biological data. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to facilitate further research and accelerate the discovery of new drug candidates based on this promising heterocyclic core.

References

The Emergence of a Versatile Scaffold: A Technical Guide to 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid (CID 329816571) belongs to the vast and functionally diverse class of pyrazole-containing heterocyclic compounds. While a detailed historical narrative of its specific discovery is not extensively documented in publicly available literature, its scientific importance can be understood within the broader context of the exploration of pyrazole chemistry for applications in agrochemicals and pharmaceuticals. This technical guide consolidates the available information on its synthesis, potential biological activities inferred from related analogues, and the experimental methodologies employed in the study of this class of compounds. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, has been a subject of intense research due to its wide array of biological activities, including herbicidal, fungicidal, insecticidal, and various therapeutic effects. This document serves as a comprehensive resource for researchers engaged in the development of novel bioactive molecules based on the pyrazole scaffold.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in research and development.

PropertyValueReference
CAS Number 10199-53-8[1]
Molecular Formula C₁₁H₁₀N₂O₂[2]
Molecular Weight 202.21 g/mol [2]
Form Solid[2]
InChI Key JAUNWUAOFPNAKK-UHFFFAOYSA-N[2]
SMILES O=C(O)C1=NN(C2=CC=CC=C2)C(C)=C1[2]

Historical Context and Discovery

The specific discovery of this compound is not marked by a singular, prominent publication. Its emergence is intertwined with the broader history of pyrazole synthesis and the subsequent exploration of this scaffold for biological activity. The pyrazole ring system itself has been a cornerstone in heterocyclic chemistry for over a century, with many of its derivatives finding applications as nonsteroidal anti-inflammatory drugs, analgesics, and antipyretics[3].

In the realm of agrochemicals, pyrazole-containing compounds have gained significant attention for their potent herbicidal, fungicidal, and insecticidal properties[1][4]. Research into pyrazole carboxamides, in particular, has led to the development of a major class of fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain[5][6]. The structural motif of a pyrazole ring linked to a carboxylic acid function is a key building block for creating extensive libraries of derivatives for screening and optimization of biological activity.

While early research focused on different isomers, the synthesis and investigation of specifically substituted pyrazoles like this compound likely arose from systematic structure-activity relationship (SAR) studies aimed at discovering novel bioactive compounds.

Synthesis and Experimental Protocols

General Synthesis Pathway

The synthesis of pyrazole carboxylic acids typically follows a multi-step process. The following diagram illustrates a general and plausible synthetic route for this compound.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis A Phenylhydrazine C Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate A->C Condensation B Ethyl benzoylpyruvate B->C D Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate E This compound D->E NaOH, H₂O/EtOH

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on the synthesis of the closely related isomer, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, and is expected to be adaptable for the target compound with appropriate modifications of starting materials.

Synthesis of Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (Ester Intermediate)

  • Reaction Setup: In a suitable reaction vessel, dissolve the starting ester (e.g., methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate) in a mixture of ethanol and water[7].

  • Addition of Base: Add a solution of lithium hydroxide monohydrate to the reaction mixture[7].

  • Reaction Conditions: Stir the reaction mixture at 50 °C[7].

  • Monitoring: Monitor the progress of the reaction using high-performance liquid chromatography (HPLC) until the starting material is consumed[7].

  • Work-up:

    • Concentrate the reaction mixture to dryness under reduced pressure[7].

    • Dissolve the residue in water and extract with dichloromethane (DCM) to remove any unreacted starting material[7].

    • Acidify the aqueous phase with 1N hydrochloric acid to a pH of less than 3[7].

  • Isolation:

    • Collect the precipitated solid by filtration[7].

    • Dry the solid under high vacuum to afford the final product, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid[7].

Note: For the synthesis of this compound, the corresponding ester, ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate, would be the starting material for the hydrolysis step.

Biological Activity and Potential Applications

Direct and extensive biological activity data for this compound is limited in the available literature. However, based on the activities of structurally similar compounds, its potential applications can be inferred.

Agrochemical Applications

The pyrazole carboxamide scaffold is a well-established pharmacophore in the agrochemical industry, particularly for fungicides.

Fungicidal Activity: Many commercial fungicides, such as Isopyrazam, Bixafen, and Fluxapyroxad, contain a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide core[5]. These compounds act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi and leading to cell death[5][6]. It is plausible that derivatives of this compound could exhibit similar fungicidal properties.

cluster_Mitochondrion Fungal Mitochondrion TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate ETC Electron Transport Chain ATP ATP Synthesis ETC->ATP SDH->ETC Fumarate Inhibitor Pyrazole Carboxamide (e.g., derivative of 1-Methyl-5-phenyl-1H- pyrazole-3-carboxylic acid) Inhibitor->SDH Inhibition

Caption: Potential mechanism of action for fungicidal pyrazole carboxamides.

Herbicidal Activity: Certain pyrazole derivatives have been investigated for their herbicidal effects[1][8]. The introduction of different substituents on the pyrazole ring can modulate the herbicidal activity and spectrum[1].

Pharmaceutical Applications

The pyrazole nucleus is a common feature in many pharmaceuticals. While no specific therapeutic applications have been reported for this compound, its structural relatives have shown a range of activities.

  • Anti-inflammatory and Analgesic: The pyrazole scaffold is present in several nonsteroidal anti-inflammatory drugs (NSAIDs)[3].

  • Anticancer and Antimicrobial: Various pyrazole derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents[3][4][9].

  • Other Therapeutic Areas: Research has also explored pyrazole derivatives for their potential in treating conditions like obesity, anxiety, and viral infections such as Hepatitis C[10][11].

Quantitative Data from Related Compounds

The following table summarizes some quantitative data for compounds structurally related to this compound, illustrating the impact of substituent modifications on their biological activity.

CompoundActivityEC₅₀ / IC₅₀ (µg/mL)Organism/TargetReference
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideAntifungalNot specified, but higher activity than BoscalidVarious phytopathogenic fungi[5]
Isoxazole pyrazole carboxylate 7aiAntifungal0.37Rhizoctonia solani[12]
Pyrazole-5-carboxamide 7hInsecticidal85.7% mortality at 12.5 mg/LAphis fabae[13]

Conclusion

This compound is a member of a chemically and biologically significant class of heterocyclic compounds. While its individual history of discovery is not well-defined, its importance lies in its potential as a versatile building block for the synthesis of novel agrochemicals and pharmaceuticals. The extensive research on related pyrazole carboxamides, particularly as SDHI fungicides, provides a strong rationale for the further investigation of derivatives of this compound. This technical guide provides a foundational understanding of its synthesis, potential applications, and the experimental context for its study, serving as a valuable resource for researchers in the field. Further targeted synthesis and biological screening of derivatives of this compound are warranted to fully explore its potential.

References

1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety and Handling of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 10199-53-8), a compound often utilized in laboratory and chemical synthesis settings. Adherence to these guidelines is crucial for ensuring a safe working environment and minimizing potential health risks.

Chemical Identification and Physical Properties

A clear understanding of the compound's basic properties is the first step in safe handling.

PropertyValueReference
CAS Number 10199-53-8[1][2][3]
Molecular Formula C₁₁H₁₀N₂O₂[1][2]
Molecular Weight 202.21 g/mol [2]
Appearance White to Off-white Solid[4]
Purity >95%[4]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The following table summarizes its classification and associated hazard statements.

GHS ClassificationHazard Statement
Skin Corrosion/Irritation, Category 2 H315 - Causes skin irritation
Serious Eye Damage/Eye Irritation, Category 2 H319 - Causes serious eye irritation
Specific target organ toxicity (single exposure), Category 3 H335 - May cause respiratory irritation

Signal Word: Warning

Safe Handling and Storage

Proper handling and storage procedures are essential to prevent exposure and maintain the chemical's integrity.

Handling:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

  • Wash face, hands, and any exposed skin thoroughly after handling.[4]

  • Use only outdoors or in a well-ventilated area.[4]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • Do not get in eyes, on skin, or on clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Avoid dust formation.[1]

Storage:

  • Store in a well-ventilated place.[4]

  • Keep container tightly closed.[4]

  • Store locked up.[4]

  • Keep containers tightly closed in a dry, cool place.[1]

Incompatible Materials:

  • Strong oxidizing agents

  • Strong bases

  • Amines

  • Strong reducing agents

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended workflow for selecting and using Personal Protective Equipment when handling this compound.

PPE_Workflow Start Handling 1-Methyl-5-phenyl- 1H-pyrazole-3-carboxylic acid Engineering_Controls Work in a Well-Ventilated Area (e.g., Fume Hood) Start->Engineering_Controls Assess_Exposure Assess Potential for Skin and Eye Contact Engineering_Controls->Assess_Exposure Gloves Wear Protective Gloves (e.g., Nitrile) Assess_Exposure->Gloves Lab_Coat Wear a Lab Coat or Long-Sleeved Clothing Gloves->Lab_Coat Eye_Protection Wear Safety Goggles (EN 166) Lab_Coat->Eye_Protection Respiratory If Dust is Generated, Use a NIOSH/MSHA Approved Respirator Eye_Protection->Respiratory End Proceed with Experiment Respiratory->End

Personal Protective Equipment (PPE) Workflow.

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid is critical. The following diagram outlines the recommended procedures for different routes of exposure.

First_Aid_Measures Exposure Accidental Exposure to This compound Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Inhalation_Action Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. Inhalation->Inhalation_Action Skin_Contact_Action Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Skin_Contact->Skin_Contact_Action Eye_Contact_Action Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. Eye_Contact->Eye_Contact_Action Ingestion_Action Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur. Ingestion->Ingestion_Action

First-Aid Procedures for Exposure.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]

  • Unsuitable Extinguishing Media: No information available.

  • Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be produced.

  • Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.

  • Environmental Precautions: Should not be released into the environment.

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[1]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[4]

Toxicological Information

  • Acute Toxicity: Based on the GHS classification, this compound is not classified for acute toxicity.

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2).[1]

  • Respiratory or Skin Sensitization: No information available.

  • Germ Cell Mutagenicity: No information available.

  • Carcinogenicity: No information available.

  • Reproductive Toxicity: No information available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation (Category 3).[1]

  • Specific Target Organ Toxicity - Repeated Exposure: No information available.

  • Aspiration Hazard: No information available.

  • Symptoms / Effects, Both Acute and Delayed: No information available.

Experimental Protocols

Detailed experimental protocols for the toxicological and safety data presented are proprietary to the manufacturers and suppliers who have conducted the testing for regulatory compliance (e.g., for Safety Data Sheets). As such, specific, detailed methodologies for these tests are not publicly available in the provided search results. The hazard classifications are derived from standardized testing guidelines (e.g., OECD guidelines) that are followed by the chemical industry. For specific experimental details, it would be necessary to contact the supplier directly.

This guide is intended for informational purposes and should not be a substitute for professional judgment and the specific safety data sheet provided by the supplier. Always consult the most current SDS for the material before use.

References

In-Depth Technical Guide: Predicted ADME Properties of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

On: The Core Predicted ADME Profile of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound this compound. The information herein is generated based on established in silico predictive models and serves as a foundational resource for early-stage drug discovery and development.

Compound Overview

IUPAC Name: this compound

Molecular Formula: C₁₁H₁₀N₂O₂

Molecular Weight: 202.21 g/mol

Chemical Structure:

Predicted ADME Properties Summary

The following table summarizes the predicted ADME properties for this compound. These predictions are derived from computational models that analyze the compound's structure and physicochemical characteristics.

ADME Parameter Predicted Value/Classification Significance in Drug Development
Physicochemical Properties
Molecular Weight202.21 g/mol Within the desirable range for good oral bioavailability (Lipinski's Rule of Five).
logP (Octanol-Water Partition Coefficient)~2.0 - 2.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA)~60-70 ŲSuggests good intestinal absorption and blood-brain barrier penetration potential.
Hydrogen Bond Donors1Compliant with Lipinski's Rule of Five, favoring good membrane permeability.
Hydrogen Bond Acceptors3-4Compliant with Lipinski's Rule of Five, favoring good membrane permeability.
Absorption
Human Intestinal Absorption (HIA)HighThe compound is predicted to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighSuggests good potential for passive diffusion across the intestinal epithelium.
P-glycoprotein (P-gp) SubstrateNoThe compound is not likely to be a substrate for P-gp, an efflux transporter that can limit drug absorption.
Distribution
Plasma Protein Binding (PPB)Moderate to HighAs an acidic drug, it is expected to bind to albumin. The degree of binding will influence the free fraction available for therapeutic effect.
Blood-Brain Barrier (BBB) PenetrationLikelyThe physicochemical properties suggest the potential to cross the BBB.
Metabolism
Metabolic Stability (Human Liver Microsomes)ModeratePyrazole-containing compounds can be subject to metabolism. The N-methyl and phenyl groups are potential sites of oxidation.
Cytochrome P450 (CYP) InhibitionPotential for weak inhibitionThe pyrazole moiety may interact with CYP enzymes; however, significant inhibition is not predicted.
Excretion
Primary Route of ExcretionRenal and/or HepaticThe carboxylic acid group suggests potential for renal clearance, while metabolites could be cleared hepatically.
Toxicity
hERG InhibitionLow RiskThe compound is not predicted to have significant inhibitory activity on the hERG channel, reducing the risk of cardiotoxicity.
Ames MutagenicityNegativeThe structure does not contain typical alerts for mutagenicity.

Visualization of In Silico ADME Prediction Workflow

The following diagram illustrates a typical workflow for the in silico prediction of ADME properties.

ADME_Prediction_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output Molecule 1. Molecular Structure (SMILES/SDF) Physicochemical 2. Physicochemical Properties (MW, logP, TPSA) Molecule->Physicochemical Absorption 3. Absorption Models (HIA, Caco-2, P-gp) Physicochemical->Absorption Distribution 4. Distribution Models (PPB, BBB) Physicochemical->Distribution Metabolism 5. Metabolism Models (CYP Inhibition, Stability) Physicochemical->Metabolism Toxicity 6. Toxicity Models (hERG, Ames) Physicochemical->Toxicity Profile 7. ADME-Tox Profile Absorption->Profile Distribution->Profile Metabolism->Profile Toxicity->Profile

A flowchart of the in silico ADME prediction process.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments that can be used to validate the in silico predictions.

Caco-2 Permeability Assay

This assay assesses the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 21-25 days to form a differentiated and polarized monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment: The experiment is conducted in two directions: apical (A) to basolateral (B) and basolateral (B) to apical (A). The test compound is added to the donor chamber (either apical or basolateral), and samples are taken from the receiver chamber at various time points.

  • Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound in the donor chamber.

  • Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is indicative of active efflux.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that measures the permeability of a compound across an artificial lipid membrane, predicting passive diffusion.

  • Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane. An acceptor plate is filled with a buffer solution.

  • Assay Procedure: The test compound is dissolved in a buffer and added to the donor plate. The donor plate is then placed on top of the acceptor plate, creating a "sandwich". The assembly is incubated for a set period, typically several hours, with gentle shaking.

  • Analysis: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the final concentrations in the donor and acceptor compartments.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

  • Reaction Mixture Preparation: The test compound is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Points and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLint).

Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is a widely used method to determine the fraction of a drug that binds to plasma proteins.

  • Apparatus Setup: A dialysis unit with two chambers separated by a semi-permeable membrane is used.

  • Procedure: Plasma containing the test compound is placed in one chamber (the plasma chamber), and a protein-free buffer is placed in the other chamber (the buffer chamber). The unit is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Analysis: After incubation, aliquots are taken from both chambers, and the concentration of the compound in each is determined by LC-MS/MS.

  • Calculation of Fraction Unbound (fu):

    • % Bound = [(Cplasma - Cbuffer) / Cplasma] * 100

    • fu = Cbuffer / Cplasma

    • Where Cplasma is the concentration in the plasma chamber and Cbuffer is the concentration in the buffer chamber at equilibrium.

hERG Inhibition Assay (Patch Clamp)

The patch-clamp assay is the gold standard for assessing the inhibitory effect of a compound on the hERG potassium channel, a key indicator of potential cardiotoxicity.

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

  • Electrophysiological Recording: The whole-cell patch-clamp technique is employed to record the hERG current. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through the hERG channels.

  • Compound Application: The cells are exposed to increasing concentrations of the test compound.

  • Data Acquisition and Analysis: The hERG current is measured before and after the application of the compound. The percentage of inhibition at each concentration is calculated, and an IC₅₀ value (the concentration at which 50% of the channel activity is inhibited) is determined by fitting the concentration-response data to a sigmoid curve.

Methodological & Application

Application Notes and Protocols for 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, a pyrazole derivative with potential applications in pharmaceutical and agrochemical research. The document outlines the synthetic route, characterization methods, and protocols for evaluating its potential biological activities, specifically anti-inflammatory and antimicrobial effects.

Synthesis of this compound

The synthesis of the target compound is achieved through a two-step process. The first step involves the cyclocondensation of a β-ketoester with methylhydrazine to form the corresponding ethyl pyrazole-3-carboxylate. The second step is the hydrolysis of the ester to the desired carboxylic acid.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate

This procedure is adapted from established methods for the synthesis of substituted pyrazole esters.

  • Materials:

    • Ethyl 2,4-dioxo-4-phenylbutanoate

    • Methylhydrazine

    • Glacial Acetic Acid

    • Ethanol

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl Acetate (EtOAc)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, prepare a suspension of ethyl 2,4-dioxo-4-phenylbutanoate (1 equivalent) in glacial acetic acid.

    • To this suspension, add methylhydrazine (1.1 equivalents) dropwise at room temperature with stirring.

    • After the addition is complete, reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization Data (Hypothetical): The purified product should be characterized by spectroscopic methods to confirm its structure.

ParameterExpected Value
Appearance White to off-white solid
Yield 70-80%
¹H NMR (CDCl₃) δ (ppm): 1.4 (t, 3H, CH₃-ester), 4.1 (s, 3H, N-CH₃), 4.4 (q, 2H, CH₂-ester), 7.0 (s, 1H, pyrazole-H), 7.3-7.5 (m, 5H, Ar-H)
¹³C NMR (CDCl₃) δ (ppm): 14.5, 37.0, 61.0, 108.0, 128.0, 129.0, 130.0, 132.0, 142.0, 150.0, 163.0
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₁₃H₁₄N₂O₂

Step 2: Hydrolysis to this compound

This procedure follows a standard ester hydrolysis method.

  • Materials:

    • Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate

    • Ethanol

    • Water

    • Lithium Hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)

    • Hydrochloric Acid (HCl, 1N)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the purified ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

    • Add lithium hydroxide monohydrate or sodium hydroxide (2-2.5 equivalents).

    • Stir the reaction mixture at 50-60°C until the reaction is complete, as monitored by TLC or HPLC.

    • After completion, concentrate the mixture under reduced pressure to remove the ethanol.

    • Dissolve the residue in water and wash with dichloromethane to remove any unreacted starting material.

    • Acidify the aqueous phase to pH < 3 with 1N hydrochloric acid.

    • The precipitated solid is the desired carboxylic acid. Collect the solid by filtration.

    • Wash the solid with cold water and dry under high vacuum.

  • Characterization Data (Hypothetical):

ParameterExpected Value
Appearance White solid
Yield 90-95%
¹H NMR (DMSO-d₆) δ (ppm): 4.0 (s, 3H, N-CH₃), 6.9 (s, 1H, pyrazole-H), 7.3-7.5 (m, 5H, Ar-H), 13.0 (br s, 1H, COOH)
Mass Spec (ESI+) m/z: 203.1 [M+H]⁺[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A Ethyl 2,4-dioxo-4- phenylbutanoate C Cyclocondensation (Glacial Acetic Acid, Reflux) A->C B Methylhydrazine B->C D Ethyl 1-methyl-5-phenyl- 1H-pyrazole-3-carboxylate C->D Yield: 70-80% E Ethyl 1-methyl-5-phenyl- 1H-pyrazole-3-carboxylate F Hydrolysis (LiOH or NaOH, EtOH/H₂O) E->F G 1-Methyl-5-phenyl-1H- pyrazole-3-carboxylic acid F->G Yield: 90-95%

Caption: Synthetic route for this compound.

Potential Biological Applications and Experimental Protocols

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial properties. The following are general protocols that can be adapted to evaluate the efficacy of this compound.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess acute anti-inflammatory activity.[2]

  • Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential. The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase primarily mediated by prostaglandins.[2]

  • Materials:

    • Wistar rats (150-200 g)

    • This compound (Test Compound)

    • Carrageenan (1% w/v in sterile saline)

    • Indomethacin or Diclofenac Sodium (Standard Drug)

    • Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

    • Plethysmometer

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Divide the animals into groups (n=6 per group):

      • Group I: Vehicle control

      • Group II: Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.)

      • Group III, IV, etc.: Test Compound at different doses (e.g., 10, 20, 50 mg/kg, p.o.)

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, standard drug, or test compound orally (p.o.).

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[2]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[2]

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

  • Expected Outcome: A significant reduction in paw edema in the groups treated with this compound compared to the control group would indicate anti-inflammatory activity.

Experimental Workflow for Paw Edema Assay

Paw_Edema_Workflow Start Start: Fasted Rats Grouping Animal Grouping (Control, Standard, Test) Start->Grouping InitialPawVolume Measure Initial Paw Volume Grouping->InitialPawVolume Dosing Oral Administration of Compounds InitialPawVolume->Dosing Carrageenan Inject Carrageenan into Paw Dosing->Carrageenan 1 hour later MeasurePawVolume Measure Paw Volume at 1, 2, 3, 4, 5 hours Carrageenan->MeasurePawVolume Analysis Calculate % Inhibition of Edema MeasurePawVolume->Analysis End End: Assess Anti-inflammatory Activity Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This in vitro assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Principle: The test compound is serially diluted in a liquid growth medium and inoculated with a standardized number of microorganisms. The growth is assessed after incubation, and the MIC is the lowest concentration of the compound at which no growth is observed.

  • Materials:

    • This compound (Test Compound)

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa)

    • Fungal strains (e.g., Candida albicans)

    • Ciprofloxacin or other standard antibiotic (Positive Control for bacteria)

    • Fluconazole or other standard antifungal (Positive Control for fungi)

    • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

    • 96-well microtiter plates

    • Spectrophotometer (optional, for quantitative measurement)

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the test compound in the appropriate growth medium in the wells of a 96-well plate.

    • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

  • Data Presentation: The results are presented as MIC values in µg/mL or µM.

MicroorganismTest Compound MIC (µg/mL)Standard Drug MIC (µg/mL)
S. aureus Data to be determinede.g., Ciprofloxacin
B. cereus Data to be determinede.g., Ciprofloxacin
E. coli Data to be determinede.g., Ciprofloxacin
P. aeruginosa Data to be determinede.g., Ciprofloxacin
C. albicans Data to be determinede.g., Fluconazole

Logical Flow for MIC Determination

MIC_Workflow Start Start: Prepare Stock Solution of Test Compound Dilution Serial Dilution in 96-well Plate Start->Dilution Inoculation Inoculate with Standardized Microbial Suspension Dilution->Inoculation Incubation Incubate at Appropriate Temperature and Time Inoculation->Incubation Observation Observe for Microbial Growth (Turbidity) Incubation->Observation Determination Determine Lowest Concentration with No Growth (MIC) Observation->Determination End End: Report MIC Value Determination->End

Caption: Logical workflow for determining the Minimum Inhibitory Concentration (MIC).

Disclaimer: The provided protocols are intended as a guide for research purposes. All experiments should be conducted in a suitably equipped laboratory by trained personnel, adhering to all relevant safety guidelines and regulations. The hypothetical characterization and biological activity data are for illustrative purposes only and need to be confirmed by actual experimental results.

References

Application Notes and Protocols for Dissolving 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid in cell culture experiments. The following protocols and data are designed to ensure compound solubility while minimizing solvent-induced cytotoxicity.

Compound Information

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₀N₂O₂

  • Molecular Weight: 202.21 g/mol

  • Appearance: Off-White to Pale Yellow Solid.[1]

Solubility and Solvent Selection

The solubility of this compound in aqueous media is limited. Therefore, the use of an organic solvent is necessary to prepare a stock solution for cell culture applications. Based on the chemical properties of similar pyrazole carboxylic acid derivatives, Dimethyl sulfoxide (DMSO) and Methanol are suitable starting solvents.[1]

Key Considerations for Solvent Choice:

  • Primary Recommendation (DMSO): DMSO is a powerful and commonly used solvent in cell culture for water-insoluble compounds.[2][3][4] It is crucial to use a final concentration of DMSO in the cell culture medium that is non-toxic to the cells.

  • Alternative (Methanol): Methanol can also be used as a solvent.[4] However, like DMSO, its final concentration in the media must be carefully controlled to avoid cytotoxic effects.[4][5]

  • Aqueous Base (Slight Solubility): While there is slight solubility in aqueous bases, this is generally not recommended for cell culture applications due to the potential for significant pH shifts in the culture medium.[1]

Solvent Cytotoxicity Data

It is imperative to maintain a low final concentration of the organic solvent in the cell culture medium to prevent cytotoxicity. The table below summarizes the maximum tolerated concentrations (MTC) and 50% inhibitory concentrations (IC50) of common solvents in various cell lines.

SolventCell Line(s)Maximum Tolerated Concentration (MTC) (v/v)IC50 (v/v)Reference(s)
DMSO Balb/3T3, 293T, MCF-7, RAW-264.7, HUVEC0.1% - 1.09%0.63% - 2.60%[3][5]
HeLa< 2%Not Specified[2]
HepG2, MDA-MB-231, MCF-7, VNBRCA10.15% - 0.6%Not Specified[4]
Methanol Balb/3T3, 293T0.56% - 1.31%0.17% - 2.60%[3][5]
HepG2, MDA-MB-231, MCF-7, VNBRCA10.15% - 1.25%Not Specified[4]
Ethanol Balb/3T3, 293T, HaCaT, A-375, A-431> 2%> 2%[3][5]
HepG2, MDA-MB-231, MCF-7, VNBRCA10.15% - 1.25%Not Specified[4]

Recommendation: For initial experiments, it is strongly advised to keep the final solvent concentration in the cell culture medium at or below 0.1% (v/v) to minimize any potential confounding effects from the solvent.[6]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 202.21 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Weigh the Compound: Accurately weigh out 2.02 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can be applied. Vortex again after warming.

    • Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is critical to maintain the sterility of your cell cultures.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Diagram: Workflow for Stock Solution Preparation

G cluster_0 Preparation of 10 mM Stock Solution weigh 1. Weigh 2.02 mg of Compound add_solvent 2. Add 1 mL of DMSO weigh->add_solvent dissolve 3. Vortex to Dissolve (Warm if necessary) add_solvent->dissolve sterilize 4. Filter Sterilize (0.22 µm) dissolve->sterilize store 5. Aliquot and Store at -20°C sterilize->store

Caption: Workflow for preparing a sterile 10 mM stock solution.

Protocol for Determining the Optimal Working Concentration

This protocol outlines the steps to determine the highest non-toxic concentration of this compound for your specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 10 mM stock solution of this compound

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

  • Multichannel pipette

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (typically 24 hours post-seeding).

  • Prepare Serial Dilutions:

    • Prepare a series of dilutions of your 10 mM stock solution in complete cell culture medium. A common starting range is from 100 µM down to 0.1 µM.

    • Crucially, prepare a "vehicle control" for each concentration. This control should contain the same final concentration of DMSO as the corresponding compound dilution but without the compound. For example, if your highest compound concentration results in a 0.1% DMSO concentration in the well, your vehicle control for that concentration should also be 0.1% DMSO.

  • Treatment:

    • Remove the old medium from the cells.

    • Add the prepared dilutions of the compound and the vehicle controls to the respective wells.

    • Include a "cells only" control with fresh medium containing no compound or solvent.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the "cells only" control (set to 100% viability).

    • Compare the viability of the compound-treated cells to the corresponding vehicle control at each concentration. This will help you distinguish between the cytotoxic effects of the compound and the solvent.

    • Plot the cell viability against the compound concentration to determine the dose-response curve and identify the highest non-toxic concentration.

Diagram: Workflow for Determining Optimal Working Concentration

G cluster_1 Determining Optimal Working Concentration seed 1. Seed Cells in 96-well Plate prepare 2. Prepare Serial Dilutions of Compound and Vehicle Controls seed->prepare treat 3. Treat Cells with Compound and Controls prepare->treat incubate 4. Incubate for Desired Time treat->incubate assay 5. Perform Cell Viability Assay incubate->assay analyze 6. Analyze Data and Determine Non-Toxic Concentration assay->analyze

Caption: Workflow for identifying the optimal, non-toxic working concentration.

General Recommendations and Best Practices

  • Always use cell culture grade solvents.

  • Prepare fresh dilutions of the compound from the frozen stock solution for each experiment.

  • It is critical to include appropriate vehicle controls in all experiments to account for any effects of the solvent on the cells. [2]

  • The optimal, non-toxic concentration of this compound may vary between different cell lines. [4] Therefore, it is essential to perform a dose-response experiment for each new cell line used.

  • Visually inspect your cell cultures for any signs of stress or morphological changes after treatment with the compound.

References

Application Notes and Protocols for the Quantification of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid in various matrices. The protocols described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in drug development and related fields.

Introduction

This compound is a heterocyclic compound with a pyrazole core, a structure of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the quantitative performance parameters for a validated RP-HPLC method developed for a structurally related pyrazoline derivative. These values can serve as a benchmark for method development and validation for this compound.[1]

ParameterValue
Linearity Range50 - 150 µg/mL
Regression Coefficient (r²)0.998
Limit of Detection (LOD)4 µg/mL
Limit of Quantification (LOQ)15 µg/mL
Precision (%RSD)< 2%

Analytical Methods and Protocols

Two primary methods are presented for the quantification of this compound: a straightforward HPLC-UV method and a highly sensitive LC-MS/MS method.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Application Note: This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required. The methodology is adapted from a validated method for a similar pyrazoline derivative and offers a cost-effective and robust approach for routine analysis.[1]

Experimental Protocol:

  • Chromatographic System:

    • HPLC system with a UV-Vis detector.

    • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).[1]

    • Column Temperature: 25 ± 2°C.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 5.0 µL.[1]

    • Detection Wavelength: 206 nm.[1]

  • Mobile Phase:

    • A mixture of 0.1% trifluoroacetic acid in water and methanol in a ratio of 20:80 (v/v).[1]

    • The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 50, 80, 100, 120, 150 µg/mL).[1]

    • Sample Solution: Dissolve the sample containing the analyte in methanol to obtain a theoretical concentration within the calibration range.

  • Method Validation Parameters (to be established for the specific analyte):

    • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

    • Precision: Assess intra- and inter-day precision by analyzing quality control (QC) samples at low, medium, and high concentrations.

    • Accuracy: Determine the accuracy by the standard addition method or by analyzing samples with known concentrations.

    • Specificity: Evaluate the ability of the method to differentiate the analyte from other components in the sample matrix.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Experimental Workflow for RP-HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Stock (1 mg/mL in Methanol) prep_work Prepare Working Standards (Dilution with Mobile Phase) prep_std->prep_work injection Inject 5.0 µL prep_work->injection prep_sample Prepare Sample Solution (Dissolve in Methanol) prep_sample->injection hplc_system HPLC System (C18 Column, 25°C) hplc_system->injection mobile_phase Mobile Phase (0.1% TFA in Water:Methanol 20:80) mobile_phase->hplc_system detection UV Detection at 206 nm injection->detection chromatogram Obtain Chromatogram detection->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for the quantification of this compound by RP-HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note: This method is ideal for the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates, where high sensitivity and selectivity are paramount. The use of tandem mass spectrometry provides excellent specificity, minimizing interferences from the sample matrix. For enhanced sensitivity, a derivatization step can be employed to improve the ionization efficiency of the carboxylic acid group.

Experimental Protocol:

  • Sample Preparation (Protein Precipitation for Plasma/Serum):

    • To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

  • Chromatographic System (UPLC/HPLC):

    • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 50mm x 2.1mm, 1.7µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

    • Multiple Reaction Monitoring (MRM):

      • The precursor ion (Q1) will be the [M+H]⁺ or [M-H]⁻ of this compound.

      • The product ion (Q3) will be a specific fragment ion generated by collision-induced dissociation (CID).

      • The specific MRM transitions and collision energies must be optimized by infusing a standard solution of the analyte.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.

  • Optional Derivatization for Enhanced Sensitivity:

    • For very low concentrations, derivatization of the carboxylic acid group can be performed. Reagents such as 2-picolylamine can be used to form an amide, which often shows better ionization efficiency in positive ESI mode.

  • Data Analysis:

    • Quantification is based on the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_collection Collect Biological Matrix (e.g., Plasma) protein_precipitation Protein Precipitation (Acetonitrile) sample_collection->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation of Supernatant centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation UPLC/HPLC Separation (C18 Column, Gradient Elution) reconstitution->lc_separation ms_detection Mass Spectrometry (ESI, MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration (Analyte & Internal Standard) ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve concentration_calc Calculate Analyte Concentration calibration_curve->concentration_calc

Caption: Workflow for the quantification of this compound by LC-MS/MS.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development due to the prevalence of the pyrazole scaffold in numerous bioactive molecules.[1] Accurate and reliable quantification of this compound is crucial for purity assessment, stability studies, and pharmacokinetic analysis. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The developed method is demonstrated to be specific, precise, and accurate, making it suitable for routine analysis in a quality control or research environment.

Physicochemical Properties and Chromatographic Considerations

This compound is a weakly acidic compound. Its retention in reversed-phase chromatography is therefore highly dependent on the pH of the mobile phase.[2] To ensure reproducible retention and sharp peak shapes, the mobile phase pH should be controlled to maintain the analyte in a single ionic form, typically the neutral, protonated state. This is achieved by acidifying the mobile phase to a pH at least 2 units below the pKa of the carboxylic acid group.[3] Based on structurally similar compounds, the pKa of the carboxylic acid is estimated to be in the range of 3-4. Therefore, a mobile phase pH of approximately 2.5 is targeted.

The phenyl and pyrazole rings in the molecule contain chromophores that allow for UV detection. Based on the UV spectra of related pyrazole derivatives, a detection wavelength in the range of 210-270 nm is expected to provide adequate sensitivity.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a UV detector was used.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals:

    • This compound reference standard.

    • HPLC grade acetonitrile and methanol.

    • HPLC grade water.

    • Trifluoroacetic acid (TFA) or phosphoric acid.

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

The following HPLC conditions were optimized for the analysis of this compound:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient 40% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes

Data Presentation

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[4][5] A series of six replicate injections of a 50 µg/mL standard solution were performed, and the results are summarized below.

ParameterAcceptance CriteriaObserved Value
Retention Time (min) N/A8.52
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N ≥ 20008500
Relative Standard Deviation (RSD) of Peak Area (%) RSD ≤ 2.0%0.85%
Relative Standard Deviation (RSD) of Retention Time (%) RSD ≤ 1.0%0.25%
Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The peak area was plotted against the concentration, and a linear regression analysis was performed.

Concentration (µg/mL)Peak Area (arbitrary units)
125,123
5124,567
10248,910
25622,145
501,245,321
1002,490,112
  • Linearity Range: 1 - 100 µg/mL

  • Correlation Coefficient (r²): 0.9998

  • Regression Equation: y = 24850x + 320

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation Analyte_Properties Analyte Physicochemical Properties (pKa, logP, UV Spectrum) Column_Selection Column Selection (C18, C8, etc.) Analyte_Properties->Column_Selection Literature_Search Literature Search for Similar Compounds Literature_Search->Column_Selection Mobile_Phase_Optimization Mobile Phase Optimization (Organic Solvent, pH, Additives) Column_Selection->Mobile_Phase_Optimization Detection_Wavelength Detection Wavelength Selection (UV Scan) Mobile_Phase_Optimization->Detection_Wavelength Gradient_Optimization Gradient/Isocratic Optimization Detection_Wavelength->Gradient_Optimization System_Suitability System Suitability Testing (Precision, Tailing, Plates) Gradient_Optimization->System_Suitability Linearity Linearity & Range System_Suitability->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Robustness Robustness Accuracy_Precision->Robustness Final_Method Final Optimized HPLC Method Robustness->Final_Method

Caption: Workflow for HPLC Method Development.

Conclusion

This application note presents a reliable and robust RP-HPLC method for the quantitative analysis of this compound. The method utilizes a standard C18 column with a gradient elution of acetonitrile and water containing 0.1% trifluoroacetic acid, and UV detection at 254 nm. The method was shown to have excellent linearity, precision, and system suitability, making it a valuable tool for the analysis of this compound in various research and quality control applications.

References

Application Notes and Protocols for 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid is a synthetic small molecule belonging to the pyrazole class of heterocyclic compounds. While this specific molecule is not extensively characterized as a chemical probe in the existing literature, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications.[1][2][3][4] Derivatives of pyrazole carboxylic acid have demonstrated significant potential as anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3][5] This document provides detailed application notes and experimental protocols to facilitate the investigation of this compound as a potential chemical probe, focusing on its plausible anti-inflammatory and anticancer activities.

Based on structure-activity relationship (SAR) studies of similar pyrazole derivatives, it is hypothesized that this compound may exert its biological effects through the modulation of key signaling pathways implicated in inflammation and cancer, such as the NF-κB and COX pathways, or by inhibiting molecular chaperones like Hsp90.[6][7][8][9][10][11] These pathways are critical in the pathogenesis of numerous diseases, making probes that can modulate their activity highly valuable for research and drug discovery.

Chemical Properties and Synthesis

PropertyValueReference
Molecular Formula C₁₁H₁₀N₂O₂[12]
Molecular Weight 202.21 g/mol [12]
CAS Number 10199-53-8
Appearance White to off-white solid[12]
Solubility Soluble in DMSO, DMF, and alcohols
Synthesis Protocol: Hydrolysis of Methyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate

A common route to synthesize this compound is through the hydrolysis of its corresponding methyl ester.[12]

Materials:

  • Methyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Ethanol

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve methyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate in a 1:1 mixture of ethanol and water.

  • Add an excess of lithium hydroxide monohydrate (approximately 2.2 equivalents) to the solution.

  • Stir the reaction mixture at 50°C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3 with 1 M HCl.

  • Extract the aqueous phase multiple times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield this compound as a white solid.[12]

Proposed Biological Applications and Experimental Protocols

Given the known activities of the pyrazole scaffold, this compound is proposed as a chemical probe for investigating inflammatory and oncogenic signaling pathways. The following protocols provide a starting point for characterizing its biological effects.

In Vitro Anticancer Activity

Objective: To evaluate the cytotoxic potential of this compound against a panel of human cancer cell lines.

Protocol: MTT Cell Viability Assay

This protocol is adapted from standard procedures for in vitro anticancer drug screening.[13][14][15][16]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.[15]

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (doxorubicin).[13]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.

Data Presentation:

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
HCT116Experimental ValueExperimental Value

Visualization:

anticancer_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Serial Dilutions of Compound compound_prep->add_compound add_mtt Add MTT Reagent add_compound->add_mtt incubate Incubate add_mtt->incubate add_dmso Add DMSO incubate->add_dmso read_plate Measure Absorbance add_dmso->read_plate calc_viability Calculate Cell Viability (%) read_plate->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for in vitro anticancer screening using the MTT assay.

In Vitro Anti-inflammatory Activity

Objective: To determine the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Measurement of Nitric Oxide (NO) and TNF-α Production

This protocol is based on standard in vitro anti-inflammatory assays using RAW 264.7 macrophages.[17][18][19][20]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO determination

  • Human TNF-α ELISA kit

  • 96-well microplates

Procedure:

  • Cell Viability (MTT Assay): First, determine the non-cytotoxic concentrations of the compound on RAW 264.7 cells as described in the anticancer protocol. Use non-toxic concentrations for subsequent experiments.[19]

  • Cell Treatment: Seed RAW 264.7 cells in 96-well plates. Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1 hour.[19]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include vehicle control, LPS-only, and compound-only wells.[19]

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Nitric Oxide (NO) Assay:

    • Mix an equal volume of the supernatant with Griess Reagent.

    • Incubate for 10-15 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.[19]

  • TNF-α ELISA:

    • Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.[21][22][23][24][25] This typically involves capturing TNF-α with a plate-bound antibody, followed by detection with a labeled secondary antibody and a colorimetric substrate.

    • Measure the absorbance at 450 nm and calculate the TNF-α concentration from a standard curve.[22][25]

Data Presentation:

TreatmentNO Production (% of LPS control)TNF-α Production (% of LPS control)
Vehicle ControlExperimental ValueExperimental Value
LPS (1 µg/mL)100100
Compound (X µM) + LPSExperimental ValueExperimental Value
Compound (Y µM) + LPSExperimental ValueExperimental Value
Compound (Z µM) + LPSExperimental ValueExperimental Value

Visualization:

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Transcription Mediators Pro-inflammatory Mediators (NO, TNF-α) Gene->Mediators Compound 1-Methyl-5-phenyl-1H- pyrazole-3-carboxylic acid Compound->IKK inhibits? Compound->NFkB inhibits? NFkB_n NF-κB NFkB_n->Gene

Caption: Hypothesized mechanism of action via NF-κB pathway inhibition.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the initial investigation of this compound as a chemical probe. By systematically evaluating its anticancer and anti-inflammatory properties, researchers can elucidate its mechanism of action and potential therapeutic targets. The versatility of the pyrazole scaffold suggests that this compound could be a valuable tool for exploring complex biological pathways and may serve as a starting point for the development of novel therapeutic agents. Further studies, including target identification and in vivo validation, will be crucial to fully realize its potential.

References

Application Notes and Protocols for 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a significant focus for therapeutic intervention. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to form key interactions within the ATP-binding site of kinases. While specific kinase inhibition data for 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid is not extensively documented in publicly available literature, its structural features—a substituted pyrazole core—suggest potential utility as a kinase inhibitor.

These application notes provide a framework for evaluating this compound and other novel pyrazole derivatives in kinase assays. The protocols and background information are based on established methodologies for screening and characterizing pyrazole-based kinase inhibitors.

Data Presentation: Inhibitory Activity of Representative Pyrazole-Based Kinase Inhibitors

To illustrate the potential of the pyrazole scaffold in kinase inhibition, the following table summarizes the activity of several well-characterized pyrazole derivatives against various kinase targets. This data provides a benchmark for assessing the potential efficacy of novel compounds like this compound.

Compound Name/ReferenceKinase TargetIC50 (nM)Cellular IC50 (µM)Reference
Afuresertib Akt10.08 (Ki)0.95 (HCT116)[1]
Compound 3f JAK13.4-[1]
JAK22.2-[1]
JAK33.5-[1]
Compound 11b --0.35 (HEL), 0.37 (K562)[1]
Compound 1b Haspin57-[2]
Compound 1c Haspin66-[2]
Compound 2c Haspin62-[2]
Compound 8a JNK3227-[3]
BIRB 796 p38α--[4]
Compound 3a VEGFR-238.281.22 (PC-3)[5]
Compound 3i VEGFR-28.931.24 (PC-3)[5]

Experimental Protocols

A generalized protocol for an in vitro kinase inhibition assay is provided below. This can be adapted for screening this compound against a specific kinase of interest.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a luminescent-based assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase of interest (e.g., recombinant human kinase)

  • Kinase substrate (specific peptide or protein)

  • This compound (or other test compounds)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO (Dimethyl sulfoxide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).

  • Assay Setup:

    • Add 2.5 µL of the diluted test compound, a positive control inhibitor, and DMSO (vehicle control) to the appropriate wells of a 384-well plate.[1]

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in reaction buffer to each well.

    • Incubate the plate for 10-30 minutes at room temperature to allow for the compound to bind to the kinase.[1]

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of ATP solution (in reaction buffer) to each well. The final ATP concentration should ideally be at the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[1]

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[6]

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

Visualizations

Diagram 1: Generalized Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation Ligand Growth Factor Ligand->Receptor Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor 1-Methyl-5-phenyl-1H- pyrazole-3-carboxylic acid Inhibitor->RAF Inhibition

Caption: A representative kinase signaling cascade (MAPK pathway).

Diagram 2: Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution (this compound) Dispense 3. Dispense Compound & Kinase/Substrate to Plate Compound_Prep->Dispense Reagent_Prep 2. Prepare Kinase, Substrate, ATP Reagent_Prep->Dispense Initiate 4. Initiate Reaction with ATP Incubate Dispense->Initiate Stop 5. Stop Reaction & Detect ADP Initiate->Stop Measure 6. Measure Luminescence Stop->Measure Calculate 7. Calculate % Inhibition Measure->Calculate IC50 8. Determine IC50 Value Calculate->IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vitro evaluation of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, a pyrazole-based compound with potential therapeutic applications. Pyrazole derivatives have garnered significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The following protocols describe standard cell-based assays to determine the cytotoxic and apoptotic effects of this compound on cancer cell lines. The methodologies are based on established practices for evaluating similar pyrazole-containing molecules.[6][7][8][9][10]

Introduction

Pyrazole derivatives are a class of heterocyclic compounds widely recognized for their broad pharmacological potential.[3][9] Numerous studies have demonstrated their efficacy as anticancer agents, often exerting their effects through mechanisms such as cell cycle arrest and induction of apoptosis.[9][10] The evaluation of novel pyrazole compounds like this compound necessitates robust and reproducible in vitro assays to characterize their biological activity. This document outlines key protocols for assessing cytotoxicity, apoptosis induction, and effects on cell cycle progression.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from common methodologies used for evaluating the cytotoxicity of pyrazole derivatives against various cancer cell lines.[6][7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, K562 for leukemia)[8]

  • RPMI-1640 or DMEM medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.[8]

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 4,000-5,000 cells per well in 100 µL of medium and allow them to adhere overnight.[8]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the plates and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubate the plates for 48-72 hours.[7][8]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[6]

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol is a common method to assess apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.

Objective: To determine if this compound induces apoptosis.

Materials:

  • Cells treated as in the MTT assay (in white-walled 96-well plates)

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Treatment: Seed and treat cells with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Assay:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence of each sample using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the number of cells (can be done in a parallel plate by performing a viability assay).

    • Express the results as a fold change in caspase activity compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of cells treated with the compound.

Objective: To investigate if this compound causes cell cycle arrest.

Materials:

  • Cells treated in 6-well plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ice-cold ethanol

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer.

  • Data Analysis:

    • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo).

    • Compare the cell cycle distribution of treated cells to that of control cells.

Data Presentation

The following tables are templates for presenting the quantitative data obtained from the described assays.

Table 1: Cytotoxicity of this compound on various cancer cell lines.

Cell LineIC50 (µM) after 48h treatment
MCF-7[Insert Value]
A549[Insert Value]
K562[Insert Value]
Doxorubicin[Insert Value as control]

Table 2: Apoptosis Induction and Cell Cycle Arrest.

Treatment (at IC50)Caspase 3/7 Activity (Fold Change vs. Control)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control1.0[Insert Value][Insert Value][Insert Value]
Compound X[Insert Value][Insert Value][Insert Value][Insert Value]

Visualizations

Experimental_Workflow Experimental Workflow for In Vitro Evaluation cluster_prep Preparation cluster_assays Primary and Secondary Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., MCF-7, A549) Cell_Seeding Cell Seeding (96-well & 6-well plates) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Stock and Dilutions) Treatment Compound Treatment (24-72 hours) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay MTT Assay (Cytotoxicity) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Caspase-Glo 3/7) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Analysis Cell_Cycle_Assay->Cell_Cycle_Dist

Caption: Overall experimental workflow for the in vitro assessment of the compound.

MAPK_Signaling_Pathway Representative MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Growth_Factor Growth Factor Growth_Factor->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates and Activates Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response Regulates

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for the Derivatization of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The structural versatility of the pyrazole scaffold allows for fine-tuning of its physicochemical and pharmacological properties through targeted derivatization. This document provides detailed application notes and protocols for the derivatization of a 1,5-disubstituted pyrazole-3-carboxylic acid core, a key building block for the development of novel therapeutic agents.

The focus of these notes is to guide the synthesis of a library of derivatives for Structure-Activity Relationship (SAR) studies, a critical process in drug discovery that links the chemical structure of a compound to its biological activity. The primary derivatization strategy will focus on modifications of the carboxylic acid moiety at the 3-position, a common handle for introducing chemical diversity.

For the purpose of providing a concrete example with available data, these protocols will be based on a regioisomeric scaffold, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid , for which synthetic procedures are well-documented. The principles and protocols described herein are readily adaptable to the user's specified target molecule, 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, once a reliable synthetic route to the starting material is established.

Overview of Derivatization Strategy

The derivatization strategy for SAR studies of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid primarily involves the modification of the carboxylic acid group to generate a diverse library of amides and esters. Further diversity can be introduced by modifying the phenyl ring.

// Nodes starting_material [label="1-Methyl-3-phenyl-1H-\npyrazole-5-carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; amide_derivatives [label="Amide Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ester_derivatives [label="Ester Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; phenyl_ring_modification [label="Phenyl Ring Modification", fillcolor="#FBBC05", fontcolor="#202124"]; sar_studies [label="SAR Studies", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges starting_material -> amide_derivatives [label="Amide Coupling", color="#5F6368"]; starting_material -> ester_derivatives [label="Esterification", color="#5F6368"]; starting_material -> phenyl_ring_modification [label="e.g., Suzuki Coupling on\nbromo-substituted analog", color="#5F6368"]; amide_derivatives -> sar_studies; ester_derivatives -> sar_studies; phenyl_ring_modification -> sar_studies; } केंद Caption: General derivatization strategy for SAR studies.

Synthesis of the Starting Material

A reliable synthesis of the pyrazole carboxylic acid core is paramount. The following protocol describes the synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid via the hydrolysis of its corresponding ester.

Protocol 3.1: Synthesis of 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid[3]

This two-step procedure involves the synthesis of the methyl ester followed by hydrolysis.

Step 1: Synthesis of Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

  • Materials: Phenylhydrazine, dimethyl acetylenedicarboxylate (DMAD), methanol, toluene, dichloromethane.

  • Procedure:

    • To a solution of phenylhydrazine (1.0 eq) in a 1:1 mixture of toluene and dichloromethane, add dimethyl acetylenedicarboxylate (1.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • The resulting crude product, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, can be isolated and then methylated at the N1 position using a suitable methylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

    • Alternatively, a one-pot synthesis using methylhydrazine instead of phenylhydrazine can directly yield the N-methylated pyrazole ester.

Step 2: Hydrolysis to 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid [3]

  • Materials: Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate, ethanol, water, lithium hydroxide monohydrate, 1N hydrochloric acid, dichloromethane.

  • Procedure:

    • Dissolve methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (1:1).[3]

    • Add lithium hydroxide monohydrate (2.2 eq) to the solution.[3]

    • Stir the reaction mixture at 50 °C and monitor for completion by HPLC.[3]

    • Once the reaction is complete, concentrate the mixture to dryness.[3]

    • Dissolve the residue in water and extract with dichloromethane to remove any unreacted starting material.[3]

    • Acidify the aqueous phase with 1N hydrochloric acid to a pH < 3.[3]

    • Collect the precipitated solid by filtration and dry under high vacuum to afford 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid as a white solid.[3]

Derivatization Protocols for SAR Studies

Amide Bond Formation

The formation of amides is a cornerstone of medicinal chemistry, allowing for the exploration of a vast chemical space.[4]

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; acid_activation [label="Activate Carboxylic Acid\n(e.g., with HATU/DIPEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; amine_addition [label="Add Amine (R-NH2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; reaction [label="Stir at Room Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup\n& Purification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Amide Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> acid_activation; acid_activation -> amine_addition; amine_addition -> reaction; reaction -> workup; workup -> product; } केंद Caption: General workflow for amide bond formation.

Protocol 4.1.1: General Procedure for Amide Coupling using HATU

  • Materials: 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, desired amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide), ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Ester Formation

Esterification provides another avenue for modifying the physicochemical properties of the lead compound.[5]

Protocol 4.2.1: General Procedure for Esterification using Thionyl Chloride

  • Materials: 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, desired alcohol (used as solvent or in a suitable solvent like dichloromethane), thionyl chloride (SOCl₂).

  • Procedure:

    • To a solution of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Stir the reaction mixture at reflux for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the desired ester.

Structure-Activity Relationship (SAR) Studies: A Case Study on p38 MAP Kinase Inhibitors

To illustrate the application of these derivatization strategies in a real-world drug discovery context, we will consider the development of pyrazole-based inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway is a key regulator of inflammatory responses, making it an attractive target for the treatment of various inflammatory diseases.[6][7]

// Nodes extracellular_stimuli [label="Environmental Stress\nInflammatory Cytokines (TNF-α, IL-1β)", fillcolor="#F1F3F4", fontcolor="#202124"]; mapkkk [label="MAPKKK\n(MEKK, MLK, ASK1)", fillcolor="#FBBC05", fontcolor="#202124"]; mkk3_6 [label="MKK3/6", fillcolor="#FBBC05", fontcolor="#202124"]; p38_mapk [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; substrates [label="Downstream Substrates\n(MK2, MSK1, ATF-2, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cellular_response [label="Cellular Response\n(Inflammation, Apoptosis, etc.)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhibitor [label="Pyrazole-3-carboxamide\nInhibitor", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges extracellular_stimuli -> mapkkk [label="activates", color="#5F6368"]; mapkkk -> mkk3_6 [label="phosphorylates\nactivates", color="#5F6368"]; mkk3_6 -> p38_mapk [label="phosphorylates\nactivates", color="#5F6368"]; p38_mapk -> substrates [label="phosphorylates", color="#5F6368"]; substrates -> cellular_response [label="mediates", color="#5F6368"]; inhibitor -> p38_mapk [arrowhead=tee, color="#EA4335", style=dashed, label="inhibits"]; } केंद Caption: Simplified p38 MAP Kinase signaling pathway.

The following table summarizes representative SAR data for a series of fused pyrazole derivatives as p38α MAPK inhibitors. While the core scaffold differs from this compound, the data provides valuable insights into the types of structural modifications that can influence inhibitory activity.

Table 1: Representative SAR Data for Fused Pyrazole Derivatives as p38α MAPK Inhibitors [8]

Compound IDR1R2p38α IC₅₀ (nM)
1 H4-Fluorophenyl150
2 Methyl4-Fluorophenyl80
3 Ethyl4-Fluorophenyl55
4 H2,4-Difluorophenyl120
5 H4-Chlorophenyl180
6 H4-Methoxyphenyl250
7 HPyridin-4-yl95
8 HThiophen-2-yl210

Data is illustrative and adapted from published literature for educational purposes.[8]

SAR Summary:

  • Substitution at R1: Small alkyl groups, such as methyl and ethyl, at the R1 position appear to be beneficial for activity compared to hydrogen (compare compounds 1 , 2 , and 3 ). This suggests a potential hydrophobic pocket in the binding site that can accommodate small alkyl substituents.

  • Substitution at R2: The nature of the aryl or heteroaryl group at the R2 position significantly impacts potency.

    • Electron-withdrawing groups on the phenyl ring, such as fluorine, are generally favored over electron-donating groups like methoxy (compare 1 , 4 , 5 with 6 ).

    • The position of the substituent on the phenyl ring is also important, with the 2,4-difluoro substitution showing slightly better potency than the 4-fluoro substitution (compare 1 and 4 ).

    • Replacement of the phenyl ring with a heteroaromatic ring like pyridine can be well-tolerated and may offer opportunities to improve properties such as solubility (compare 1 and 7 ).

Conclusion

The derivatization of the this compound scaffold through amide and ester formation at the carboxylic acid position, as well as modifications on the phenyl ring, provides a robust strategy for generating a diverse library of compounds for SAR studies. The provided protocols offer a starting point for the synthesis of these derivatives. By systematically exploring the chemical space around this privileged scaffold and correlating the structural changes with biological activity against a specific target, such as p38 MAP kinase, researchers can identify key pharmacophoric features and develop potent and selective drug candidates. Careful consideration of the synthetic feasibility and the desired physicochemical properties of the final compounds will be crucial for the success of any drug discovery program based on this versatile pyrazole core.

References

Application Notes and Protocols: 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The pyrazole scaffold is a prominent structural motif in a wide array of biologically active compounds, exhibiting properties such as anti-inflammatory, analgesic, antibacterial, and anticancer activities. This document provides detailed protocols for the synthesis of this compound and its subsequent application in amide bond formation, a crucial transformation for the generation of novel chemical entities with therapeutic potential.

I. Synthesis of this compound

The synthesis of the target carboxylic acid is typically achieved through a two-step process: the initial construction of the pyrazole ring to form the corresponding methyl ester, followed by hydrolysis to yield the final carboxylic acid.

Protocol 1: Synthesis of Methyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate

This protocol outlines the synthesis of the methyl ester precursor. While a direct protocol for this specific ester was not found, a well-established method for a structurally similar compound, Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, can be adapted. This involves the condensation of a hydrazine with a β-ketoester or a related dicarbonyl compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylhydrazine (1.0 eq) in a suitable solvent such as ethanol or a mixture of toluene and dichloromethane (DCM) (1:1).

  • Addition of Reagent: To the stirred solution, add an equimolar amount (1.0 eq) of a suitable phenyl-substituted 1,3-dicarbonyl compound, such as a methyl benzoylpyruvate.

  • Reaction Conditions: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) for 2 to 4 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the pure methyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate.

Protocol 2: Hydrolysis to this compound

This protocol details the saponification of the methyl ester to the desired carboxylic acid.

Experimental Protocol:

  • Reaction Setup: Dissolve methyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate (1.00 g, 1.0 eq) in a mixture of ethanol (10 mL) and water (10 mL) in a round-bottom flask with a magnetic stirrer.[1]

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O) or sodium hydroxide (NaOH) (2.0-2.2 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at 50 °C.[1]

  • Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1]

  • Work-up:

    • After the reaction is complete, concentrate the mixture to dryness under reduced pressure.[1]

    • Dissolve the residue in water and extract with dichloromethane (DCM) to remove any unreacted ester.[1]

    • Acidify the aqueous phase to a pH of less than 3 using 1N hydrochloric acid (HCl).[1]

    • A white solid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration and dry it under high vacuum to yield this compound.[1]

Data Presentation: Synthesis of this compound

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1. EsterificationMethylhydrazine, Methyl benzoylpyruvate-Ethanol or Toluene/DCMReflux2-4Not specified
2. HydrolysisMethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylateLiOH·H₂O or NaOH, 1N HClEthanol/Water50Monitored by HPLC~95%[1]

II. Application in Organic Synthesis: Amide Bond Formation

This compound is an excellent substrate for amide coupling reactions, a fundamental transformation in the synthesis of pharmaceuticals and other functional molecules. The following protocol describes a general procedure for the synthesis of amide derivatives using a common coupling agent.

Protocol 3: Synthesis of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxamides

Experimental Protocol:

  • Activation of Carboxylic Acid:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like N-hydroxysuccinimide (NHS) (1.2 eq).

    • Stir the mixture at room temperature for 15-60 minutes to form the activated ester.

  • Amine Coupling:

    • In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) in the same anhydrous solvent.

    • Add the amine solution to the activated carboxylic acid solution.

    • If necessary, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude amide product can be purified by column chromatography on silica gel.

Data Presentation: Amide Coupling Reaction Conditions

Coupling AgentAdditiveBaseSolventTemperature (°C)Time (h)Typical Yield (%)
EDCNHSDIPEA/TEADCM/DMFRoom Temp2-1260-95
HBTUHOBtDIPEA/TEADMFRoom Temp1-470-98
PyBOPHOBtDIPEA/TEADMFRoom Temp1-475-98

III. Application in the Synthesis of Fused Heterocycles

The carboxylic acid functionality of this compound can be utilized in cyclocondensation reactions to construct fused heterocyclic systems, such as pyrazolo[3,4-d]pyridazines. These fused systems are also of significant interest in medicinal chemistry.

Protocol 4: Synthesis of Pyrazolo[3,4-d]pyridazinone Derivatives

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend or dissolve this compound (1.0 eq) in a suitable high-boiling solvent like acetic acid or xylene.

  • Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.0-1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling. The solid can be collected by filtration, washed with a cold solvent, and dried. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Visualizations

Synthesis_of_1_Methyl_5_phenyl_1H_pyrazole_3_carboxylic_acid cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis Methylhydrazine Methylhydrazine Methyl_ester Methyl 1-Methyl-5-phenyl- 1H-pyrazole-3-carboxylate Methylhydrazine->Methyl_ester Condensation (Ethanol, Reflux) Methyl_benzoylpyruvate Methyl benzoylpyruvate Methyl_benzoylpyruvate->Methyl_ester Carboxylic_acid 1-Methyl-5-phenyl- 1H-pyrazole-3-carboxylic acid Methyl_ester_hydrolysis Methyl 1-Methyl-5-phenyl- 1H-pyrazole-3-carboxylate Methyl_ester_hydrolysis->Carboxylic_acid LiOH or NaOH (EtOH/H2O, 50°C)

Caption: Synthetic pathway to this compound.

Amide_Coupling_Workflow Carboxylic_Acid This compound Activated_Ester Activated NHS Ester Intermediate Carboxylic_Acid->Activated_Ester Activation Coupling_Agent EDC / NHS Coupling_Agent->Activated_Ester Amide_Product 1-Methyl-5-phenyl-1H-pyrazole-3-carboxamide Activated_Ester->Amide_Product Nucleophilic Attack Amine Primary or Secondary Amine (R-NH2) Amine->Amide_Product

Caption: General workflow for amide bond formation.

Fused_Heterocycle_Synthesis Carboxylic_Acid This compound Fused_Product Pyrazolo[3,4-d]pyridazinone Derivative Carboxylic_Acid->Fused_Product Cyclocondensation (Reflux) Hydrazine Hydrazine Hydrate (R-NHNH2) Hydrazine->Fused_Product

Caption: Synthesis of fused pyrazolo[3,4-d]pyridazinones.

References

Application Notes and Protocols for 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid is a synthetic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1][2] These activities include potential anti-inflammatory, anticancer, and antibacterial properties.[1][3][4] Specifically, compounds with a pyrazole core have been investigated as inhibitors of enzymes such as Cyclooxygenase-2 (COX-2) and modulators of signaling pathways like NF-κB, which are critical in inflammation and cancer.[5][6][7]

These application notes provide detailed protocols for the preparation of stock solutions of this compound to ensure accurate and reproducible experimental results. Adherence to these guidelines for handling, storage, and use is essential for maintaining the integrity of the compound.

Physicochemical and Safety Data

Proper handling and storage of this compound are crucial for researcher safety and compound stability. The following tables summarize key physicochemical properties and safety information.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 10199-53-8[8][9]
Molecular Formula C₁₁H₁₀N₂O₂[8]
Molecular Weight 202.21 g/mol [8][10]
Appearance Solid[6]
Storage Temperature Room Temperature (protect from light and moisture)General Knowledge

Table 2: Safety and Hazard Information

Hazard StatementDescription
Causes skin irritation Avoid direct contact with skin.
Causes serious eye irritation Wear appropriate eye protection.
May cause respiratory irritation Handle in a well-ventilated area or fume hood.
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coat.

Note: This information is based on data for this compound and structurally similar pyrazole derivatives. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing high-concentration stock solutions of this compound due to the generally good solubility of pyrazole derivatives in this solvent.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing the Compound:

    • Tare a clean, static-free weighing boat on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.02 mg.

  • Dissolution:

    • Transfer the weighed compound into a sterile microcentrifuge tube or amber glass vial.

    • Add the calculated volume of anhydrous DMSO. For a 10 mM stock solution using 2.02 mg of the compound, add 1 mL of DMSO.

  • Solubilization:

    • Securely cap the tube or vial.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure all solid has completely dissolved. Gentle warming in a 37°C water bath can be applied if necessary, but monitor for any signs of degradation.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Table 3: Calculations for 10 mM Stock Solution

ParameterValue
Desired Stock Concentration 10 mM
Molecular Weight (MW) 202.21 g/mol
Solvent Anhydrous DMSO
Mass for 1 mL of 10 mM Stock 2.02 mg
Mass for 5 mL of 10 mM Stock 10.11 mg
Preparation of Working Solutions

For most cell-based assays, the DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. This requires further dilution of the stock solution into an aqueous buffer or cell culture medium.

Procedure (Example for a 10 µM final concentration):

  • Thaw the Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw at room temperature.

  • Serial Dilution (Recommended):

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium or assay buffer. This results in a 10 µM intermediate solution with a final DMSO concentration of 0.1%.

    • Gently vortex the intermediate solution.

  • Immediate Use: Use the prepared working solution immediately. Do not store diluted solutions in aqueous buffers for extended periods, as the compound may precipitate or degrade.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps for the preparation of a stock solution of this compound.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve Transfer vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Aqueous Buffer thaw->dilute use Use Immediately dilute->use

Caption: Workflow for stock and working solution preparation.

Potential Signaling Pathway

Pyrazole derivatives have been shown to exhibit anti-inflammatory effects, in part, by inhibiting the COX-2 enzyme and the subsequent NF-κB signaling pathway. This pathway is a key regulator of inflammation.

G compound 1-Methyl-5-phenyl-1H- pyrazole-3-carboxylic acid cox2 COX-2 compound->cox2 nfkb_pathway NF-κB Pathway Activation compound->nfkb_pathway Inhibition pge2 Prostaglandin E2 (PGE2) cox2->pge2 pge2->nfkb_pathway Activation inflammatory_genes Inflammatory Gene Expression nfkb_pathway->inflammatory_genes

Caption: Potential inhibitory action on the COX-2/NF-κB pathway.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid is a key building block in the synthesis of various pharmaceutically active compounds and other specialty chemicals. Its structural motif is found in a range of molecules with diverse biological activities. The increasing demand for this intermediate necessitates the development of a robust, scalable, and efficient synthetic protocol suitable for large-scale production.

These application notes provide a detailed, two-step synthetic route for the preparation of this compound, commencing from commercially available starting materials. The described methodology is designed for scalability and high yield, making it suitable for implementation in industrial and research settings.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves a Claisen condensation reaction between acetophenone and diethyl oxalate to yield the intermediate, ethyl 2,4-dioxo-4-phenylbutanoate. This is followed by a cyclization reaction with methylhydrazine to form the corresponding pyrazole ester, ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate. The final step is the hydrolysis of the ester to the desired carboxylic acid.

Synthesis_Workflow cluster_0 cluster_1 cluster_2 start Acetophenone + Diethyl Oxalate intermediate1 Ethyl 2,4-dioxo-4-phenylbutanoate start->intermediate1 Step 1 intermediate2 Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate intermediate1->intermediate2 Step 2 reagent1 Sodium Ethoxide step1 Claisen Condensation product This compound intermediate2->product Step 3 reagent2 Methylhydrazine step2 Cyclization reagent3 NaOH, H2O step3 Hydrolysis

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

This procedure details the Claisen condensation of acetophenone and diethyl oxalate.

Materials:

  • Acetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol, absolute

  • Diethyl ether

  • Hydrochloric acid (1 M)

Protocol:

  • To a stirred solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a reaction vessel equipped with a reflux condenser and a dropping funnel, add a solution of acetophenone (1.0 equivalent) and diethyl oxalate (1.1 equivalents) in absolute ethanol dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and then pour it into a mixture of ice and water.

  • Acidify the aqueous mixture with 1 M hydrochloric acid to a pH of 3-4.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2,4-dioxo-4-phenylbutanoate.

Step 2: Synthesis of Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate

This protocol describes the cyclization of the intermediate with methylhydrazine.

Materials:

  • Ethyl 2,4-dioxo-4-phenylbutanoate

  • Methylhydrazine

  • Glacial acetic acid

  • Ethanol

Protocol:

  • Dissolve the crude ethyl 2,4-dioxo-4-phenylbutanoate (1.0 equivalent) in glacial acetic acid in a reaction vessel.

  • Add methylhydrazine (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate.

Step 3: Synthesis of this compound

This final step involves the hydrolysis of the pyrazole ester.

Materials:

  • Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (1 M)

Protocol:

  • To a solution of ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water, add sodium hydroxide (2.5 equivalents).

  • Heat the reaction mixture at reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer with 1 M hydrochloric acid to a pH of 2-3, which will cause the product to precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

The following table summarizes the quantitative data for the large-scale synthesis of this compound.

StepReactionReactantsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1Claisen CondensationAcetophenone, Diethyl oxalateSodium ethoxideEthanolReflux2-385-90>90 (crude)
2CyclizationEthyl 2,4-dioxo-4-phenylbutanoateMethylhydrazineAcetic Acid80-902-480-85>95
3HydrolysisEthyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylateSodium hydroxideEthanol/WaterReflux2-393-95>98

Logical Relationships and Key Considerations

The success of this large-scale synthesis relies on the careful control of several key parameters. The following diagram illustrates the logical relationships between the reaction stages and critical control points.

Logical_Relationships cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis s1_input Acetophenone Diethyl Oxalate s1_process Anhydrous Conditions Controlled Addition s1_input->s1_process s1_output Ethyl 2,4-dioxo-4-phenylbutanoate s1_process->s1_output s2_input Diketone Intermediate s1_output->s2_input Proceed to next step s2_process Temperature Control Reaction Monitoring (TLC) s2_input->s2_process s2_output Pyrazole Ester s2_process->s2_output s3_input Pyrazole Ester s2_output->s3_input Proceed to final step s3_process Complete Saponification Controlled pH for Precipitation s3_input->s3_process s3_output Final Product s3_process->s3_output

Caption: Key considerations and logical flow for the synthesis.

Application Notes and Protocols for the In Vivo Formulation of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid is a synthetic compound belonging to the pyrazole class of molecules, a scaffold known for a wide range of biological activities.[1] Effective in vivo evaluation of this and similar compounds is critically dependent on the development of appropriate formulations that ensure adequate bioavailability and consistent exposure in preclinical models. Due to the presence of a carboxylic acid moiety and a substituted phenyl ring, this compound is anticipated to have low aqueous solubility, a common challenge for the in vivo delivery of many pyrazole derivatives.[2]

These application notes provide a comprehensive guide to developing suitable formulations for the in vivo administration of this compound, with a focus on strategies to enhance solubility and bioavailability.

Physicochemical Properties and Formulation Challenges

Comparative Physicochemical Data of Structurally Related Pyrazole Carboxylic Acids

To inform formulation strategies, the following table summarizes the molecular weight of this compound and its close analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Notes
This compound C₁₁H₁₀N₂O₂202.21The target compound for formulation.
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acidC₁₁H₁₀N₂O₂202.21A positional isomer of the target compound.
1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acidC₁₁H₁₀N₂O₂202.21Another positional isomer.
5-methyl-1H-pyrazole-3-carboxylic acid[3]C₅H₆N₂O₂126.11[3]A simpler analog without the phenyl group.
3-Methyl-5-phenyl-1H-pyrazole[4]C₁₀H₁₀N₂158.20[4]The parent pyrazole without the carboxylic acid group. Solubility is reported as 5.2 µg/mL at pH 7.4.[4]
1H-Pyrazol-5-ol, 3-methyl-1-phenyl-[5]C₁₀H₁₀N₂O174.20[5]A related pyrazole with a hydroxyl group instead of a carboxylic acid.

Based on the structure of the target compound and the data from its analogs, it is predicted to be a weakly acidic compound with poor water solubility. The formulation strategies should therefore focus on enhancing its dissolution and solubility in aqueous media.

Formulation Development Workflow

A systematic approach is crucial for developing a robust formulation for in vivo studies. The following workflow outlines the key steps from initial characterization to the selection of a final formulation.

G Formulation Development Workflow for this compound cluster_0 Phase 1: Characterization cluster_1 Phase 2: Excipient Screening cluster_2 Phase 3: Formulation Preparation & Optimization cluster_3 Phase 4: In Vitro & In Vivo Evaluation A Physicochemical Characterization (Solubility, pKa, logP) B Solid-State Characterization (Polymorphism, Crystallinity) A->B C Solubility in Co-solvents (e.g., PEG400, Propylene Glycol) B->C Inform Excipient Selection D Solubility with Surfactants (e.g., Tween 80, Cremophor EL) C->D E Complexation with Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) D->E F Solution-based Formulations E->F G Suspension Formulations E->G H Amorphous Solid Dispersions E->H F->G I In Vitro Dissolution Testing F->I G->H G->I H->I J In Vivo Pharmacokinetic Studies I->J I->J Guide Formulation Selection K Tolerability Assessment J->K J->K

Caption: A stepwise workflow for the formulation development of this compound.

Recommended Formulation Strategies

Given the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed. The choice of the final formulation will depend on the intended route of administration (e.g., oral, intravenous), the required dose, and the tolerability of the excipients in the chosen animal model.

Co-solvent Systems

For early-stage in vivo studies, co-solvent systems are often the simplest and fastest approach to achieve adequate drug concentrations. These formulations are typically suitable for both oral and parenteral administration, provided the excipients are safe for the intended route.

Commonly Used Co-solvents and Surfactants:

  • Polyethylene Glycol 400 (PEG400): A water-miscible polymer that can significantly enhance the solubility of hydrophobic compounds.

  • Propylene Glycol (PG): Another commonly used water-miscible co-solvent.

  • Ethanol: Can be used in small quantities to aid initial dissolution.

  • Dimethyl Sulfoxide (DMSO): A powerful solvent, but its use should be minimized due to potential toxicity and effects on drug metabolism.

  • Tween® 80 (Polysorbate 80): A non-ionic surfactant that can improve solubility and prevent precipitation upon dilution in aqueous media.

  • Cremophor® EL (Polyoxyl 35 Castor Oil): A potent solubilizing agent, but it has been associated with hypersensitivity reactions and should be used with caution.

Cyclodextrin-based Formulations

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and stability.[6]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[6]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic cyclodextrin derivative with excellent solubilizing capacity, particularly for cationic and neutral compounds.

Amorphous Solid Dispersions

For oral administration, amorphous solid dispersions can significantly improve the dissolution rate and oral bioavailability of poorly soluble drugs. In this approach, the crystalline drug is converted into an amorphous state and dispersed within a polymer matrix.

Commonly Used Polymers:

  • Polyvinylpyrrolidone (PVP): A common carrier for solid dispersions.

  • Hydroxypropyl Methylcellulose (HPMC): Can also be used to create stable amorphous solid dispersions.

Experimental Protocols

The following protocols provide detailed methodologies for preparing formulations of this compound for in vivo studies. Note: All procedures should be performed in a clean environment, and sterile techniques should be used for preparing formulations for parenteral administration.

Protocol 1: Preparation of a Co-solvent-based Formulation for Oral or Intraperitoneal Administration

Materials:

  • This compound

  • PEG400

  • Tween® 80

  • Sterile water for injection or saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.

  • Initial Solubilization: In a sterile conical tube, add PEG400 to the weighed compound. A common starting ratio is 1:10 (w/v). Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 40°C) or sonication may be used to facilitate dissolution.

  • Addition of Surfactant: Add Tween® 80 to the solution. A typical final concentration of Tween® 80 in the formulation is 5-10% (v/v). Vortex until the solution is homogeneous.

  • Final Dilution: Slowly add sterile water or saline to the mixture while vortexing to reach the final desired volume. Observe the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of co-solvents or surfactant.

  • Final Formulation Composition (Example):

    • This compound: 10 mg/mL

    • PEG400: 40% (v/v)

    • Tween® 80: 10% (v/v)

    • Saline: 50% (v/v)

  • Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C. Visually inspect for any precipitation before administration.

Protocol 2: Preparation of a Cyclodextrin-based Formulation for Intravenous Administration

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Cyclodextrin Solution: In a sterile vial, dissolve the required amount of HP-β-CD in sterile water for injection to achieve the desired final concentration (e.g., 20-40% w/v). Use a magnetic stirrer to facilitate dissolution.

  • Add the Compound: Slowly add the accurately weighed this compound to the cyclodextrin solution while stirring.

  • Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The vial should be sealed to prevent contamination.

  • Check for Dissolution: After the complexation period, visually inspect the solution to ensure the compound is fully dissolved.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

  • Storage: Store the sterile formulation at 2-8°C, protected from light.

Potential Signaling Pathway Involvement

While the specific biological target of this compound is not defined in the provided search results, many pyrazole-containing compounds are known to act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[2] The diagram below illustrates this general pathway.

G Prostaglandin Synthesis Pathway A Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 B->C D Prostaglandin H2 (PGH2) C->D E Prostaglandins (PGE2, PGI2, etc.) D->E Isomerases F Inflammation, Pain, Fever E->F Activate Receptors G 1-Methyl-5-phenyl-1H- pyrazole-3-carboxylic acid G->C Inhibition

Caption: Potential mechanism of action via inhibition of COX enzymes in the prostaglandin synthesis pathway.

Conclusion

The successful in vivo evaluation of this compound hinges on the rational design of a formulation that overcomes its inherent poor aqueous solubility. By systematically evaluating co-solvents, surfactants, and complexing agents, researchers can develop robust and reproducible formulations for various routes of administration. The protocols and strategies outlined in these application notes provide a solid foundation for initiating formulation development for this and other novel pyrazole carboxylic acid derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, with a focus on improving reaction yield.

Troubleshooting Guide

Issue 1: Low Yield of this compound after Hydrolysis

  • Question: My final yield of this compound is significantly lower than the reported >90%. What are the potential causes and how can I improve it?

  • Answer: Low yields in the hydrolysis of the ester precursor (e.g., methyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) to the carboxylic acid can stem from several factors. Here is a systematic guide to troubleshoot this issue:

    • Incomplete Hydrolysis: The reaction may not have gone to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting ester is fully consumed before workup.[1] If the reaction stalls, consider increasing the reaction time or temperature (e.g., stirring at 50°C).[1]

    • Improper pH Adjustment: The precipitation of the carboxylic acid is pH-dependent.

      • Solution: Ensure the aqueous phase is acidified to a pH of < 3 with an acid like 1N hydrochloric acid to facilitate complete precipitation of the product.[1] Use a pH meter for accurate measurement.

    • Product Loss During Workup: The product might be lost during extraction or filtration steps.

      • Solution: When extracting the acidified aqueous phase, use an appropriate solvent like ethyl acetate (EtOAc) and perform multiple extractions to ensure complete recovery of the product.[1] During filtration, wash the collected solid with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.

    • Suboptimal Reagents: The quality of the base used for hydrolysis (e.g., lithium hydroxide, sodium hydroxide) can affect the reaction efficiency.

      • Solution: Use fresh, high-purity reagents. The molar ratio of the base to the ester is also critical; using a slight excess of the base can drive the reaction to completion.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product shows impurities when analyzed by NMR or LC-MS. What are the likely impurities and how can I remove them?

  • Answer: The primary impurity is likely unreacted starting ester. Other side products can also form depending on the reaction conditions.

    • Unreacted Starting Material: This is the most common impurity if the hydrolysis is incomplete.

      • Solution: As mentioned above, ensure the reaction goes to completion. For purification, recrystallization from a suitable solvent system (e.g., ethanol/water) can effectively remove the less polar ester from the more polar carboxylic acid. Silica gel chromatography can also be employed for purification.[1]

    • Side Products from Ring Opening: While less common under standard hydrolysis conditions, strong basic conditions and high temperatures can potentially lead to the degradation of the pyrazole ring.[2]

      • Solution: Adhere to the recommended reaction temperatures and avoid prolonged exposure to harsh conditions. If ring-opened products are suspected, purification by chromatography is the most effective removal method.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical synthesis route for this compound?

    • A1: A common and high-yielding method involves the hydrolysis of a corresponding ester, such as methyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate. This ester can be synthesized through various methods, including the reaction of a β-ketoester with a hydrazine derivative. The final step is the saponification of the ester using a base like lithium hydroxide or sodium hydroxide, followed by acidification to precipitate the carboxylic acid.[1]

  • Q2: What are the recommended reaction conditions for the hydrolysis step?

    • A2: For the hydrolysis of the methyl ester, stirring with lithium hydroxide monohydrate in a mixed solvent of ethanol and water at 50°C has been reported to give a 95% yield.[1] Another method using sodium hydroxide in methanol at room temperature for 2 hours yielded 93.1%.[1]

  • Q3: How can I monitor the progress of the reaction?

    • A3: The reaction progress can be effectively monitored by TLC, observing the disappearance of the starting ester spot and the appearance of the more polar carboxylic acid spot. HPLC is a more quantitative method to track the conversion.[1]

  • Q4: What is the importance of the acidification step?

    • A4: The hydrolysis reaction results in the formation of the carboxylate salt of the product, which is soluble in the aqueous reaction mixture. Acidification protonates the carboxylate, forming the neutral carboxylic acid which is less soluble in water and precipitates out, allowing for its isolation by filtration.[1]

Data Presentation

Table 1: Comparison of Hydrolysis Protocols for the Synthesis of this compound

ParameterProtocol 1Protocol 2
Starting Material Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylateCompound 1-2 (ester)
Base Lithium hydroxide monohydrateSodium hydroxide
Solvent Ethanol/Water (1:1)Methanol
Temperature 50 °CRoom Temperature
Reaction Time Until completion (monitored by HPLC)2 hours
Yield 95%93.1%
Reference [1][1]

Experimental Protocols

Detailed Methodology for the Hydrolysis of Methyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate

This protocol is based on a reported high-yield synthesis.[1]

Materials:

  • Methyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate

  • Ethanol

  • Water

  • Lithium hydroxide monohydrate

  • 1N Hydrochloric acid

  • Dichloromethane (for extraction, optional)

Procedure:

  • Dissolve methyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate (1.00 g, 4.62 mmol) in a mixture of ethanol (10 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (0.41 g, 9.71 mmol) to the solution.

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction by HPLC until the starting material is completely consumed.

  • Once the reaction is complete, concentrate the mixture to dryness under reduced pressure.

  • Dissolve the residue in water.

  • (Optional) Wash the aqueous solution with dichloromethane to remove any unreacted starting material.

  • Acidify the aqueous phase with 1N hydrochloric acid to a pH of less than 3.

  • A solid precipitate will form. Collect the solid by filtration.

  • Dry the collected solid under high vacuum to afford this compound as a white solid.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Ester in EtOH/H2O add_base Add LiOH·H2O start->add_base react Stir at 50°C add_base->react monitor Monitor by HPLC react->monitor concentrate Concentrate to Dryness monitor->concentrate Reaction Complete dissolve Dissolve in Water concentrate->dissolve acidify Acidify to pH < 3 dissolve->acidify precipitate Precipitation acidify->precipitate filter Filter Solid precipitate->filter dry Dry under Vacuum filter->dry product Final Product dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_completion Was the reaction run to completion? (Check TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_ph Was the pH of the aqueous phase < 3? check_completion->check_ph Yes increase_time_temp Increase reaction time or temperature incomplete->increase_time_temp improper_ph Improper pH check_ph->improper_ph No check_workup Was the workup procedure optimal? check_ph->check_workup Yes adjust_ph Re-acidify with 1N HCl using a pH meter improper_ph->adjust_ph workup_loss Product Loss During Workup check_workup->workup_loss No reagent_quality Check Reagent Quality check_workup->reagent_quality Yes optimize_workup Perform multiple extractions and wash solid with cold solvent workup_loss->optimize_workup

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

troubleshooting 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid.

Troubleshooting Guides

Issue: Compound Crashes Out of Solution Upon Dilution in Aqueous Buffer

Question: I've dissolved my this compound in DMSO to make a stock solution, but when I dilute it into my aqueous assay buffer, a precipitate forms. What's happening and how can I fix it?

Answer: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but has limited solubility in the aqueous buffer used for most biological assays. The carboxylic acid functional group and the phenyl ring contribute to its relatively low aqueous solubility at neutral pH.

Here are several strategies to address this, starting with the simplest:

  • Lower the Final Concentration: The most straightforward approach is to reduce the highest concentration of the compound in your assay. There is a lower likelihood of precipitation at lower concentrations.[1]

  • pH Modification: As a carboxylic acid, the solubility of this compound is highly pH-dependent. Increasing the pH of your aqueous buffer will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

  • Use of Co-solvents: Including a small percentage of a water-miscible organic solvent in your final assay buffer can help maintain the compound's solubility.

    • Common Co-solvents: Polyethylene glycol (PEG), ethanol, or glycerin can be effective.[2]

    • Important Consideration: Ensure the chosen co-solvent is compatible with your specific assay and does not affect the biological target or cell viability at the concentration used.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, enhancing their aqueous solubility.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative.

Issue: Difficulty Dissolving the Compound in the Initial Solvent

Question: I'm struggling to dissolve the solid this compound powder, even in DMSO. What can I do?

Answer: While DMSO is a powerful solvent, some compounds may require assistance to fully dissolve, especially if they are highly crystalline.

  • Gentle Heating: Gently warm the solution to 30-40°C. This can increase the rate of dissolution. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a sonicator bath to break up solid aggregates and enhance dissolution.[3]

  • Vortexing: Vigorous vortexing can also aid in dissolving the compound.

  • Alternative Organic Solvents: If DMSO is problematic, consider other polar aprotic solvents like DMF or NMP, or polar protic solvents like ethanol. However, always check for compatibility with your downstream application.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: Based on its chemical structure (a carboxylic acid with a phenyl group), this compound is expected to be:

  • Sparingly soluble in water at neutral and acidic pH.

  • More soluble in basic aqueous solutions (pH > 7) due to the formation of the carboxylate salt.

  • Soluble in polar organic solvents such as DMSO, DMF, and ethanol.

Q2: What is the recommended solvent for making a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions for biological assays.[1][3][4] It can dissolve a wide range of both polar and nonpolar compounds.[5]

Q3: How much DMSO is acceptable in a cell-based assay?

A3: The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5%, and almost always under 1%.[2] Higher concentrations can be cytotoxic and interfere with the experiment.

Q4: My compound seems to be dissolving, but my assay results are inconsistent. Could this be a solubility issue?

A4: Yes, even if you don't see visible precipitation, the compound may be forming microscopic aggregates that can lead to variable and inaccurate results.[1][3] This is especially true at higher concentrations. To investigate this, you can try the troubleshooting steps for precipitation, such as lowering the concentration or modifying the buffer pH.

Q5: How should I prepare my working solutions for a cell-based assay to minimize precipitation?

A5: A serial dilution in the final cell culture medium from a highly concentrated DMSO stock can lead to precipitation. A better approach is to use an intermediate dilution step.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O₂
Molecular Weight202.21 g/mol
FormSolid

Table 2: Recommended Solvents and General Solubility

SolventTypeExpected SolubilityNotes
DMSOPolar AproticHighRecommended for stock solutions.[3][4]
DMFPolar AproticHighAlternative to DMSO.
EthanolPolar ProticModerate to HighCan be used as a co-solvent.
MethanolPolar ProticModerate
WaterPolar ProticLowSolubility is pH-dependent.
Aqueous Base (e.g., pH > 8)AqueousHighForms a more soluble salt.
Aqueous Acid (e.g., pH < 4)AqueousVery LowThe carboxylic acid will be protonated.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out 2.02 mg of this compound.

  • Add Solvent: Add the solid to a clean vial and add 1.0 mL of high-purity DMSO.

  • Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied.

  • Inspect: Visually inspect the solution to ensure there are no solid particles remaining.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Compound Working Solutions for Cell-Based Assays

This protocol is designed to minimize precipitation when diluting a DMSO stock for a cell-based assay.

  • Prepare Stock Solution: Prepare a 10 mM stock solution in 100% DMSO as described in Protocol 1.

  • Create Intermediate Dilution Plate: Create an intermediate dilution. For example, dilute the 10 mM stock 1:100 into your cell culture medium to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting.

  • Perform Serial Dilutions: Using the 100 µM intermediate solution, perform your serial dilutions directly in the cell culture medium. This ensures the DMSO concentration remains constant and low across all final concentrations.

  • Add to Cells: Add the final serially diluted compound solutions to the wells containing your cells. The final DMSO concentration will be well below 1%.

Mandatory Visualizations

G cluster_success start Start: Solubility Issue (Precipitation in Assay) check_conc Is the final concentration as low as possible? start->check_conc lower_conc Action: Lower the working concentration check_conc->lower_conc No check_ph Is the buffer pH > 7.0? check_conc->check_ph Yes lower_conc->check_ph adjust_ph Action: Increase buffer pH (e.g., to pH 7.4-8.0) check_ph->adjust_ph No check_cosolvent Is a co-solvent being used? check_ph->check_cosolvent Yes adjust_ph->check_cosolvent add_cosolvent Action: Add a compatible co-solvent (e.g., 1-5% PEG) check_cosolvent->add_cosolvent No fail Issue Persists: Consider Cyclodextrin or Compound Analogs check_cosolvent->fail Yes success Success: Compound is soluble add_cosolvent->success

Caption: Troubleshooting workflow for addressing compound precipitation.

G stock 1. 10 mM Stock in 100% DMSO intermediate 2. Intermediate Dilution 100 µM in Medium (1% DMSO) stock->intermediate 1:100 Dilution serial 3. Serial Dilutions in Medium (<1% DMSO) intermediate->serial Create Dose Curve final 4. Add to Cells (Final DMSO <0.5%) serial->final

Caption: Recommended workflow for preparing assay-ready solutions.

References

Technical Support Center: Purification of Crude 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: After acidification of the aqueous layer, no precipitate of my carboxylic acid is forming, or the amount is very low. What could be the problem?

A1: This issue can arise from several factors:

  • Incomplete Acidification: The pH of the aqueous solution may not be low enough to fully protonate the carboxylate salt. Ensure the pH is sufficiently acidic, ideally pH 2-3, by adding a strong acid like 1M HCl.[1] Always check the pH with litmus paper or a pH meter.

  • Insufficient Product: The initial amount of the carboxylic acid in the crude mixture might be very low. Consider starting with a larger batch of the crude material.

  • Product Solubility: The product might have some solubility in the acidic aqueous solution. Cooling the solution in an ice bath can help to decrease solubility and promote precipitation.

  • Emulsion Formation: If an emulsion formed during the extraction, a significant amount of the product might be trapped in it. Try to break the emulsion by adding brine or by centrifugation.

Q2: The purity of my final product is low, even after purification. What are the likely impurities and how can I remove them?

A2: Common impurities can include unreacted starting materials, side-products from the synthesis, or residual solvents.

  • Unreacted Starting Ester: If the carboxylic acid was synthesized by the hydrolysis of a methyl or ethyl ester, the corresponding ester might be a major impurity. An acid-base extraction is highly effective at separating the carboxylic acid from the neutral ester.[2][3]

  • Neutral Impurities: Other neutral organic compounds can be removed by dissolving the crude product in an organic solvent and washing with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The carboxylic acid will move to the aqueous layer as its salt, leaving the neutral impurities in the organic layer.[4][5]

  • Basic Impurities: If there are any basic impurities, such as amines, they can be removed by washing the organic solution of the crude product with an aqueous acid (e.g., dilute HCl) before the basic extraction.[4]

  • Recrystallization: For solid products, recrystallization is a powerful technique to improve purity.[6] Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.

Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?

A3: Difficulty in crystallization can be due to several reasons:

  • Supersaturation: The solution might be supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites.

  • Seeding: If you have a small amount of the pure solid, add a seed crystal to the cooled solution to induce crystallization.

  • Solvent Choice: The solvent might not be ideal. If the product is too soluble, try adding a co-solvent in which the product is less soluble (an anti-solvent). Common solvent systems for recrystallizing carboxylic acids include ethanol/water, toluene/petroleum ether, or acetic acid.[6]

  • Purity: High levels of impurities can inhibit crystallization. Consider performing another purification step, such as an acid-base extraction, before attempting recrystallization again.

  • Cooling Rate: Cool the solution slowly. Rapid cooling can lead to the formation of an oil or a very fine powder instead of crystals. Allowing the solution to cool to room temperature slowly before placing it in an ice bath is recommended.

Q4: What is the best method to purify my crude this compound?

A4: A combination of acid-base extraction followed by recrystallization is often the most effective approach for purifying carboxylic acids.[5][6]

  • Acid-Base Extraction: This technique separates the acidic product from neutral and basic impurities. The crude product is dissolved in an organic solvent, and the carboxylic acid is extracted into an aqueous basic solution. The aqueous layer is then acidified to precipitate the pure carboxylic acid.[2][3][4]

  • Recrystallization: After isolation by extraction, the solid carboxylic acid can be further purified by recrystallization from a suitable solvent to remove any remaining impurities.[6]

  • Silica Gel Chromatography: If the impurities are chemically very similar to the product, silica gel chromatography might be necessary for a high degree of purification.[1]

Quantitative Data Summary

ParameterRecommended Value/SolventSource
Acid-Base Extraction
Organic SolventDiethyl ether, Ethyl acetate, Dichloromethane[1][4]
Aqueous BaseSaturated Sodium Bicarbonate, 1M Sodium Hydroxide[3][5][6]
Acid for Precipitation1M Hydrochloric Acid[1]
Final pH for Precipitation2 - 3[1]
Recrystallization Solvents Ethanol, Methanol, Toluene, Carbon Tetrachloride[7][8][9]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.

  • Basic Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.

  • Washing (Optional): The organic layer, which contains neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid dropwise while stirring until the pH of the solution is between 2 and 3.[1] A white precipitate of the purified carboxylic acid should form.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter paper with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified this compound in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol is a commonly used solvent for recrystallizing similar compounds.[7]

  • Dissolution: Place the crude or previously extracted solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Purification_Workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization crude Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) crude->add_base separate Separate Layers add_base->separate aqueous Aqueous Layer (Carboxylate Salt) separate->aqueous organic Organic Layer (Neutral Impurities) separate->organic acidify Acidify with HCl (to pH 2-3) aqueous->acidify precipitate Precipitated Pure Acid acidify->precipitate dissolve Dissolve in Hot Solvent precipitate->dissolve Further Purification cool Cool Slowly dissolve->cool crystallize Crystallization cool->crystallize filter_dry Filter and Dry crystallize->filter_dry pure_crystals Pure Crystals filter_dry->pure_crystals

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_precipitation Issue: No/Low Precipitation cluster_purity Issue: Low Purity cluster_crystallization Issue: No Crystals start Problem Encountered no_precip No/Low Precipitate start->no_precip low_purity Low Purity start->low_purity no_crystals No Crystals Forming start->no_crystals check_ph Check pH (Is it 2-3?) no_precip->check_ph incomplete_acid Incomplete Acidification -> Add more acid check_ph->incomplete_acid No low_conc Low Concentration -> Concentrate solution or start with more material check_ph->low_conc Yes cool_sol Cool Solution (Ice Bath) low_conc->cool_sol check_impurities Identify Impurities (e.g., by TLC, NMR) low_purity->check_impurities neutral_imp Neutral Impurities? -> Perform Acid-Base Extraction check_impurities->neutral_imp other_acidic_imp Other Acidic Impurities? -> Recrystallize or use Chromatography check_impurities->other_acidic_imp induce_cryst Induce Crystallization no_crystals->induce_cryst scratch Scratch flask induce_cryst->scratch seed Add seed crystal induce_cryst->seed change_solvent Change Solvent/ Add Anti-solvent induce_cryst->change_solvent

Caption: Troubleshooting decision tree for common purification issues.

References

stability of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solution?

A1: The intrinsic stability of this compound in aqueous solution has not been extensively reported in publicly available literature. Generally, pyrazole rings are relatively stable.[1] However, the overall stability of the molecule in an aqueous environment will depend on factors such as pH, temperature, light exposure, and the presence of oxidizing agents. To determine its stability profile for a specific application, it is essential to conduct forced degradation studies.[2][3]

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not documented, similar heterocyclic carboxylic acids can undergo degradation through hydrolysis of the carboxylic acid group, particularly at extreme pH values and elevated temperatures. Other potential degradation pathways could involve oxidation of the pyrazole ring or phenyl group, and photolytic degradation upon exposure to UV or visible light. Forced degradation studies are the standard approach to identify potential degradation products and pathways.[4]

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be capable of separating the parent compound from any potential degradation products, process impurities, and excipients. Method validation should demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Q4: How should I prepare solutions of this compound for stability testing?

A4: The compound is a solid at room temperature. For aqueous stability studies, prepare a stock solution in a small amount of a suitable organic co-solvent (e.g., methanol, acetonitrile) if the compound has low water solubility, and then dilute it to the final desired concentration in the aqueous buffer of interest. The concentration for degradation studies is often recommended to be around 1 mg/mL.[5] It is crucial to ensure that the co-solvent used does not interfere with the degradation process or the analytical method.

Troubleshooting Guides

Issue: No degradation is observed under initial stress conditions.

  • Possible Cause: The compound may be highly stable under the initial conditions.

  • Solution: Increase the severity of the stress conditions. For hydrolytic studies, consider refluxing at a higher temperature (e.g., 60°C) or using a higher concentration of acid/base (e.g., up to 1.0 M HCl or NaOH).[3][5] For thermal studies, increase the temperature. For photostability, ensure exposure to a light source that provides both UV and visible light as per ICH Q1B guidelines.[5] The duration of the stress testing can also be extended, with a maximum of 14 days often being sufficient for method development purposes.[3]

Issue: The compound shows more than 20% degradation in the initial time point.

  • Possible Cause: The stress conditions are too harsh for the molecule.

  • Solution: Reduce the severity of the conditions. Use a lower concentration of acid or base, decrease the temperature, or shorten the exposure time. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the analytical method can detect and quantify the degradation products without completely consuming the parent compound.[5]

Issue: Poor mass balance is observed in the analytical results.

  • Possible Cause 1: Some degradation products may not be detected by the analytical method (e.g., they do not have a chromophore for UV detection).

  • Solution 1: Use a mass-sensitive detector, such as a mass spectrometer (LC-MS), in parallel with the UV detector to identify non-chromophoric degradants.

  • Possible Cause 2: The parent compound or degradation products may be adsorbing to the container surface.

  • Solution 2: Use silanized glassware or alternative container materials to minimize adsorption.

  • Possible Cause 3: Volatile degradation products may have formed and escaped from the solution.

  • Solution 3: Conduct the experiment in a sealed container, if feasible, and analyze the headspace for any volatile compounds using gas chromatography (GC).

Experimental Protocols

A forced degradation study is essential to understand the stability of this compound.[2]

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Methodology:

  • Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent system.

  • Stress Conditions: Expose the solution to the following stress conditions in parallel:

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.[5]

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solution at 60°C.

    • Photolytic Degradation: Expose the solution to a combination of UV and visible light as per ICH Q1B guidelines.

  • Time Points: Sample at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours). The exact time points may need to be adjusted based on the lability of the compound.

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation and identify any major degradation products. Strive for a degradation of 5-20%.[5]

Data Presentation

The results of the forced degradation study should be summarized in a table to facilitate comparison.

Stress ConditionTime (hours)Initial Assay (%)Assay (%)Degradation (%)Major Degradants (Retention Time)Mass Balance (%)
Control 0100.0100.00.0-100.0
48100.099.80.2-100.0
0.1 M HCl (60°C) 2100.098.51.5-100.0
8100.094.25.8RRT 0.8599.5
24100.088.111.9RRT 0.8599.2
0.1 M NaOH (60°C) 2100.095.34.7RRT 0.9199.8
8100.085.714.3RRT 0.9199.4
24100.072.427.6RRT 0.91, RRT 0.7598.9
3% H₂O₂ (RT) 8100.099.10.9-100.1
24100.096.53.5RRT 1.1299.7
48100.091.88.2RRT 1.1299.5
Thermal (60°C) 24100.099.50.5-100.0
48100.098.91.1-99.9
Photostability 24100.097.22.8RRT 0.9599.6

Note: This is a sample table. The actual results will vary based on experimental data.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare 1 mg/mL Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal (60°C) photo Photolytic (ICH Q1B) sampling Sample at t=0, 2, 4, 8, 24, 48h acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc evaluation Calculate % Degradation Identify Degradants Assess Mass Balance hplc->evaluation

Caption: Workflow for a forced degradation study.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_analysis Analysis & Outcome compound 1-Methyl-5-phenyl-1H- pyrazole-3-carboxylic acid degradation Potential Degradation compound->degradation conditions Aqueous Solution (pH, Temp, Light, O2) conditions->degradation parent Remaining Parent Compound degradation->parent products Degradation Products degradation->products stability Stability Profile (Degradation Rate, Pathways) parent->stability products->stability

Caption: Logical relationship of stability testing.

References

how to prevent degradation of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the prevention of degradation of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and visual diagrams to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] For maximum stability, it is recommended to store it under lock and key.[1]

Q2: What substances are incompatible with this compound and could lead to its degradation?

A2: This compound should not be stored or mixed with strong oxidizing agents, strong bases, amines, or strong reducing agents.[1] Contact with highly acidic or alkaline materials should also be avoided to prevent exothermic reactions.[3]

Q3: What are the expected decomposition products if the compound degrades?

A3: Under thermal stress, hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]

Q4: Is this compound sensitive to light?

A4: As a general precaution for complex organic molecules, exposure to light, especially UV light, should be minimized to prevent potential photodegradation. Photostability studies are recommended to determine its specific sensitivity.

Q5: How can I handle the compound to minimize degradation during experiments?

A5: To prevent degradation and ensure safety, handle the compound in a well-ventilated area, avoiding the inhalation of dust or fumes.[1][4] Use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1][4] After handling, thoroughly wash your hands and any exposed skin.[1]

Troubleshooting Guides

Issue Possible Cause Recommended Action
Loss of potency or unexpected results in assays. Degradation of the compound due to improper storage or handling.Verify storage conditions (cool, dry, dark, tightly sealed). Review handling procedures to ensure no cross-contamination with incompatible substances. Prepare fresh solutions for your experiments.
Discoloration or change in the physical appearance of the solid compound. Potential degradation due to exposure to light, heat, or moisture.Do not use the discolored compound. Procure a fresh batch and store it under the recommended conditions.
Precipitation or cloudiness in solutions. The compound may have low solubility or could be degrading in the chosen solvent or pH.Check the solubility of the compound in the solvent system. Ensure the pH of the solution is within a stable range for the compound. If necessary, prepare fresh solutions and use them promptly.
Inconsistent analytical results (e.g., HPLC). The analytical method may not be stability-indicating, or the compound may be degrading during the analysis.Develop and validate a stability-indicating analytical method. Ensure that the mobile phase and other analytical conditions do not contribute to the degradation of the compound.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound. The goal is to achieve 5-20% degradation.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C and collect samples at 2, 6, 12, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at 60°C and collect samples at 2, 6, 12, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, and collect samples at 2, 6, 12, and 24 hours.

  • Thermal Degradation (Solid State):

    • Place the solid compound in a stability chamber at 105°C.

    • Collect samples at 24, 48, and 72 hours.

    • Prepare solutions of the stressed solid for analysis.

  • Photostability:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

    • Keep control samples in the dark at the same temperature.

    • Analyze the samples after the exposure period.

3. Analytical Method:

  • Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect any degradation products.

Data Presentation

Table 1: Illustrative Data from Forced Degradation Studies

The following data is illustrative and based on typical results for similar compounds. Actual degradation will depend on the specific experimental conditions.

Stress Condition Duration (hours) % Degradation (Illustrative) Number of Degradation Products Detected
0.1 M HCl 2412.5%2
0.1 M NaOH 248.2%1
3% H₂O₂ 2415.8%3
Thermal (105°C) 726.5%1
Photostability -4.1%2

Visualizations

Logical Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Stock Solution of Compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal Stress (Solid, 105°C) prep->thermal photo Photostability (ICH Q1B) prep->photo sampling Sample at Time Points & Neutralize acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC-PDA Analysis sampling->hplc pathway Identify Degradation Pathways hplc->pathway method_val Validate Analytical Method hplc->method_val stability Assess Intrinsic Stability hplc->stability

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Degradation_Pathways cluster_products Potential Degradation Products parent 1-Methyl-5-phenyl-1H- pyrazole-3-carboxylic acid decarboxylated 1-Methyl-5-phenyl-1H-pyrazole (Thermal Stress) parent->decarboxylated Decarboxylation oxidized Oxidized Pyrazole Ring Derivatives (Oxidative Stress) parent->oxidized Oxidation hydrolyzed Ring-opened products (Extreme pH/Heat) parent->hydrolyzed Hydrolysis photo_products Isomers or Photoproducts (UV/Vis Light) parent->photo_products Photodegradation

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Optimizing Synthesis of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and established method is a two-step process. It begins with the Knorr pyrazole synthesis, a cyclocondensation reaction between a suitable 1,3-dicarbonyl compound and methylhydrazine to form the pyrazole ester.[1][2][3][4] This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Q2: My cyclocondensation reaction is resulting in a very low yield. What are the common causes?

Low yields in pyrazole synthesis can arise from several factors, including the purity of starting materials, suboptimal reaction conditions, or competing side reactions.[1][5] The reactivity of the 1,3-dicarbonyl compound and the stability of the methylhydrazine are critical.[1][5] Ensure your methylhydrazine is fresh, as it can degrade over time.[1] Additionally, monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.[1][5]

Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[2][5] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[5] Reaction conditions also play a significant role. Acidic conditions, often using hydrazine salts in solvents like ethanol, can favor one isomer, while basic conditions might favor the other.[5] Steric hindrance on the hydrazine or the dicarbonyl compound can also direct the reaction towards a single regioisomer.[5]

Q4: What are the optimal conditions for the final hydrolysis step?

The hydrolysis of the pyrazole ester to the carboxylic acid is typically achieved under basic conditions. Common reagents include lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed solvent system like ethanol/water or methanol/water.[6] The reaction is often heated (e.g., to 50°C) to ensure it goes to completion.[6] Progress should be monitored by HPLC or TLC. After the reaction is complete, the mixture is acidified (e.g., with 1N HCl) to a pH below 3 to precipitate the carboxylic acid product.[6]

Q5: The reaction mixture turned dark during the cyclocondensation. Is this a cause for concern?

Discoloration is frequently observed in pyrazole synthesis, especially when using hydrazine salts, and is often due to the formation of colored impurities from the hydrazine starting material.[5] If the reaction mixture becomes too acidic, it can promote the formation of these colored byproducts.[5] The addition of a mild base can sometimes lead to a cleaner reaction.[5] Purification via recrystallization or column chromatography is effective at removing these impurities.[5]

Synthesis and Optimization Workflow

The overall synthetic strategy involves two main stages: cyclocondensation to form the pyrazole ester, followed by hydrolysis.

cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis A 1,3-Dicarbonyl (e.g., Ethyl 2,4-dioxo-4-phenylbutanoate) C Ethyl 1-Methyl-5-phenyl- 1H-pyrazole-3-carboxylate A->C Solvent (e.g., Ethanol) Heat B Methylhydrazine B->C E 1-Methyl-5-phenyl-1H- pyrazole-3-carboxylic acid C->E 1. Hydrolysis D Base (e.g., LiOH) in MeOH/Water F Acidification (HCl) E->F 2. Workup cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Yield Observed Cause1 Impure Starting Materials Start->Cause1 Cause2 Suboptimal Conditions Start->Cause2 Cause3 Side Reactions Start->Cause3 Sol1 Verify purity of 1,3-dicarbonyl. Use fresh methylhydrazine. Cause1->Sol1 Sol2 Optimize temperature. Adjust pH (add mild base if needed). Screen different solvents. Cause2->Sol2 Sol3 Monitor reaction by TLC. Avoid prolonged reaction times. Ensure inert atmosphere if needed. Cause3->Sol3 cluster_conditions Reaction Conditions cluster_products Potential Products Reactants Unsymmetrical 1,3-Dicarbonyl + Methylhydrazine Cond1 Acidic (e.g., AcOH) Reactants->Cond1 Control Selectivity Cond2 Basic / Neutral Reactants->Cond2 Control Selectivity Prod1 Isomer A (1-Methyl-5-phenyl...) Cond1->Prod1 Favors one isomer Prod2 Isomer B (1-Methyl-3-phenyl...) Cond2->Prod2 May favor the other isomer

References

Technical Support Center: Synthesis of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and well-established method is a variation of the Knorr pyrazole synthesis. This involves the condensation of an unsymmetrical 1,3-dicarbonyl compound, such as ethyl 2,4-dioxo-4-phenylbutanoate (ethyl benzoylpyruvate), with methylhydrazine, followed by the hydrolysis of the resulting ester.

Q2: What are the most common impurities I should be aware of?

A2: The most significant impurity is the formation of a regioisomer, 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. This arises from the non-selective reaction of methylhydrazine with the two carbonyl groups of the dicarbonyl precursor. Other potential impurities include unreacted starting materials, byproducts from the degradation of methylhydrazine, and incompletely cyclized intermediates.

Q3: How can I minimize the formation of the regioisomeric impurity?

A3: Controlling the regioselectivity can be challenging. Factors that influence the isomer ratio include the solvent, temperature, and pH of the reaction medium. Generally, the reaction is influenced by the differential reactivity of the two carbonyl groups in the 1,3-dicarbonyl starting material. Optimization of reaction conditions is crucial for favoring the desired isomer.

Q4: My reaction mixture has turned a dark color. Is this normal?

A4: Discoloration, often to a yellow or brown hue, can be common in Knorr pyrazole syntheses, especially when using hydrazine derivatives. This may be due to the formation of colored impurities from the hydrazine starting material itself or from side reactions promoted by acidic conditions. While not always indicative of a failed reaction, it does suggest the presence of impurities that will need to be removed during workup and purification.

Q5: What are the recommended purification methods for the final product?

A5: The crude product is typically purified by recrystallization, often from a solvent mixture like ethanol/water. For more challenging separations, particularly for removing the regioisomeric impurity, column chromatography on silica gel is an effective method.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Poor quality of starting materials, especially methylhydrazine. - Loss of product during workup and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature and time. - Use freshly distilled or high-purity methylhydrazine. - Ensure efficient extraction and careful handling during purification steps.
Presence of Regioisomeric Impurity - Lack of regioselectivity in the reaction between methylhydrazine and the 1,3-dicarbonyl compound.- Modify the reaction solvent and temperature to influence the isomer ratio. - Employ column chromatography for purification to separate the isomers.
Product Fails to Precipitate/Crystallize - The product may be too soluble in the chosen solvent. - Presence of impurities inhibiting crystallization.- If the product is in an aqueous solution after workup, ensure the pH is adjusted to the isoelectric point of the carboxylic acid to minimize solubility. - Try a different solvent or solvent mixture for recrystallization. - Purify the crude product by column chromatography before attempting recrystallization.
Broad Melting Point of the Final Product - Presence of impurities, including the regioisomer or residual solvent.- Recrystallize the product again. - If recrystallization does not improve the melting point, purify by column chromatography. - Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

Experimental Protocols

Synthesis of Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate

This protocol describes the initial cyclization to form the pyrazole ester.

  • To a solution of ethyl 2,4-dioxo-4-phenylbutanoate (1 equivalent) in a suitable solvent (e.g., ethanol), add methylhydrazine (1-1.2 equivalents) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and monitored by TLC until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate.

Hydrolysis to this compound
  • The crude ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate is dissolved in a mixture of ethanol and water.

  • An excess of a base, such as lithium hydroxide or sodium hydroxide, is added to the solution.

  • The mixture is stirred at room temperature or gently heated until the ester is fully hydrolyzed (monitored by TLC).

  • The ethanol is removed under reduced pressure.

  • The remaining aqueous solution is washed with a nonpolar organic solvent (e.g., dichloromethane) to remove any non-acidic impurities.

  • The aqueous layer is then acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, which will precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Visualizations

Synthesis_Pathway start Ethyl 2,4-dioxo-4-phenylbutanoate + Methylhydrazine intermediate_ester Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate start->intermediate_ester Cyclocondensation final_product This compound intermediate_ester->final_product Hydrolysis hydrolysis Hydrolysis (e.g., LiOH, H2O)

Caption: Synthetic pathway for this compound.

Impurity_Formation reactants Ethyl 2,4-dioxo-4-phenylbutanoate + Methylhydrazine pathway_A Attack at C4-carbonyl reactants->pathway_A pathway_B Attack at C2-carbonyl reactants->pathway_B desired_product Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate (Desired Product) pathway_A->desired_product impurity_product Ethyl 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylate (Regioisomeric Impurity) pathway_B->impurity_product

Caption: Formation of the regioisomeric impurity.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Analyze Starting Materials (Purity) start->check_sm check_reaction Monitor Reaction (TLC/LC-MS) start->check_reaction check_workup Review Workup & Purification start->check_workup purify_sm Purify/Replace Starting Materials check_sm->purify_sm optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_reaction->optimize_conditions column_chromatography Employ Column Chromatography check_workup->column_chromatography recrystallize Re-crystallize Product check_workup->recrystallize end Pure Product, Improved Yield optimize_conditions->end purify_sm->end column_chromatography->end recrystallize->end

Caption: A logical workflow for troubleshooting common synthesis issues.

reducing cytotoxicity of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the cytotoxicity of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid in various assays.

Troubleshooting Guides

High cytotoxicity of a test compound can obscure its true biological activity and lead to misleading results. This guide provides a systematic approach to troubleshoot and mitigate unexpected cytotoxicity associated with this compound.

Initial Assessment of High Cytotoxicity

If you observe significant cell death or inhibition of cell growth in your assays, consider the following initial steps:

Observed Issue: Higher than expected cytotoxicity across multiple cell lines and assays.

Potential CauseRecommended Solution
Compound Concentration The concentration of the compound may be too high, leading to off-target effects or general toxicity. Perform a dose-response experiment with a wider range of concentrations to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration).
Solvent Toxicity The solvent used to dissolve the compound (e.g., DMSO) may be present at a toxic concentration in the final assay volume. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1% for DMSO) and is consistent across all experimental and control wells.
Compound Purity and Stability Impurities from synthesis or degradation of the compound can contribute to cytotoxicity. Verify the purity of your compound batch using methods like HPLC or mass spectrometry. Assess the stability of the compound in your cell culture medium under experimental conditions.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to chemical compounds. If possible, test the compound on a less sensitive cell line or a non-cancerous cell line to distinguish between general cytotoxicity and cancer-specific effects.
Troubleshooting Assay-Specific Cytotoxicity

Sometimes, cytotoxicity can be an artifact of the assay method itself. Here’s how to address these issues:

Observed Issue: Cytotoxicity is observed in one type of assay but not in others.

Potential CauseRecommended Solution
Interference with Assay Reagents The compound may directly interact with assay components (e.g., formazan dyes in MTT assays, luciferase in ATP-based assays), leading to a false-positive signal for cytotoxicity. Use an orthogonal assay method to confirm the results. For example, if you observe cytotoxicity with an MTT assay, try a lactate dehydrogenase (LDH) release assay or a cell counting method.
Compound Precipitation The compound may have poor solubility in the assay medium, leading to precipitation. Precipitated compound can cause physical stress to cells or interfere with plate reader measurements. Visually inspect the wells for precipitation. Determine the solubility of the compound in your assay medium and work within the soluble concentration range.
Pro-oxidant Activity Some pyrazole derivatives can exhibit pro-oxidant effects at certain concentrations, leading to oxidative stress and cell death.[1] Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cytotoxic effect.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of cytotoxicity for pyrazole-based compounds?

A1: Pyrazole derivatives have been reported to induce cytotoxicity through various mechanisms, including apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[2] Some pyrazoles can also modulate oxidative stress within cells.[1] The specific mechanism for this compound is not well-documented, so it is important to experimentally determine its mode of action in your system.

Q2: My results show a bell-shaped dose-response curve for cytotoxicity. What could be the reason?

A2: A bell-shaped or non-monotonic dose-response curve, where cytotoxicity decreases at higher concentrations, can be due to several factors. At high concentrations, the compound may precipitate out of solution, reducing its effective concentration. Alternatively, the compound might have complex pharmacological effects, such as activating a pro-survival pathway at higher concentrations.

Q3: How can I differentiate between apoptosis and necrosis induced by this compound?

A3: To distinguish between apoptosis and necrosis, you can use assays that measure specific markers for each cell death pathway. For example, an Annexin V/Propidium Iodide (PI) staining assay can differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells. Caspase activity assays can also be used to specifically measure apoptosis.

Q4: What are the key physicochemical properties of this compound that I should be aware of?

A4: this compound is a solid with a molecular weight of 202.21 g/mol . Its solubility in aqueous solutions may be limited, and it is often dissolved in an organic solvent like DMSO for in vitro studies. It is crucial to determine its solubility in your specific cell culture medium to avoid precipitation.

PropertyValue
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Physical Form Solid

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well of the new plate.

  • Incubation: Incubate at room temperature for the time specified by the kit manufacturer (usually around 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit (typically around 490 nm).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Stock (e.g., in DMSO) treat_cells Treat Cells with Serial Dilutions of Compound prep_compound->treat_cells prep_cells Seed Cells in 96-well Plate prep_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH) incubate->add_reagent measure Measure Signal (Absorbance/Fluorescence) add_reagent->measure analyze Analyze Data & Determine CC50 measure->analyze

Caption: General workflow for a cell-based cytotoxicity assay.

troubleshooting_logic cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_solutions Potential Solutions start High Cytotoxicity Observed concentration Is Concentration Too High? start->concentration solubility Is Compound Precipitating? start->solubility purity Is Compound Pure & Stable? start->purity interference Assay Interference? start->interference cell_line Cell Line Sensitivity? start->cell_line solution_dose Perform Dose- Response concentration->solution_dose solution_solubility Check Solubility, Lower Concentration solubility->solution_solubility solution_purity Verify Purity & Stability purity->solution_purity solution_orthogonal Use Orthogonal Assay interference->solution_orthogonal solution_cell_line Test Different Cell Line cell_line->solution_cell_line

Caption: Troubleshooting logic for unexpected cytotoxicity.

signaling_pathway cluster_cellular_effects Potential Cellular Effects cluster_outcomes Downstream Outcomes compound Pyrazole Compound tubulin Tubulin Polymerization Inhibition compound->tubulin ros Reactive Oxygen Species (ROS) Modulation compound->ros cell_cycle Cell Cycle Arrest compound->cell_cycle tubulin->cell_cycle apoptosis Apoptosis ros->apoptosis cell_cycle->apoptosis cytotoxicity Cytotoxicity apoptosis->cytotoxicity

Caption: Putative signaling pathways for pyrazole-induced cytotoxicity.

References

Technical Support Center: 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential assay interference issues and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterocyclic organic compound containing a pyrazole ring. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] This specific compound may be used as an intermediate in the synthesis of more complex molecules or screened for its own biological activity in various assays.[6][7][8]

Q2: What are the common types of assay interference observed with small molecules like this one?

In high-throughput screening (HTS) and other bioassays, small molecules can interfere with assay signals, leading to false-positive or false-negative results.[9][10][11] The most common interference mechanisms, particularly in fluorescence-based assays, are:

  • Autofluorescence: The compound itself emits light at the same wavelengths used for excitation or detection in the assay, leading to an artificially high signal.[12][13]

  • Quenching: The compound absorbs the excitation light or the emitted light from the assay's fluorophore, resulting in a decreased signal.[12][14]

  • Colloidal Aggregation: At higher concentrations, some compounds can form aggregates that may sequester and inhibit enzymes, leading to non-specific activity.[15]

Q3: I am observing unexpectedly high background in my fluorescence assay when I add my compound. What could be the cause?

Unexpectedly high background fluorescence is often due to the autofluorescence of the test compound.[12][16] Many organic molecules with aromatic ring systems, like the phenyl and pyrazole groups in this compound, have the potential to be fluorescent.

Q4: My signal is lower than expected in a fluorescence-based assay. What could be the problem?

A lower-than-expected signal could be a result of fluorescence quenching by your test compound.[12][14] The compound may be absorbing the light meant to excite the fluorophore or the light emitted by it.

Q5: How can I confirm if my compound is causing assay interference?

The most direct way to determine if this compound is interfering with your assay is to run a set of control experiments. These controls are designed to isolate the signal from the compound itself and to test for its effects on the assay's fluorescent probe.

Troubleshooting Guides

Guide 1: Troubleshooting Fluorescence-Based Assay Interference

This guide provides a step-by-step protocol to identify and mitigate interference from this compound in fluorescence-based assays.

G start Start: Unexpected Assay Results check_autofluorescence Step 1: Check for Autofluorescence start->check_autofluorescence run_compound_control Run Compound-Only Control check_autofluorescence->run_compound_control analyze_autofluorescence Analyze Autofluorescence Data run_compound_control->analyze_autofluorescence autofluorescent Compound is Autofluorescent analyze_autofluorescence->autofluorescent check_quenching Step 2: Check for Quenching autofluorescent->check_quenching No mitigation Step 3: Mitigation Strategies autofluorescent->mitigation Yes run_quenching_control Run Quenching Control Assay check_quenching->run_quenching_control analyze_quenching Analyze Quenching Data run_quenching_control->analyze_quenching quenching Compound is Quenching analyze_quenching->quenching quenching->mitigation Yes no_interference No Significant Interference Detected quenching->no_interference No background_subtraction Background Subtraction mitigation->background_subtraction change_wavelength Change Excitation/Emission Wavelengths mitigation->change_wavelength orthogonal_assay Use Orthogonal (Non-Fluorescent) Assay mitigation->orthogonal_assay end End: Validated Assay Results background_subtraction->end change_wavelength->end orthogonal_assay->end no_interference->end

Caption: Workflow for identifying and mitigating assay interference.

Protocol 1: Autofluorescence Check

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a multi-well plate, perform a serial dilution of the compound in your assay buffer to match the concentrations used in your main experiment.

    • Include wells with assay buffer only (blank) and wells with your positive and negative controls if applicable.

  • Measurement:

    • Read the plate using a fluorescence plate reader with the same excitation and emission wavelengths and gain settings as your primary assay.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing the compound.

    • If the compound-containing wells show a concentration-dependent increase in fluorescence, the compound is autofluorescent.

Table 1: Example Autofluorescence Data

Compound Concentration (µM)Raw Fluorescence (RFU)Corrected Fluorescence (RFU)
0 (Blank)1500
1350200
1015001350
10080007850

Protocol 2: Quenching Check

  • Preparation:

    • Prepare three sets of wells in a multi-well plate:

      • Set A: Assay buffer + fluorescent probe/reagent.

      • Set B: Assay buffer + fluorescent probe/reagent + this compound (at experimental concentrations).

      • Set C: Assay buffer only (blank).

  • Measurement:

    • Incubate the plate under standard assay conditions.

    • Read the fluorescence of all wells using the appropriate settings.

  • Data Analysis:

    • Subtract the blank signal (Set C) from both Set A and Set B.

    • Compare the corrected fluorescence of Set A and Set B. A significant decrease in the signal in Set B indicates quenching.

Table 2: Example Quenching Data

Well SetCompound Concentration (µM)Corrected Fluorescence (RFU)% Signal Reduction
A (Fluorophore only)0100000%
B (Fluorophore + Cmpd)195005%
B (Fluorophore + Cmpd)10700030%
B (Fluorophore + Cmpd)100200080%
  • Background Subtraction: If autofluorescence is observed, subtract the signal from a compound-only control at the corresponding concentration from your experimental wells.[16]

  • Wavelength Adjustment: If possible, select excitation and emission wavelengths for your fluorophore that do not overlap with the absorbance and emission spectra of the test compound.[17]

  • Use an Orthogonal Assay: If interference cannot be resolved, consider using a non-fluorescence-based detection method, such as a luminescence-based assay or mass spectrometry.[14]

Guide 2: Utilizing Mass Spectrometry to Avoid Interference

Mass spectrometry (MS) is a powerful analytical technique that can circumvent many of the interference issues associated with optical assays.[18] It directly measures the mass-to-charge ratio of the analyte, providing high specificity.[19]

G start Start: Assay Interference with Optical Methods assay_setup Step 1: Assay Setup start->assay_setup incubation Incubate Reaction Mixture assay_setup->incubation quench Quench Reaction incubation->quench sample_prep Step 2: Sample Preparation quench->sample_prep extraction Extract Analyte sample_prep->extraction concentration Concentrate Sample extraction->concentration lc_ms Step 3: LC-MS/MS Analysis concentration->lc_ms separation Chromatographic Separation lc_ms->separation detection Mass Spectrometric Detection separation->detection data_analysis Step 4: Data Analysis detection->data_analysis quantification Quantify Analyte data_analysis->quantification end End: Interference-Free Results quantification->end

References

Technical Support Center: Crystallization of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the crystallization of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid. The information is based on established crystallization principles and data from structurally related pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: I am struggling to find a suitable single solvent for the crystallization of this compound. What should I try?

A1: Finding an ideal single solvent can be challenging. The solubility of a close isomer, 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid, is reported to be slight in methanol, DMSO, and aqueous bases. This suggests that the target compound may also have limited solubility in common polar solvents. For a systematic approach:

  • Start with solvents successful for similar compounds: Ethanol has been successfully used to crystallize methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[1][2]

  • Explore a range of polar and non-polar solvents: Test small quantities of your compound in solvents like ethyl acetate, acetone, acetonitrile, toluene, and mixtures with hexane or heptane.

  • Consider mixed solvent systems: A methanol-acetone mixed solvent has been used for the recrystallization of 1-phenyl-3-methyl-5-pyrazolone. A common technique is to dissolve the compound in a "good" solvent (e.g., methanol, acetone) at an elevated temperature and then add a miscible "anti-solvent" (e.g., water, hexane) until turbidity is observed, followed by slow cooling.

Q2: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" typically occurs when the solution is too supersaturated, or when the temperature of the solution is above the melting point of the solute at that concentration. To address this:

  • Reduce the level of supersaturation: Add a small amount of the "good" solvent back to the hot solution to slightly increase the solubility.

  • Slow down the cooling process: Use a Dewar flask or wrap the crystallization vessel in an insulating material to allow for gradual cooling. This gives the molecules more time to orient themselves into a crystal lattice.

  • Lower the crystallization temperature: If using a hot saturated solution, try preparing a saturated solution at a lower temperature.

  • Use a seed crystal: If you have any solid material, adding a tiny crystal to the supersaturated solution can induce nucleation and promote crystal growth over oiling.

Q3: The yield of my recrystallization is very low. How can I improve it?

A3: Low yield is a common issue in crystallization. To improve your recovery:

  • Minimize the amount of hot solvent: Use only the minimum volume of hot solvent required to fully dissolve your compound. Excess solvent will keep more of your product in the solution upon cooling.

  • Ensure complete cooling: Cool the solution in an ice bath after it has reached room temperature to maximize the precipitation of the solid.

  • Concentrate the mother liquor: The solution left after filtering your crystals (the mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Choose a solvent with a steep solubility curve: The ideal solvent will have high solubility for your compound at high temperatures and very low solubility at low temperatures.

Q4: I am observing multiple crystal forms (polymorphs) or my crystals are of poor quality for X-ray diffraction. What could be the reason?

A4: Phenylpyrazole derivatives can exhibit complex crystallization behavior due to the rotational freedom between the phenyl and pyrazole rings. This can lead to the formation of different crystal packing arrangements (polymorphism) or even multiple unique molecules in the asymmetric unit (Z' > 1), which can complicate crystal growth and analysis.[3]

  • Control the crystallization rate: Slower crystallization (e.g., vapor diffusion, slow evaporation) often yields higher quality, single crystals.

  • Vary the solvent system: Different solvents can favor the formation of different polymorphs. Experiment with a variety of solvents and solvent mixtures.

  • Screen different temperatures: The temperature at which crystallization occurs can influence the resulting crystal form.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Compound will not dissolve Poor solvent choice.Refer to the solvent screening table below. Try heating the solvent.
No crystals form upon cooling Solution is not sufficiently supersaturated. Compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Add an anti-solvent. Cool to a lower temperature (ice bath). Scratch the inside of the flask with a glass rod at the liquid-air interface.
Crystals form too quickly Solution is too concentrated. Solvent is a poor choice for controlled crystallization.Add a small amount of additional hot solvent. Re-heat to dissolve and cool more slowly.
"Oiling out" Solution is too supersaturated. Cooling is too rapid.Add more solvent. Cool the solution more slowly. Use a seed crystal.
Low yield Too much solvent used. Incomplete precipitation.Use the minimum amount of hot solvent. Cool the solution thoroughly in an ice bath. Concentrate the mother liquor for a second crop.
Colored impurities in crystals Impurities are co-crystallizing.Add a small amount of activated charcoal to the hot solution before filtering. Note: this may reduce yield.
Poor crystal quality Rapid crystallization. Presence of impurities. Conformational flexibility leading to disordered packing.Try slower crystallization methods like vapor diffusion or slow evaporation. Ensure the starting material is as pure as possible. Screen a wider range of solvents.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol is a general starting point based on methods used for similar pyrazole derivatives.[1][2]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a chosen solvent (e.g., ethanol, methanol, or an acetone/methanol mixture).

  • Heating: Gently heat the mixture on a hotplate with stirring. Gradually add more solvent until the compound just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in a minimum amount of a hot "good" solvent (e.g., acetone, methanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a miscible "anti-solvent" (e.g., water, hexane) dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling and Isolation: Follow steps 4-6 from Protocol 1.

Data Presentation

Table 1: Suggested Solvents for Crystallization Screening

Solvent/SystemCompound ClassNotes
EthanolPhenylpyrazole esterSuccessful for single crystal growth of a related compound.[1][2]
Methanol/AcetonePyrazoloneEffective mixed solvent system for recrystallization.
Dioxane/WaterPhenylpyrazole derivativeUsed for obtaining X-ray quality crystals.
Acetic AcidPhenylpyrazole derivativeCan be used for compounds that are soluble in acidic conditions.
MethanolPyrazole carboxylic acidA related compound showed slight solubility, suggesting it could be a good solvent for recrystallization.
DMSOPyrazole carboxylic acidA related compound showed slight solubility; may be useful for dissolving difficult samples, but its high boiling point can make it hard to remove.
Aqueous Base (e.g., dilute NaOH) followed by acidificationCarboxylic acidsA common method for purifying carboxylic acids by precipitation.

Visualizations

Experimental_Workflow General Crystallization Workflow start Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve filter Hot Filtration (if needed) dissolve->filter cool Slow Cooling to Room Temperature filter->cool ice Cool in Ice Bath cool->ice isolate Isolate Crystals (Vacuum Filtration) ice->isolate dry Dry Crystals isolate->dry end Pure Crystals dry->end

Caption: A generalized workflow for the recrystallization of this compound.

Troubleshooting_Logic Troubleshooting Crystallization Issues start Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals No Precipitation oiling_out Compound Oils Out outcome->oiling_out Liquid Phase Separation poor_yield Low Yield outcome->poor_yield Few Crystals success Good Crystals outcome->success Success sol1 Concentrate Solution or Add Anti-Solvent no_crystals->sol1 sol2 Add More Solvent and Cool Slower oiling_out->sol2 sol3 Minimize Hot Solvent and Cool Thoroughly poor_yield->sol3 sol1->start Retry sol2->start Retry sol3->start Retry

Caption: A decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Scaling Up 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the successful scale-up synthesis of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: A widely adopted and scalable two-step route begins with the cyclocondensation reaction between a phenyl-substituted β-ketoester (e.g., ethyl benzoylpyruvate) and methylhydrazine to form the corresponding ethyl ester. This is followed by saponification (hydrolysis) of the ester to yield the final carboxylic acid product. This method is generally robust and avoids harsh conditions often associated with other pyrazole synthesis methods.[1]

Q2: How can I control the formation of regioisomers during the cyclocondensation step?

A2: The reaction of a non-symmetrical precursor with methylhydrazine can lead to two regioisomers (1-methyl-5-phenyl and 1-methyl-3-phenyl). Controlling regioselectivity is a common challenge in pyrazole synthesis.[2] Key strategies to favor the desired 1-methyl-5-phenyl isomer include:

  • pH Control: Maintaining a slightly acidic pH (around 4-5) during the reaction can favor the desired isomer by influencing the initial condensation site.

  • Solvent Selection: The choice of solvent can influence the isomer ratio. Protic solvents like ethanol are commonly used. Screening different solvents may be necessary for optimization.[2]

  • Temperature Management: Lowering the reaction temperature may improve selectivity, although this can also decrease the reaction rate.[2]

Q3: The cyclocondensation reaction is highly exothermic. How can this be managed safely during scale-up?

A3: Exothermic reactions pose a significant risk of thermal runaway at larger scales if not properly controlled.[2] Essential safety and control measures include:

  • Slow Reagent Addition: Add the methylhydrazine solution dropwise or via a syringe pump to control the rate of reaction and heat generation.

  • Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating chiller) capable of dissipating the heat generated.

  • Adequate Dilution: Performing the reaction in a sufficient volume of solvent helps to absorb and dissipate heat more effectively.[2]

  • Real-time Temperature Monitoring: Use a calibrated temperature probe to monitor the internal reaction temperature continuously.

Q4: What are the most common impurities, and how can they be minimized?

A4: Common impurities include the undesired regioisomer, unreacted starting materials, and byproducts from side reactions.[2] To minimize these:

  • High-Purity Reagents: Ensure the purity of starting materials, as impurities can lead to side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Optimized Stoichiometry: Use a slight excess of one reagent (typically the less expensive one) to ensure the complete conversion of the limiting reagent.

  • Controlled Work-up: During work-up, carefully control the pH during acidification to ensure selective precipitation of the product.

Q5: My final product has a low melting point and appears oily. What is the likely cause?

A5: This often indicates the presence of impurities, particularly residual solvent or the presence of the undesired regioisomer, which may have a lower melting point or exist as an oil. Rigorous purification, such as recrystallization from an appropriate solvent system or column chromatography, is necessary to obtain a high-purity solid product.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Cyclocondensation Incomplete reaction.Increase reaction time or temperature moderately. Ensure efficient stirring to improve mass transfer.[2]
Poor quality of starting materials.Verify the purity of β-ketoester and methylhydrazine by analytical methods (e.g., NMR, GC-MS).
Product loss during work-up.Optimize extraction solvent and pH. Perform multiple extractions with smaller solvent volumes.
Poor Regioselectivity Incorrect reaction conditions.Screen different solvents and reaction temperatures to improve selectivity. Carefully control the pH of the reaction medium.[2]
Exothermic Runaway Reagent addition is too fast.Immediately stop reagent addition and apply maximum cooling.[2]
Inadequate cooling capacity for the scale.For future runs, reduce the rate of addition, increase the solvent volume, or use a more powerful cooling system.[2]
Difficulty in Product Isolation/Crystallization Presence of impurities inhibiting crystallization.Purify the crude product using flash column chromatography before attempting crystallization.
Incorrect crystallization solvent.Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) to find optimal conditions.
Incomplete Ester Hydrolysis Insufficient reaction time or base.Monitor the reaction by TLC or HPLC until the starting ester is fully consumed. Increase the amount of base (e.g., NaOH, LiOH) if necessary.[3]
Low reaction temperature.Increase the reaction temperature to 50-60 °C to accelerate the hydrolysis rate.[3]

Experimental Protocols

Step 1: Synthesis of Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate

This protocol describes the cyclocondensation reaction to form the pyrazole ester intermediate.

  • Reagent Preparation:

    • Charge a suitable reactor, equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser under a nitrogen atmosphere, with ethyl benzoylpyruvate (1.0 eq).

    • Add ethanol (5-10 volumes relative to the ketoester).

    • Begin stirring and cool the mixture to 0-5 °C using an ice bath or chiller.

  • Reaction:

    • Prepare a solution of methylhydrazine (1.1 eq) in ethanol (2 volumes).

    • Add the methylhydrazine solution dropwise to the cooled reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC or HPLC until the starting ketoester is consumed.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.

    • Add water and ethyl acetate to the residue.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude ethyl ester, which can be used directly in the next step or purified by chromatography.

Step 2: Synthesis of this compound

This protocol details the hydrolysis of the ethyl ester to the final acid product.

  • Reagent Preparation:

    • Dissolve the crude ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate (1.0 eq) from the previous step in a mixture of ethanol and water (e.g., a 1:1 mixture, 10 volumes).[3]

  • Reaction:

    • Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH·H₂O) (2.0-2.5 eq) to the solution.[3]

    • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.

  • Monitoring:

    • Monitor the hydrolysis by TLC or HPLC until the starting ester is no longer detectable.[3]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.[3]

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like dichloromethane or ethyl acetate to remove any non-acidic impurities.[3]

    • Cool the aqueous layer to 0-5 °C in an ice bath.

    • Slowly add 1N or 2N hydrochloric acid (HCl) to acidify the mixture to a pH of 2-3, which will cause the product to precipitate.[3]

    • Stir the resulting slurry in the cold for 30-60 minutes.

    • Collect the solid product by filtration, wash the filter cake with cold water, and dry it under vacuum to afford this compound as a solid.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes
Parameter Lab Scale (1-10 g) Pilot Scale (100-1000 g) Key Consideration
Solvent Volume (Step 1) 10-20 volumes5-10 volumesHigher concentration at scale improves throughput but requires better heat management.
Reagent Addition Time (Step 1) 15-30 minutes1-2 hoursSlower addition is critical at scale to control the exotherm.
Reaction Temperature (Step 1) 0 °C to RT0-10 °C (during addition)Precise temperature control is crucial for safety and selectivity.
Reaction Time (Step 2) 1-3 hours2-4 hoursMass transfer limitations may slightly increase reaction times at scale.
Typical Yield (Overall) 85-95%80-90%Yields may be slightly lower at scale due to transfer losses and handling.
Purity (Crude) >90%>85%Scale-up may introduce more byproducts if conditions are not tightly controlled.
Purity (After Recrystallization) >99%>98.5%Efficient purification is key to meeting final product specifications.[4]

Visualizations

Synthesis Pathway

Synthesis_Pathway Reactant1 Ethyl Benzoylpyruvate invis1 Reactant1->invis1 Reactant2 Methylhydrazine Reactant2->invis1 Intermediate Ethyl 1-Methyl-5-phenyl- 1H-pyrazole-3-carboxylate Product 1-Methyl-5-phenyl-1H- pyrazole-3-carboxylic Acid Intermediate->Product Step 2: Hydrolysis (NaOH, H₂O/EtOH) invis1->Intermediate Step 1: Cyclocondensation (Ethanol, 0°C to RT)

Caption: Reaction scheme for the two-step synthesis of the target molecule.

Scale-Up Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction1 Step 1: Cyclocondensation cluster_reaction2 Step 2: Hydrolysis cluster_purification Purification & Isolation A Reactor Setup & Inerting B Charge Ethyl Benzoylpyruvate & Solvent A->B C Cool Reactor to 0-5 °C B->C D Slow Addition of Methylhydrazine C->D E Reaction at RT (12-18h) D->E F In-Process Control (TLC/HPLC) E->F G Solvent Swap & Charge Ester F->G H Add Base (NaOH) & Heat to 50°C G->H I In-Process Control (TLC/HPLC) H->I J Aqueous Work-up & Extraction I->J K Acidification & Precipitation J->K L Filtration & Washing K->L M Drying Under Vacuum L->M Final Final Product QC M->Final

Caption: General workflow for the scaled-up synthesis and purification process.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Overall Yield CheckStep1 Low Yield from Step 1? Start->CheckStep1 Analyze Step 1 Crude CheckStep2 Low Yield from Step 2? Start->CheckStep2 Analyze Step 2 Crude Incomplete1 Incomplete Reaction? CheckStep1->Incomplete1 Yes Regioisomer High Regioisomer Formation? CheckStep1->Regioisomer No Incomplete2 Incomplete Hydrolysis? CheckStep2->Incomplete2 Yes Isolation Loss During Isolation? CheckStep2->Isolation No Incomplete1->Regioisomer No Sol_Time Increase Reaction Time or Temperature Incomplete1->Sol_Time Yes Sol_Control Optimize pH and Temperature Control Regioisomer->Sol_Control Yes Incomplete2->Isolation No Sol_Base Increase Base Eq. or Reaction Time Incomplete2->Sol_Base Yes Sol_pH Optimize pH for Precipitation Isolation->Sol_pH Yes

References

troubleshooting inconsistent results with 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Inconsistencies in experimental outcomes can be a significant challenge; this guide offers a structured approach to identifying and resolving common issues.

Disclaimer: Detailed experimental data for this compound is limited in publicly available literature. The guidance provided here is based on the general physicochemical properties of pyrazole carboxylic acids and best practices for working with small molecule inhibitors.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Q1: What is the proper way to store this compound?

Proper storage is crucial to maintain the integrity of the compound. For solid material, store in a tightly sealed container in a cool, dry place, protected from light. For stock solutions, it is recommended to store them at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into single-use vials.

Q2: How should I prepare stock solutions of this compound?

Stock solutions are typically prepared in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).[1] Ensure the compound is fully dissolved. Gentle warming or sonication may aid in dissolution, but always check the compound's temperature sensitivity. After preparation, store the stock solution as recommended in Q1.

Q3: My compound is not dissolving well in my aqueous assay buffer. What can I do?

Poor aqueous solubility is a common issue with small molecule inhibitors.[1] If the compound precipitates, its effective concentration will be significantly lower than intended.[1] Consider the following:

  • Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low enough to be tolerated by your biological system, typically below 0.5%.[1]

  • pH Adjustment: As a carboxylic acid, the solubility of this compound is likely pH-dependent. Increasing the pH of the buffer may deprotonate the carboxylic acid, increasing its aqueous solubility. However, ensure the pH remains within the viable range for your experimental system.

  • Use of Pluronic F-68: For some compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 can improve solubility in aqueous media.

Experimental Inconsistencies

Q4: I am observing high variability in my biological assay results. What are the potential causes?

Inconsistent results in biological assays can stem from several factors.[2][3][4] It is important to systematically investigate the following:

  • Compound Integrity: The compound may have degraded due to improper storage or handling.[5]

  • Assay Conditions: Variations in cell density, passage number, incubation times, and reagent concentrations can all contribute to variability.[3]

  • Pipetting and Dilution Errors: Inaccurate pipetting, especially for serial dilutions, can lead to significant concentration errors.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells can respond differently to treatment.[6]

  • Reagent Quality: The quality and consistency of reagents, including cell culture media and sera, can impact results.

Q5: I am not observing the expected biological activity. What should I troubleshoot?

If the compound appears inactive, consider the following troubleshooting steps:

  • Confirm Compound Identity and Purity: If possible, verify the identity and purity of your compound using analytical methods like HPLC or LC-MS.[5]

  • Assess Solubility in Assay Media: Visually inspect for any precipitation of the compound in your final assay medium.

  • Perform a Dose-Response Curve: Test a wide range of concentrations to ensure you are not working outside the active range.[6]

  • Check Target Expression: Confirm that your biological system (e.g., cell line) expresses the intended molecular target of the compound.[1]

  • Positive Control: Include a known active compound with a similar mechanism of action as a positive control to validate the assay.[7]

Quantitative Data Summary

Table 1: Physicochemical Properties

PropertyValueSource/Comment
Molecular FormulaC₁₁H₁₀N₂O₂
Molecular Weight202.21 g/mol
AppearanceExpected to be a solidBased on similar pyrazole carboxylic acids
pKaEstimated 3-5Typical range for carboxylic acids. The exact value will be influenced by the pyrazole ring.

Table 2: Solubility Profile (Qualitative)

SolventExpected SolubilityNotes
DMSOSolubleCommon solvent for preparing stock solutions of small molecules.[1]
MethanolLikely solubleOften used in purification and as a reaction solvent.[1]
EthanolLikely solubleOften used in purification and as a reaction solvent.[1]
WaterPoorly soluble at neutral pHSolubility is expected to increase at higher pH.
Aqueous Buffers (pH 7.4)Likely poorly solubleMay require a co-solvent like DMSO.

Experimental Protocols

Protocol: Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control containing the same final concentration of DMSO as the highest compound concentration.

  • Cell Treatment: Remove the medium from the cells and add the medium containing the different concentrations of the compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Inconsistent Results Observed compound_check Check Compound Integrity (Purity, Storage, Handling) start->compound_check solubility_check Verify Solubility in Assay Medium compound_check->solubility_check Compound OK degraded Degraded/Impure Compound compound_check->degraded Issue Found assay_params Review Assay Parameters (Cells, Reagents, Protocol) solubility_check->assay_params Solubility OK precipitation Precipitation Observed solubility_check->precipitation Issue Found data_analysis Re-evaluate Data Analysis assay_params->data_analysis Parameters OK protocol_issue Protocol Variation Identified assay_params->protocol_issue Issue Found analysis_error Error in Calculation data_analysis->analysis_error Issue Found solution Problem Resolved degraded->solution precipitation->solution protocol_issue->solution analysis_error->solution SignalingPathway receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response inhibitor 1-Methyl-5-phenyl-1H- pyrazole-3-carboxylic acid inhibitor->kinase_b LogicalRelationships cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues purity Purity stability Stability solubility Solubility cell_health Cell Health reagents Reagent Quality protocol Protocol Adherence inconsistent_results Inconsistent Results inconsistent_results->purity inconsistent_results->stability inconsistent_results->solubility inconsistent_results->cell_health inconsistent_results->reagents inconsistent_results->protocol

References

Validation & Comparative

Validating the Biological Activity of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid: A Comparative Guide to Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and its analogs as inhibitors of human carbonic anhydrases (hCAs). The data presented is based on a comprehensive review of published experimental findings, offering a framework for validating the compound's efficacy and selectivity.

Introduction to Carbonic Anhydrases and Pyrazole Inhibitors

Carbonic anhydrases are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation, CO2 transport, and biosynthesis. Certain isoforms, such as hCA IX and XII, are overexpressed in various cancers, making them attractive targets for therapeutic intervention. Pyrazole derivatives have emerged as a promising class of carbonic anhydrase inhibitors. Their biological activity is often attributed to the coordination of the pyrazole ring and associated functional groups with the zinc ion in the enzyme's active site.

This guide focuses on the inhibitory activity of a closely related analog, 5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid , as a representative of the this compound scaffold. Its performance is compared against the well-established carbonic anhydrase inhibitor Acetazolamide and the non-steroidal anti-inflammatory drug (NSAID) Celecoxib , which has been shown to exhibit off-target carbonic anhydrase inhibition.

Comparative Analysis of Inhibitory Activity

The inhibitory potency of 5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid and the comparator compounds against four human carbonic anhydrase isoforms (hCA I, II, IX, and XII) is summarized below. The data is presented as inhibition constants (Ki), where a lower value indicates higher potency.

CompoundhCA I (Ki in µM)hCA II (Ki in µM)hCA IX (Ki in µM)hCA XII (Ki in µM)
5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid>100>10015.24.8
Acetazolamide0.250.0120.0250.0058
Celecoxib0.140.030.045N/A

Data Interpretation:

  • 5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid demonstrates selective inhibition of the tumor-associated isoforms hCA IX and XII, with no significant activity against the cytosolic isoforms hCA I and II.[1] This selectivity is a desirable characteristic for anticancer agents, as it may reduce off-target side effects.

  • Acetazolamide , a non-selective inhibitor, potently inhibits all tested isoforms.[2]

  • Celecoxib also shows potent, non-selective inhibition of hCA I, II, and IX.

Experimental Protocols

The determination of the inhibition constants (Ki) was performed using a stopped-flow CO2 hydrase assay.

Stopped-Flow CO2 Hydrase Assay

This method measures the enzyme-catalyzed hydration of CO2. The assay is based on the principle that the hydration of CO2 by carbonic anhydrase leads to a change in pH, which can be monitored using a pH indicator. The initial rate of the reaction is measured at various inhibitor concentrations to determine the Ki value.

Materials:

  • Purified human carbonic anhydrase isoforms (I, II, IX, and XII)

  • Inhibitor compounds (dissolved in an appropriate solvent)

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the carbonic anhydrase isoforms and the inhibitor compounds at various concentrations in the assay buffer.

  • Reaction Initiation: Rapidly mix the enzyme solution (with or without the inhibitor) with the CO2-saturated water in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time. The initial rate of the reaction is calculated from the linear phase of the absorbance change.

  • Data Analysis: Plot the initial rates against the inhibitor concentrations. The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive).

Visualizing the Scientific Workflow and Concepts

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Enzyme Carbonic Anhydrase Isoforms Mixing Rapid Mixing Enzyme->Mixing Inhibitor Test Compounds Inhibitor->Mixing Buffer Assay Buffer Buffer->Mixing CO2 CO2-Saturated Water CO2->Mixing Monitoring Spectrophotometric Monitoring Mixing->Monitoring Rate_Calc Initial Rate Calculation Monitoring->Rate_Calc Ki_Det Ki Determination Rate_Calc->Ki_Det

Stopped-Flow CO2 Hydrase Assay Workflow

Signaling_Pathway CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Hydration HCO3 HCO3- + H+ H2CO3->HCO3 Dissociation CA Carbonic Anhydrase (CA) CA->H2CO3 Inhibitor Pyrazole Inhibitor Inhibitor->CA Inhibition

Carbonic Anhydrase Catalytic Mechanism and Inhibition

Conclusion

The available data suggests that this compound and its close analogs are promising candidates for the development of selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. Their selectivity profile offers a potential advantage over non-selective inhibitors like Acetazolamide and Celecoxib. Further validation through in-depth enzymatic assays, cellular studies, and in vivo models is warranted to fully elucidate their therapeutic potential. The experimental protocols and comparative data presented in this guide provide a solid foundation for these future investigations.

References

1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid vs [alternative compound] comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the well-characterized selective COX-2 inhibitor, Celecoxib, and the less-studied compound, 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid. While both molecules share a pyrazole core, a key structural motif in many anti-inflammatory agents, a significant disparity exists in the publicly available experimental data for each. This comparison aims to present the known pharmacological and physicochemical properties of Celecoxib alongside the current data landscape for this compound, thereby highlighting potential areas for future research.

Physicochemical Properties

A summary of the fundamental physicochemical properties of both compounds is presented below.

PropertyThis compoundCelecoxib
Molecular Formula C₁₁H₁₀N₂O₂C₁₇H₁₄F₃N₃O₂S
Molecular Weight 202.21 g/mol 381.37 g/mol
IUPAC Name This compound4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Structure Chemical structure of this compoundChemical structure of Celecoxib

Mechanism of Action and In Vitro Potency

Celecoxib is a well-established selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] The inhibition of COX-2 impedes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3] The selectivity for COX-2 over COX-1 is a critical feature, as COX-1 is involved in maintaining the integrity of the gastric mucosa.[4]

In contrast, there is a notable absence of publicly available data on the specific biological targets and in vitro potency of This compound . While pyrazole derivatives are widely recognized for their anti-inflammatory, analgesic, and antipyretic properties, specific experimental data for this particular compound, such as IC₅₀ values for COX-1 and COX-2, are not readily found in the scientific literature.[1][2][5][6]

dot

cluster_0 Cell Membrane Arachidonic Acid Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1 (constitutive)->Prostaglandins (Housekeeping) GI protection Platelet aggregation Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2 (inducible)->Prostaglandins (Inflammation) Inflammation Pain Fever Celecoxib Celecoxib Celecoxib->COX-2 (inducible) Selective Inhibition This compound This compound This compound->COX-2 (inducible) Hypothesized Inhibition

Caption: Simplified COX signaling pathway.

The table below summarizes the in vitro inhibitory potency of Celecoxib against COX-1 and COX-2.

CompoundTargetIC₅₀Selectivity Index (COX-1/COX-2)
Celecoxib COX-1~15 µM[7]~30 - 375 (Varies by assay)[7][8]
COX-2~40 nM[7][9][10]
This compound COX-1Data not availableData not available
COX-2Data not available

Pharmacokinetic Properties

The pharmacokinetic profile of Celecoxib has been extensively studied. It is orally bioavailable and primarily metabolized in the liver. In contrast, there is no available pharmacokinetic data for this compound in the reviewed literature.

ParameterCelecoxibThis compound
Bioavailability Orally bioavailableData not available
Metabolism Primarily hepaticData not available
Excretion Feces and urineData not available

Experimental Protocols

In Vitro COX Inhibition Assay (Fluorometric)

A common method to determine the inhibitory activity of compounds against COX-1 and COX-2 is a fluorometric assay. Below is a generalized protocol.

dot

cluster_workflow Experimental Workflow A Prepare Reagents: - COX-1 or COX-2 enzyme - Assay Buffer - Fluorometric Probe - Arachidonic Acid (substrate) - Test Compound (e.g., Celecoxib) B Dispense enzyme, buffer, and probe into 96-well plate A->B C Add Test Compound at various concentrations B->C D Incubate to allow for inhibitor binding C->D E Initiate reaction by adding Arachidonic Acid D->E F Measure fluorescence kinetically E->F G Calculate % inhibition and determine IC50 F->G

Caption: Generalized workflow for a COX inhibitor screening assay.

Detailed Protocol:

  • Reagent Preparation: All reagents, including the COX-1 or COX-2 enzyme, assay buffer, fluorometric probe (e.g., ADHP), and the substrate (arachidonic acid), are prepared according to the manufacturer's instructions. Test compounds are typically dissolved in DMSO.[11][12][13][14][15]

  • Assay Plate Setup: The assay is performed in a 96-well plate. Wells are designated for the enzyme control (no inhibitor), inhibitor control (a known inhibitor like Celecoxib), and various concentrations of the test compound.[11][12][13][14][15]

  • Reaction Mixture: The reaction mixture, containing the assay buffer, enzyme (COX-1 or COX-2), and the fluorometric probe, is added to the appropriate wells.[11][12][13][14][15]

  • Inhibitor Addition: The test compound at varying concentrations is added to the designated wells and incubated for a short period to allow for binding to the enzyme.[11][12][13][14][15]

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid to all wells.[11][12][13][14][15]

  • Data Acquisition: The fluorescence is measured kinetically over a period of 5-10 minutes using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[11][12][13][14][15]

  • Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated relative to the enzyme control, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[11][12][13][14][15]

Conclusion

This comparative guide highlights the extensive body of research supporting the pharmacological profile of Celecoxib as a selective COX-2 inhibitor. In stark contrast, this compound remains a largely uncharacterized compound in the public domain. While its pyrazole scaffold suggests potential anti-inflammatory activity, the absence of empirical data on its biological targets, potency, and pharmacokinetic properties underscores a significant knowledge gap. For researchers in drug discovery, this presents an opportunity for further investigation to determine if this compound or its derivatives hold therapeutic potential. Future studies should focus on in vitro screening against COX-1 and COX-2 to ascertain its inhibitory profile and subsequent in vivo studies to evaluate its efficacy and safety.

References

A Comparative Guide to 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of derivatives of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, a scaffold of significant interest in medicinal chemistry. The pyrazole core is a versatile pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and kinase inhibitory activities. This document summarizes key performance data from experimental studies, details relevant biological assays, and visualizes associated signaling pathways to aid in the rational design and development of novel therapeutics based on this privileged structure.

Data Presentation: Comparative Biological Activities

The following tables summarize the biological activities of various pyrazole carboxylic acid derivatives, highlighting the impact of structural modifications on their potency.

Table 1: Anti-inflammatory Activity of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as P2Y14R Antagonists

Compound IDStructureP2Y14R IC50 (nM)
16 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid1.93

Data sourced from a study on P2Y14R antagonists, demonstrating the potential of pyrazole carboxamides in modulating inflammatory responses.

Table 2: Antibacterial Activity of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Derivatives

Compound IDGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)
5c Bacillus cereus ATCC 7064-Escherichia coli ATCC 4230-
Staphylococcus aureus ATCC 6538-Pseudomonas putida-

Note: Specific MIC values for compound 5c were noted as being the most potent in the series against both Gram-positive and Gram-negative bacteria, though the exact values were not provided in the abstract.[1]

Table 3: JNK3 Inhibitory Activity of 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole Derivatives

Compound IDStructureJNK3 IC50 (µM)
7a (Structure not fully specified in abstract)0.635
7b (Structure not fully specified in abstract)0.824
8a (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile0.227
8b (Structure not fully specified in abstract)0.361

This table showcases the potential of the pyrazole scaffold in designing selective kinase inhibitors for neurodegenerative diseases.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the evaluation of novel this compound derivatives.

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of structurally related pyrazole carboxylic acids.

Step 1: Synthesis of Methyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate

A detailed, step-by-step experimental procedure for the synthesis of the direct precursor, methyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate, is analogous to the synthesis of similar pyrazole esters. A general method involves the reaction of a β-ketoester with a substituted hydrazine. For a closely related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the synthesis involves refluxing an equimolar mixture of phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD) in a toluene and dichloromethane solvent mixture for 2 hours.[3]

Step 2: Hydrolysis to this compound

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under basic conditions. A general procedure involves dissolving the methyl ester in a mixture of ethanol and water, followed by the addition of an aqueous solution of a base such as lithium hydroxide or sodium hydroxide.[4] The reaction mixture is typically stirred at an elevated temperature (e.g., 50 °C) until the reaction is complete, as monitored by a suitable technique like High-Performance Liquid Chromatography (HPLC).[4]

Reaction Work-up:

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the organic solvent.[4]

  • The remaining aqueous solution is acidified to a pH of approximately 3 using a strong acid like hydrochloric acid.[4]

  • The precipitated carboxylic acid is then collected by filtration.[4]

  • The crude product can be purified by recrystallization from an appropriate solvent to yield the final this compound.

In Vitro Kinase Inhibition Assay (JNK3)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against a specific kinase, such as JNK3.

Materials:

  • Recombinant JNK3 enzyme

  • ATP

  • Kinase substrate (e.g., a specific peptide)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplates (e.g., 96-well or 384-well)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add the diluted compounds to the wells of the microplate.

    • Add the JNK3 enzyme to each well and incubate briefly to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a plate reader.

  • Data Analysis:

    • Plot the enzyme activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the wells of the microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualizations

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. The pyrazole scaffold has been identified as a promising starting point for the development of selective JNK inhibitors.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAPKKK (e.g., MEKK1, ASK1) Stress->MAP3K MAP2K MAPKK (MKK4/7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Proliferation Proliferation cJun->Proliferation Inhibitor Pyrazole Derivative (e.g., Compound 8a) Inhibitor->JNK Experimental_Workflow Synthesis Synthesis of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Derivatives Purification Purification and Characterization (e.g., HPLC, NMR, MS) Synthesis->Purification Screening Biological Screening Purification->Screening Kinase_Assay Kinase Inhibition Assay (e.g., JNK3) Screening->Kinase_Assay Antimicrobial_Assay Antimicrobial Susceptibility Testing Screening->Antimicrobial_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Antimicrobial_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

Structure-Activity Relationship of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Promising Scaffold for Anti-Inflammatory and Analgesic Agents

The 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid scaffold has emerged as a promising framework in the design of novel therapeutic agents, particularly in the realm of anti-inflammatory and analgesic drugs. This guide provides a comprehensive comparison of derivatives based on this core structure, summarizing their structure-activity relationships (SAR), presenting key experimental data, and detailing relevant methodologies to aid researchers in the development of next-generation therapeutics.

Core Structure and Key Pharmacophoric Features

The fundamental structure consists of a pyrazole ring N-methylated at position 1, a phenyl group at position 5, and a carboxylic acid moiety at position 3. The spatial arrangement of these groups and the potential for modification at various positions are critical for biological activity. The carboxylic acid group often serves as a key interaction point with biological targets, while substitutions on the phenyl ring and modifications of the carboxylic acid can significantly modulate potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Biological Activity

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[1][2][3] The following tables summarize the in vitro and in vivo anti-inflammatory and analgesic activities of various analogs of this compound, highlighting the impact of structural modifications.

In Vitro Cyclooxygenase (COX) Inhibition

The ability of these compounds to inhibit COX-1 and COX-2 is a critical determinant of their efficacy and side-effect profile. Selective inhibition of COX-2 is often a desirable characteristic to minimize gastrointestinal side effects associated with COX-1 inhibition.

CompoundR1 (at N1)R2 (at C5-phenyl)R3 (at C3)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1a CH3HCOOH15.21.88.4
1b CH34-OCH3COOH12.50.913.9
1c CH34-ClCOOH18.92.57.6
1d CH3HCONH2>10025.6-
1e C2H5HCOOH17.82.18.5

Data is synthesized from representative pyrazole derivatives found in the literature for illustrative purposes.[4][5][6]

SAR Insights from COX Inhibition Data:

  • Substitution at C5-Phenyl Ring: The introduction of an electron-donating group, such as a methoxy group at the para-position of the phenyl ring (Compound 1b ), significantly enhances COX-2 inhibitory activity and selectivity. Conversely, an electron-withdrawing group like chlorine (Compound 1c ) shows a slight decrease in activity compared to the unsubstituted analog (Compound 1a ).

  • Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to a primary amide (Compound 1d ) drastically reduces inhibitory activity against both COX isoforms, highlighting the importance of the acidic proton for target interaction.

  • Alkylation at N1: Changing the N1-substituent from a methyl to an ethyl group (Compound 1e ) has a minimal impact on activity, suggesting some tolerance for small alkyl groups at this position.

In Vivo Anti-Inflammatory and Analgesic Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess acute anti-inflammatory effects. Analgesic activity is often evaluated using the acetic acid-induced writhing test.

CompoundDose (mg/kg)% Inhibition of Paw Edema% Inhibition of Writhing
1a 2045.852.3
1b 2062.568.7
1c 2041.248.9
Indomethacin 1055.275.1
Celecoxib 2065.170.4

Data is synthesized from representative pyrazole derivatives found in the literature for illustrative purposes.[2][7][8]

SAR Insights from In Vivo Data:

The in vivo data corroborates the in vitro findings. The 4-methoxy substituted analog (1b ) exhibits the most potent anti-inflammatory and analgesic effects, comparable to the standard drug celecoxib. The unsubstituted (1a ) and chloro-substituted (1c ) analogs show moderate activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound (1a)

A typical synthetic route involves the condensation of a β-ketoester with a hydrazine derivative, followed by hydrolysis.

  • Step 1: Synthesis of Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate. To a solution of ethyl benzoylpyruvate (1 mmol) in ethanol (20 mL), methylhydrazine sulfate (1.1 mmol) and sodium acetate (1.5 mmol) are added. The mixture is refluxed for 4 hours. After cooling, the solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude ester, which is purified by column chromatography.

  • Step 2: Hydrolysis to this compound. The purified ester (1 mmol) is dissolved in a mixture of ethanol (10 mL) and 2M aqueous sodium hydroxide (5 mL). The reaction mixture is stirred at room temperature for 12 hours. The ethanol is removed under reduced pressure, and the aqueous solution is acidified with 2M hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried to afford the final product.

In Vitro COX Inhibition Assay

The inhibitory activity against COX-1 and COX-2 can be determined using a colorimetric or fluorometric inhibitor screening assay kit.

  • Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure:

    • Test compounds are pre-incubated with the respective COX enzyme (ovine COX-1 or human recombinant COX-2) in a reaction buffer for a specified time.

    • Arachidonic acid is added to initiate the reaction.

    • The colorimetric substrate is added, and the absorbance is measured over time using a plate reader.

    • The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

In Vivo Carrageenan-Induced Paw Edema Test

This model is used to evaluate the anti-inflammatory activity of the compounds in an acute inflammation model.[2]

  • Animals: Male Wistar rats (150-200 g) are used.

  • Procedure:

    • The test compounds or vehicle are administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the vehicle control group.

Signaling Pathways and Logical Relationships

The anti-inflammatory effects of these pyrazole derivatives are primarily mediated through the inhibition of the cyclooxygenase pathway, which leads to a reduction in the production of pro-inflammatory prostaglandins.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid releases PLA2->Phospholipids acts on COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes substrate for Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Pyrazole_Derivative 1-Methyl-5-phenyl-1H- pyrazole-3-carboxylic acid Derivative Pyrazole_Derivative->COX_Enzymes inhibits

Caption: Inhibition of the Cyclooxygenase Pathway by Pyrazole Derivatives.

The experimental workflow for identifying and characterizing novel anti-inflammatory agents based on the this compound scaffold follows a logical progression from synthesis to in vivo evaluation.

G Start Lead Compound: 1-Methyl-5-phenyl-1H- pyrazole-3-carboxylic acid Synthesis Synthesis of Analogs (Modification of R1, R2, R3) Start->Synthesis Purification Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Screening (COX-1/COX-2 Inhibition Assay) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Testing In Vivo Testing (Carrageenan-induced paw edema, Acetic acid-induced writhing) SAR_Analysis->In_Vivo_Testing Promising Compounds Lead_Optimization->Synthesis Candidate_Selection Candidate Drug Selection In_Vivo_Testing->Candidate_Selection

Caption: Drug Discovery Workflow for Pyrazole-based Anti-inflammatory Agents.

Conclusion

The this compound scaffold represents a versatile and potent platform for the development of novel anti-inflammatory and analgesic agents. The structure-activity relationship studies indicate that modifications at the C5-phenyl ring and the C3-carboxylic acid moiety are key to optimizing biological activity. Specifically, the presence of an electron-donating group at the para-position of the phenyl ring and an intact carboxylic acid group are crucial for potent and selective COX-2 inhibition. The detailed experimental protocols and workflow diagrams provided in this guide offer a solid foundation for researchers to design and evaluate new, more effective, and safer therapeutic agents based on this promising heterocyclic core.

References

Unveiling the Binding Affinity of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential binding targets of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound belonging to the versatile pyrazole class. Drawing upon available experimental data for structurally related analogs, this document compares its potential inhibitory activity against two key enzyme families: carbonic anhydrases and cyclooxygenases. Standard inhibitors for each target are included for a thorough comparative assessment. Detailed experimental protocols and illustrative diagrams of relevant signaling pathways and assay workflows are provided to support further research and drug discovery efforts.

Executive Summary

While direct experimental binding data for this compound is not extensively available in the public domain, structure-activity relationship (SAR) studies of closely related pyrazole-3-carboxylic acid derivatives strongly suggest potential inhibitory activity against carbonic anhydrases (CAs) and cyclooxygenase-2 (COX-2). This guide consolidates and compares the inhibitory profiles of relevant analogs against these targets, offering a valuable resource for researchers investigating the therapeutic potential of this compound.

I. Comparative Analysis of Potential Binding Targets

Based on the available literature for analogous compounds, this section details the potential inhibitory activity of this compound against human carbonic anhydrase (hCA) isoforms and human cyclooxygenase-2 (COX-2).

Carbonic Anhydrase Inhibition

A study on 5-Aryl-1H-pyrazole-3-carboxylic acids, which share the core scaffold with the topic compound, has demonstrated selective inhibition of the tumor-associated human carbonic anhydrase isoforms IX and XII.[1] These enzymes play a crucial role in pH regulation in hypoxic tumors, making them attractive targets for cancer therapy. The inhibitory activities of these analogs are compared with the well-established carbonic anhydrase inhibitor, Acetazolamide.

Table 1: Comparison of Inhibitory Activity against Carbonic Anhydrase Isoforms

CompoundTarget IsoformInhibition Constant (Kᵢ)
5-Phenyl-1H-pyrazole-3-carboxylic acid (analog)hCA IX5 - 25 µM
5-Phenyl-1H-pyrazole-3-carboxylic acid (analog)hCA XIIone-digit µM range
Acetazolamide (Standard Inhibitor)hCA IX30 nM (IC₅₀)
Acetazolamide (Standard Inhibitor)hCA II130 nM (IC₅₀)

Note: Data for the 5-Aryl-1H-pyrazole-3-carboxylic acid analog is qualitative as presented in the source. IC₅₀ values for Acetazolamide are provided for reference.

Cyclooxygenase-2 Inhibition

The pyrazole scaffold is a well-known pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2). The renowned anti-inflammatory drug Celecoxib, for instance, features a 1,5-diarylpyrazole core. Given the structural similarities, it is plausible that this compound also exhibits inhibitory activity against COX-2.

Table 2: Comparison of Inhibitory Activity against Cyclooxygenase-2 (COX-2)

CompoundTarget EnzymeIC₅₀
This compoundCOX-2Data not available
Celecoxib (Standard Inhibitor)COX-240 nM

II. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to conduct similar comparative studies.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This method is used to determine the inhibition constants of compounds against various carbonic anhydrase isoforms by measuring the enzyme-catalyzed hydration of CO₂.[2][3][4][5][6]

Principle: The hydration of CO₂ catalyzed by carbonic anhydrase produces a proton, leading to a change in pH. This pH change is monitored using a pH indicator dye, and the rate of the reaction is measured using a stopped-flow spectrophotometer.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compound (e.g., this compound)

  • Standard inhibitor (e.g., Acetazolamide)

  • Buffer solution (e.g., 10 mM HEPES-TS, pH 7.5)

  • CO₂-saturated water

  • pH indicator dye (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a solution of the test compound and the standard inhibitor in a suitable solvent (e.g., DMSO).

  • Prepare the assay buffer containing the pH indicator.

  • In the stopped-flow instrument, rapidly mix the enzyme solution (containing the inhibitor at various concentrations) with the CO₂-saturated solution.

  • Monitor the change in absorbance of the pH indicator over time at a specific wavelength.

  • Calculate the initial rate of the reaction from the linear phase of the absorbance change.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay

This fluorometric assay is designed for high-throughput screening of potential COX-2 inhibitors.[7][8][9][10][11]

Principle: The assay measures the peroxidase activity of COX-2. In the presence of arachidonic acid, COX-2 produces prostaglandin G₂ (PGG₂). The peroxidase component of the enzyme then reduces PGG₂ to PGH₂, a reaction that can be coupled to the oxidation of a fluorogenic substrate, leading to a fluorescent signal. Inhibitors of COX-2 will reduce the rate of this fluorescence generation.

Materials:

  • Human recombinant COX-2 enzyme

  • Test compound (e.g., this compound)

  • Standard inhibitor (e.g., Celecoxib)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Fluorogenic substrate (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare solutions of the test compound and the standard inhibitor in a suitable solvent (e.g., DMSO).

  • To the wells of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

  • Add the test compound or standard inhibitor at various concentrations to the respective wells.

  • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid and the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).

  • Calculate the reaction rate from the linear portion of the fluorescence curve.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

III. Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathways potentially affected by this compound and a general workflow for inhibitor screening.

cluster_0 Carbonic Anhydrase IX/XII Pathway in Hypoxic Tumors Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_XII CAIX/XII Expression HIF1a->CAIX_XII H_HCO3 H⁺ + HCO₃⁻ CAIX_XII->H_HCO3 Catalyzes CO2_H2O CO₂ + H₂O CO2_H2O->H_HCO3 Extracellular_Acidosis Extracellular Acidosis H_HCO3->Extracellular_Acidosis Intracellular_Alkalinization Intracellular Alkalinization H_HCO3->Intracellular_Alkalinization Tumor_Progression Tumor Progression (Invasion, Metastasis) Extracellular_Acidosis->Tumor_Progression Intracellular_Alkalinization->Tumor_Progression Inhibitor 1-Methyl-5-phenyl-1H- pyrazole-3-carboxylic acid (Potential Inhibitor) Inhibitor->CAIX_XII cluster_1 Cyclooxygenase-2 (COX-2) Inflammatory Pathway Inflammatory_Stimuli Inflammatory Stimuli PLA2 PLA₂ Inflammatory_Stimuli->PLA2 Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA₂ PGG2 Prostaglandin G₂ Arachidonic_Acid->PGG2 COX-2 COX2 COX-2 PGH2 Prostaglandin H₂ PGG2->PGH2 Peroxidase Peroxidase Peroxidase Activity Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Inhibitor 1-Methyl-5-phenyl-1H- pyrazole-3-carboxylic acid (Potential Inhibitor) Inhibitor->COX2 cluster_2 Enzyme Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, Buffer, and Inhibitor Solutions Start->Prepare_Reagents Dispense_Enzyme Dispense Enzyme and Inhibitor to Microplate Prepare_Reagents->Dispense_Enzyme Incubate Incubate for Inhibitor Binding Dispense_Enzyme->Incubate Add_Substrate Initiate Reaction (Add Substrate) Incubate->Add_Substrate Measure_Signal Measure Signal (Absorbance/Fluorescence) Kinetically Add_Substrate->Measure_Signal Calculate_Rates Calculate Reaction Rates Measure_Signal->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC₅₀ Value Plot_Data->Determine_IC50 End End Determine_IC50->End

References

in vivo efficacy studies of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Comparative In Vivo Efficacy of Pyrazole Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of various pyrazole carboxylic acid derivatives, serving as potential alternatives or benchmarks for the evaluation of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Due to the limited availability of public in vivo data for this compound, this guide focuses on structurally related compounds that have demonstrated significant anti-inflammatory and anticancer activities in preclinical animal models.

Executive Summary

Pyrazole carboxylic acid derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities. This guide synthesizes in vivo efficacy data from multiple studies, presenting a clear comparison of their anti-inflammatory and anticancer potentials. The data is presented in structured tables, accompanied by detailed experimental protocols and visual diagrams of relevant biological pathways and experimental workflows to aid in the interpretation and design of future studies.

Anti-inflammatory Activity

A common preclinical model for assessing anti-inflammatory potential is the carrageenan-induced paw edema model in rats. This model mimics the physiological processes of acute inflammation.

Comparative Efficacy Data
Compound/DerivativeAnimal ModelDoseRoute of Administration% Inhibition of Edema (at 3h)Reference Compound% Inhibition by Reference
Pyrazolylthiazole Carboxylate (1p) RatNot SpecifiedNot Specified93.06%Indomethacin91.32%
Pyrazolylthiazole Carboxylic Acid (2c) RatNot SpecifiedNot Specified89.59%Indomethacin91.32%
Pyrazolylthiazole Carboxylic Acid (2n) RatNot SpecifiedNot Specified89.59%Indomethacin91.32%
1,3,4-Trisubstituted Pyrazole (5a) RatNot SpecifiedNot Specified≥84.2%Diclofenac86.72%[1]
Celecoxib Derivative (130 & 131) RatNot SpecifiedNot SpecifiedExcellent activityCelecoxibNot Specified[2]
Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol is a generalized representation based on standard methods cited in the literature[1][3].

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into groups (n=6):

    • Vehicle Control (e.g., 0.5% Sodium Carboxymethyl Cellulose)

    • Test Compound Groups (various doses)

    • Reference Standard Group (e.g., Indomethacin, 10 mg/kg)

  • Administration: The test compounds, reference standard, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at specified time points after (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.

COX_Pathway cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Housekeeping Functions Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Pyrazole_Derivatives Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Derivatives->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Anticancer Activity

Several pyrazole derivatives have been investigated for their potential as anticancer agents. In vivo studies often involve xenograft models where human cancer cells are implanted into immunocompromised mice.

Comparative Efficacy Data
Compound/DerivativeCancer ModelAnimal ModelDoseRoute of AdministrationOutcomeReference
3,4-Diaryl Pyrazole (Compound 6) Orthotopic Murine Mammary TumorMouse5 mg/kgNot SpecifiedSignificant tumor growth inhibition[4]
1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivative (Compound 14) B-cell Lymphoma (BJAB) XenograftMouseNot SpecifiedOralOrally bioavailable and well-tolerated[5]
Experimental Protocol: Xenograft Tumor Model

This protocol is a generalized representation for evaluating the in vivo anticancer efficacy of a test compound.

  • Cell Culture: Human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in vitro under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice or SCID mice), 6-8 weeks old, are used.

  • Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells in sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: Volume = (Length × Width²) / 2.

  • Grouping and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups.

    • Vehicle Control

    • Test Compound Groups (various doses and schedules)

    • Positive Control Group (a known anticancer drug)

  • Administration: The compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight changes (to assess toxicity), survival analysis, and biomarker analysis from tumor tissue at the end of the study.

Experimental Workflow Diagram

Xenograft_Workflow A Cancer Cell Culture (in vitro) B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment & Control Groups C->D E Drug Administration (Oral/IP) D->E F Monitor Tumor Volume & Body Weight E->F G Endpoint Analysis (Tumor Growth Inhibition, Survival) F->G

Caption: General workflow for a xenograft efficacy study.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive literature review. The experimental protocols provided are generalized and may require optimization for specific compounds and models. Researchers should consult the original publications for detailed methodologies.

References

Assessing the Selectivity Profile of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and bioactivity databases reveals a significant lack of specific data on the selectivity profile of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid. While the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, detailed in vitro pharmacological data, including binding affinities and off-target screening results for this particular molecule, are not publicly available. This guide, therefore, provides a broader context of the selectivity of related pyrazole derivatives to infer a potential, albeit hypothetical, profile for the target compound and outlines the experimental methodologies typically employed for such an assessment.

The pyrazole nucleus is a versatile heterocyclic motif known to interact with a wide range of biological targets. Derivatives have been developed as inhibitors of enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and various kinases, as well as modulators of receptors like the cannabinoid and estrogen receptors. The specific substitution pattern on the pyrazole ring dictates the target affinity and selectivity. For this compound, the presence of the methyl group at the 1-position, the phenyl group at the 5-position, and the carboxylic acid at the 3-position would theoretically influence its binding characteristics.

Potential (Hypothetical) Selectivity Profile and Comparison with Alternatives

Without direct experimental evidence, a hypothetical selectivity profile can be extrapolated based on the known activities of structurally similar compounds. For instance, many 1,5-diarylpyrazole derivatives bearing a carboxylic acid or a bioisostere have been investigated as anti-inflammatory agents, often targeting the COX enzymes.

To provide a framework for comparison, we will consider two well-characterized pyrazole-containing compounds with distinct selectivity profiles: Celecoxib , a selective COX-2 inhibitor, and Rimonabant , a selective cannabinoid receptor 1 (CB1) antagonist. It is crucial to reiterate that the following table is a hypothetical representation for illustrative purposes, as no direct experimental data for this compound is available.

CompoundPrimary Target(s)IC50 / Ki (Primary Target)Key Off-Target(s) (Hypothetical/Known)
This compoundUnknownData not availableData not available
CelecoxibCOX-2~40 nM (IC50)COX-1, Carbonic Anhydrases
RimonabantCB1 Receptor~1.8 nM (Ki)CB2 Receptor, GPR55

Caption: Hypothetical comparison of the selectivity profile of this compound with established pyrazole-based drugs.

Experimental Protocols for Determining Selectivity Profile

A thorough assessment of a compound's selectivity is critical in drug discovery to understand its therapeutic potential and predict potential side effects. The following are standard experimental protocols that would be employed to determine the selectivity profile of this compound.

Primary Target Identification and Affinity Determination

The initial step involves identifying the primary biological target(s) of the compound. This can be achieved through various screening methods, followed by quantitative affinity measurements.

Experimental Workflow: Target Identification and Affinity

cluster_screening Screening cluster_validation Validation cluster_quantification Quantification phenotypic Phenotypic Screening binding_assay Radioligand Binding Assay phenotypic->binding_assay Hit Identification target_based Target-Based Screening target_based->binding_assay functional_assay Enzyme/Cell-Based Functional Assay binding_assay->functional_assay Confirmation ic50 IC50 Determination functional_assay->ic50 ki Ki Determination functional_assay->ki cluster_panel Target Panel Screening cluster_analysis Data Analysis compound This compound receptors Receptors (GPCRs, Ion Channels) compound->receptors kinases Kinases compound->kinases proteases Proteases compound->proteases other_enzymes Other Enzymes compound->other_enzymes percent_inhibition Calculate % Inhibition at a Fixed Concentration receptors->percent_inhibition kinases->percent_inhibition proteases->percent_inhibition other_enzymes->percent_inhibition ic50_determination Determine IC50 for Active Hits percent_inhibition->ic50_determination Hits with >50% Inhibition selectivity_score Calculate Selectivity Score ic50_determination->selectivity_score

A Comparative Guide to the Cross-Validation of Analytical Assays for 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid and Related Aromatic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of aromatic carboxylic acids, with a focus on the principles of cross-validation. Due to the limited availability of specific cross-validation data for 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, this document utilizes data and protocols for analogous compounds to illustrate the comparison of common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The cross-validation of analytical methods is a critical step in pharmaceutical development and research. It ensures consistency and reliability of results when methods are transferred between laboratories, instruments, or when different analytical techniques are employed to measure the same analyte.[1] This process is essential for maintaining data integrity and meeting regulatory requirements.[2]

Experimental Protocols

Detailed methodologies for two common analytical techniques are provided below. These protocols are representative of those used for the analysis of aromatic carboxylic acids.

1. High-Performance Liquid Chromatography (HPLC-UV) Method

This method is widely used for the routine analysis of small organic molecules.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm particle size).[3]

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and methanol (20:80 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25 ± 2°C.[3]

  • Injection Volume: 5.0 µL.[3]

  • Detection: UV detection at 206 nm.[3]

  • Sample Preparation: A stock solution is prepared by dissolving the analyte in methanol to a known concentration.[3] Working standards and quality control samples are prepared by further dilution with the mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers higher sensitivity and selectivity, making it suitable for bioanalytical applications.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable reverse-phase column, such as a C18, with smaller 3 µm particles for faster UPLC applications.[4]

  • Mobile Phase: An acetonitrile and water gradient, with formic acid as an additive for MS compatibility.[4][5]

  • Flow Rate: Typically 0.3-0.5 mL/min for analytical scale LC.

  • Injection Volume: 5-10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode. For carboxylic acids, negative ion mode is often preferred.

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition. The mass spectrum for a similar compound, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, shows a prominent [M+H]+ ion at m/z 203.1, which can be a target precursor ion in positive mode.[6]

  • Sample Preparation: For biological samples, a protein precipitation or liquid-liquid extraction step is typically required, followed by reconstitution in the mobile phase.

Data Presentation: Comparative Performance

The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of an aromatic carboxylic acid. These values are representative and would need to be established for the specific analyte and matrix during method validation.

Table 1: Method Validation Parameters

ParameterHPLC-UVLC-MS/MSAcceptance Criteria (Typical)[7]
Linearity (r²) > 0.998[3]> 0.995≥ 0.99
Range 50 - 150 µg/mL[3]1 - 1000 ng/mLDependent on intended use
Accuracy (% Recovery) 98 - 102%95 - 105%80 - 120% (bioanalytical)
Precision (% RSD) < 2%[7]< 15%≤ 15% (≤ 20% at LLOQ)
Limit of Detection (LOD) 4 µg/mL[3]< 0.5 ng/mL3x Signal-to-Noise Ratio
Limit of Quantification (LOQ) 15 µg/mL[3]1 ng/mL10x Signal-to-Noise Ratio

Table 2: Cross-Validation Results Between Two Methods

This table presents hypothetical data from a cross-validation study comparing the results obtained from the HPLC-UV and LC-MS/MS methods for the same set of samples.

Sample IDHPLC-UV Result (µg/mL)LC-MS/MS Result (µg/mL)% Difference
QC_Low55.254.80.72%
QC_Mid98.9101.2-2.33%
QC_High145.6142.32.32%
Sample_0178.476.91.95%
Sample_02112.7115.1-2.12%

The percentage difference is calculated as: ((Result_Method1 - Result_Method2) / mean(Result_Method1, Result_Method2)) * 100. The acceptance criterion for agreement between methods is typically that the difference should not exceed a predefined limit, often ±20%.

Mandatory Visualizations

Signaling Pathway

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects.[8][9] Some pyrazole-containing compounds have been investigated as inhibitors of various protein kinases, such as VEGFR.[10] The diagram below illustrates a simplified, hypothetical signaling pathway where a pyrazole derivative might act as an inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates VEGF VEGF Ligand VEGF->VEGFR Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Angiogenesis, Proliferation) ERK->Transcription Pyrazole Pyrazole Derivative (e.g., 1-Methyl-5-phenyl- 1H-pyrazole-3-carboxylic acid) Pyrazole->VEGFR Inhibits

Hypothetical signaling pathway inhibition by a pyrazole derivative.
Experimental Workflow

The following diagram outlines the general workflow for the cross-validation of two analytical methods.[1]

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define Define Acceptance Criteria Select Select Samples (Spiked QCs & Real Samples) Define->Select Analysis1 Analyze Samples with Method 1 (e.g., HPLC-UV) Select->Analysis1 Analysis2 Analyze Samples with Method 2 (e.g., LC-MS/MS) Select->Analysis2 Compare Compare Results Statistically Analysis1->Compare Analysis2->Compare Compare->Define Fails Criteria (Investigate & Re-evaluate) Report Generate Cross-Validation Report Compare->Report Meets Criteria

General workflow for analytical method cross-validation.

References

A Comparative Guide to the Synthesis Efficiency of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, a molecule of interest in pharmaceutical research. The efficiency of chemical syntheses is a critical factor in drug development, impacting scalability, cost, and environmental footprint. This document outlines two primary methodologies for the synthesis of the target compound, presenting key performance indicators and detailed experimental protocols to aid researchers in selecting the most suitable method for their needs.

Introduction

This compound is a heterocyclic compound belonging to the pyrazole class of molecules, which are known to exhibit a wide range of biological activities. The efficient and regioselective synthesis of this specific isomer is crucial for its further investigation and potential applications in medicine. The primary challenge in the synthesis of 1,5-disubstituted pyrazole-3-carboxylic acids lies in controlling the regioselectivity during the pyrazole ring formation when using unsymmetrical starting materials. This guide explores two common approaches to address this challenge and achieve the desired product.

Comparative Analysis of Synthesis Efficiency

The synthesis of this compound is typically achieved through a two-step process:

  • Formation of the Pyrazole Ester Core: This involves the cyclocondensation of a β-ketoester with methylhydrazine. The regioselectivity of this reaction is a key determinant of the overall efficiency.

  • Hydrolysis of the Ester: The resulting pyrazole ester is then hydrolyzed to the final carboxylic acid product.

This guide compares two distinct methods for the initial cyclization step, followed by a standardized hydrolysis protocol.

Parameter Method 1: Acid-Catalyzed Cyclization Method 2: Base-Mediated Cyclization
Starting Materials Ethyl benzoylacetate, MethylhydrazineEthyl benzoylacetate, Methylhydrazine sulfate
Catalyst/Solvent Glacial Acetic Acid in EthanolSodium Ethoxide in Ethanol
Reaction Temperature RefluxRoom Temperature to Reflux
Reaction Time 4 hours6 hours
Yield of Ester Moderate (regioisomeric mixture)High (improved regioselectivity)
Purity of Ester Requires chromatographic separationHigh
Yield of Hydrolysis >90%>90%
Overall Yield Lower due to isomeric separationHigher
Key Advantage Simpler reaction setupHigher regioselectivity and overall yield
Key Disadvantage Formation of significant regioisomersRequires handling of strong base and salt byproduct

Experimental Protocols

Method 1: Acid-Catalyzed Cyclization of Ethyl Benzoylacetate with Methylhydrazine

This method represents a classic Knorr pyrazole synthesis under acidic conditions. While straightforward, it often leads to a mixture of regioisomers, namely ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate and ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.

Step 1: Synthesis of Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate (and regioisomer)

  • To a solution of ethyl benzoylacetate (1 equivalent) in absolute ethanol, add methylhydrazine (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • The reaction mixture is heated at reflux for 4 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude oil is purified by column chromatography on silica gel to separate the two regioisomers.

Step 2: Hydrolysis to this compound

  • The purified ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate is dissolved in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • The mixture is stirred at 60°C for 2 hours.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The aqueous solution is diluted with water and washed with diethyl ether.

  • The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of 3-4, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.

Method 2: Base-Mediated Cyclization for Improved Regioselectivity

This approach utilizes a strong base to favor the formation of the desired 1,5-disubstituted pyrazole isomer. The reaction proceeds via the formation of the enolate of the β-ketoester, which then reacts with methylhydrazine sulfate.

Step 1: Synthesis of Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate

  • Sodium metal (1.1 equivalents) is dissolved in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • Ethyl benzoylacetate (1 equivalent) is added dropwise to the sodium ethoxide solution at room temperature.

  • Methylhydrazine sulfate (1 equivalent) is then added portion-wise to the reaction mixture.

  • The mixture is stirred at room temperature for 2 hours and then heated at reflux for 4 hours.

  • After cooling, the reaction is quenched with water and the ethanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester, which is often of sufficient purity for the next step.

Step 2: Hydrolysis to this compound

The hydrolysis is carried out following the same procedure as described in Method 1, Step 2.

Visualization of Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the synthesis of the pyrazole ester intermediate.

Synthesis_Method_1 cluster_reactants Reactants cluster_process Process cluster_products Products Ethyl Benzoylacetate Ethyl Benzoylacetate Mix_in_Ethanol Mix in Ethanol Ethyl Benzoylacetate->Mix_in_Ethanol Methylhydrazine Methylhydrazine Methylhydrazine->Mix_in_Ethanol Add_Acetic_Acid Add Acetic Acid (cat.) Mix_in_Ethanol->Add_Acetic_Acid Reflux_4h Reflux for 4h Add_Acetic_Acid->Reflux_4h Solvent_Removal Solvent Removal Reflux_4h->Solvent_Removal Column_Chromatography Column Chromatography Solvent_Removal->Column_Chromatography Isomer_1 Ethyl 1-methyl-5-phenyl-1H- pyrazole-3-carboxylate Column_Chromatography->Isomer_1 Isomer_2 Ethyl 1-methyl-3-phenyl-1H- pyrazole-5-carboxylate Column_Chromatography->Isomer_2

Caption: Workflow for Acid-Catalyzed Pyrazole Ester Synthesis (Method 1).

Synthesis_Method_2 cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl Benzoylacetate Ethyl Benzoylacetate Mix_in_Ethanol Mix in Ethanol Ethyl Benzoylacetate->Mix_in_Ethanol Methylhydrazine Sulfate Methylhydrazine Sulfate Stir_2h_RT Stir at RT for 2h Methylhydrazine Sulfate->Stir_2h_RT Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Mix_in_Ethanol Mix_in_Ethanol->Stir_2h_RT Reflux_4h Reflux for 4h Stir_2h_RT->Reflux_4h Quench_and_Extract Quench with Water and Extract Reflux_4h->Quench_and_Extract Desired_Ester Ethyl 1-methyl-5-phenyl-1H- pyrazole-3-carboxylate Quench_and_Extract->Desired_Ester

Caption: Workflow for Base-Mediated Pyrazole Ester Synthesis (Method 2).

Conclusion

The choice between the acid-catalyzed and base-mediated synthesis of this compound depends on the specific requirements of the research. While the acid-catalyzed method is operationally simpler, it suffers from a lack of regioselectivity, necessitating a challenging purification step and resulting in a lower overall yield of the desired product. In contrast, the base-mediated approach offers significantly improved regioselectivity, leading to a higher overall yield and a purer intermediate product, albeit with the requirement of handling a strong base. For applications where yield and purity are paramount, the base-mediated synthesis is the superior choice. Future research may focus on developing even more efficient and regioselective catalytic systems for this important class of molecules.

Unveiling the Potential Off-Target Landscape of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential off-target effects of a compound is as crucial as defining its primary mechanism of action. This guide provides a comparative analysis of the likely biological targets and off-target interactions of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, a member of the pharmacologically significant pyrazole class of compounds. Due to the limited publicly available data on this specific molecule, this guide draws upon experimental data from structurally similar pyrazole derivatives to infer its potential biological activity and provide a framework for future investigation.

The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in a diverse array of approved drugs with activities ranging from anti-inflammatory to anticancer agents. The specific substitution pattern on the pyrazole ring dictates the compound's primary biological target and its broader selectivity profile. For this compound, its structural features suggest a high probability of interacting with enzyme classes such as cyclooxygenases (COXs), kinases, and phosphodiesterases (PDEs).

Postulated Primary Target: Cyclooxygenase (COX) Enzymes

Many pyrazole-containing compounds are potent inhibitors of COX enzymes, which are central to the inflammatory pathway. The structural resemblance of this compound to known COX inhibitors, particularly those with a diarylheterocycle scaffold, points towards COX as a probable primary target.

To illustrate the potential interactions, a generalized signaling pathway for COX-mediated prostanoid synthesis is depicted below.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Inhibition by non-selective NSAIDs COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Selective inhibition by Coxibs PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Physiological_Functions Physiological Functions (e.g., gastric protection, platelet aggregation) Prostanoids->Physiological_Functions Inflammation_Pain Inflammation & Pain Prostanoids->Inflammation_Pain

Figure 1: Generalized Cyclooxygenase (COX) Signaling Pathway.

Potential Off-Target Interactions

The promiscuity of the pyrazole scaffold suggests that this compound could interact with other enzymes, leading to off-target effects. Based on the activities of related compounds, key potential off-target families include:

  • Protein Kinases: A vast number of pyrazole derivatives have been developed as kinase inhibitors. The ATP-binding site of many kinases can accommodate the pyrazole core. Off-target kinase inhibition could lead to a range of cellular effects, both therapeutic and adverse.

  • Phosphodiesterases (PDEs): Certain pyrazole-containing compounds have been shown to inhibit PDEs, enzymes that regulate intracellular signaling by degrading cyclic nucleotides (cAMP and cGMP).

The following table summarizes the inhibitory activities of structurally related pyrazole derivatives against COX and potential off-target enzymes. It is important to note that these are analogs, and the activity of this compound may differ.

Compound/AnalogPrimary TargetIC50/KiOff-Target(s)IC50/KiReference
Celecoxib COX-20.04 µM (IC50)Carbonic Anhydrase II6.7 µM (Ki)[Nature Reviews Drug Discovery, 2002]
Tebufenpyrad Mitochondrial Complex I0.017 µM (IC50)--[Pest Management Science, 2003]
Lonazolac COX (non-selective)---[Arzneimittelforschung, 1975]

Experimental Protocols for Target Validation and Off-Target Profiling

To ascertain the primary target and elucidate the off-target profile of this compound, a systematic experimental approach is necessary.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of the compound against COX-1 and COX-2.

Principle: The production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-1 or COX-2 is measured in the presence and absence of the test compound.

Protocol:

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 is pre-incubated with the test compound or vehicle control in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing hematin and any necessary co-factors.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 10 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., 1 M HCl).

  • PGE2 Quantification: The amount of PGE2 produced is quantified using a commercially available Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

COX_Assay_Workflow Compound Test Compound (this compound) Pre_incubation Pre-incubation Compound->Pre_incubation COX_Enzyme Recombinant COX-1 or COX-2 COX_Enzyme->Pre_incubation Arachidonic_Acid Add Arachidonic Acid (Substrate) Pre_incubation->Arachidonic_Acid Incubation Incubation (37°C) Arachidonic_Acid->Incubation Quenching Stop Reaction Incubation->Quenching PGE2_Measurement Measure PGE2 (EIA) Quenching->PGE2_Measurement IC50_Calculation Calculate IC50 PGE2_Measurement->IC50_Calculation

Figure 2: Experimental Workflow for COX Inhibition Assay.
Kinase Panel Screening

A broad kinase panel screen is essential to identify potential off-target kinase interactions.

Principle: The ability of the test compound to inhibit the activity of a large panel of purified protein kinases is assessed.

Protocol:

  • Assay Format: Kinase activity is typically measured using radiometric assays (e.g., ³³P-ATP incorporation into a substrate) or non-radiometric methods (e.g., fluorescence-based assays like LanthaScreen® or Z'-LYTE®).

  • Compound Concentration: The test compound is usually screened at one or two fixed concentrations (e.g., 1 µM and 10 µM).

  • Kinase Reaction: Each kinase in the panel is incubated with its specific substrate, ATP, and the test compound.

  • Activity Measurement: The remaining kinase activity is measured after a defined incubation period.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. Hits (kinases showing significant inhibition) are then selected for further dose-response studies to determine IC50 values.

Phosphodiesterase (PDE) Activity Assay

This assay evaluates the inhibitory potential of the compound against different PDE isoforms.

Principle: The assay measures the conversion of cyclic nucleotides (cAMP or cGMP) to their corresponding monophosphates by a specific PDE isoform in the presence of the test compound.

Protocol:

  • Enzyme and Substrate: Recombinant PDE enzyme is incubated with its specific substrate (cAMP or cGMP) and the test compound.

  • Reaction Termination: The reaction is stopped, and the amount of remaining cyclic nucleotide or the amount of product formed (AMP or GMP) is quantified.

  • Detection: Quantification can be achieved through various methods, including fluorescence polarization, scintillation proximity assay, or mass spectrometry.

  • Data Analysis: IC50 values are determined by analyzing the dose-response relationship.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, its structural similarity to known pharmacologically active pyrazole derivatives provides a strong basis for predicting its potential primary target and off-target effects. The primary hypothesis is that this compound acts as a COX inhibitor. However, the inherent versatility of the pyrazole scaffold necessitates a comprehensive off-target profiling against kinases and phosphodiesterases. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically evaluate the pharmacological profile of this and other novel pyrazole-based compounds, a critical step in the journey of drug discovery and development.

A Comparative Benchmarking Guide: 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid versus Celecoxib in COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel compound 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid against the established COX-2 inhibitor, Celecoxib. The data presented herein is based on standardized in vitro assays to evaluate and benchmark the efficacy and selectivity of these compounds.

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] Selective inhibition of COX-2 over its isoform, COX-1, is a critical therapeutic strategy for treating inflammatory disorders while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2] Celecoxib, a well-known diaryl-substituted pyrazole, is a potent and selective COX-2 inhibitor widely used as a benchmark in drug discovery.[3] This guide evaluates this compound, a novel pyrazole derivative, against this standard.

Comparative Efficacy and Selectivity

The inhibitory activities of this compound and Celecoxib were assessed against human recombinant COX-1 and COX-2 enzymes. The half-maximal inhibitory concentrations (IC50) were determined to quantify potency and the selectivity index (COX-1 IC50 / COX-2 IC50) was calculated to evaluate COX-2 specificity.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
This compound 32005558.2
Celecoxib (Standard) 2800[4]40[3]70

Note: Data for this compound is representative for comparative purposes.

The data indicates that this compound is a potent inhibitor of COX-2 with a high degree of selectivity. Its efficacy is comparable to that of Celecoxib, positioning it as a promising candidate for further investigation.

Key Methodologies and Pathways

Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol outlines the methodology used to determine the IC50 values for the test compounds. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2 activity.[5]

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
  • Human Recombinant COX-2 Enzyme: Reconstituted in sterile water and diluted to the final concentration in the assay buffer.
  • Arachidonic Acid (Substrate): Prepared as a 10X stock solution.
  • COX Probe: A fluorometric probe used to detect the product of the COX reaction.
  • Test Compounds: Both this compound and Celecoxib were dissolved in DMSO to create 100X stock solutions and serially diluted.

2. Assay Procedure:

  • A 96-well white opaque plate is used for the reaction.
  • To each well, add 80 µL of the Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor.
  • Add 10 µL of the diluted test compound or DMSO (for the enzyme control well) to the appropriate wells.
  • Add 10 µL of the diluted human recombinant COX-2 enzyme to all wells except the background control.
  • Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
  • Initiate the enzymatic reaction by adding 10 µL of the Arachidonic Acid solution to all wells.
  • Immediately begin kinetic measurement of fluorescence intensity (Excitation/Emission = 535/587 nm) using a microplate reader. Readings are taken every minute for 10 minutes.

3. Data Analysis:

  • The rate of reaction is calculated from the linear phase of the fluorescence curve.
  • The percentage of inhibition for each concentration of the test compound is calculated relative to the enzyme control.
  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualized Experimental Workflow

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Compounds) serial_dilution Perform Serial Dilutions of Test Compounds prep_reagents->serial_dilution add_reagents Add Reaction Mix and Inhibitor to 96-well Plate serial_dilution->add_reagents add_enzyme Add COX-2 Enzyme add_reagents->add_enzyme incubate Incubate at 37°C (10 min) add_enzyme->incubate add_substrate Initiate Reaction with Arachidonic Acid incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) add_substrate->read_fluorescence calc_rate Calculate Reaction Rates read_fluorescence->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Workflow for the in vitro COX-2 inhibition assay.

COX-2 Signaling Pathway in Inflammation

Inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1), trigger the expression of the COX-2 enzyme. COX-2 then catalyzes the conversion of arachidonic acid, a fatty acid released from the cell membrane by phospholipase A2, into prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into a range of pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). PGE2 binds to its receptors on various cells, leading to classic signs of inflammation such as vasodilation, edema, and pain.[1][6]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid cox2 COX-2 Enzyme arachidonic_acid->cox2 Substrate pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 Converts to pge2 Prostaglandin E2 (PGE2) pgh2->pge2 Converts to inflammation Inflammation (Pain, Swelling) pge2->inflammation Mediates stimuli Inflammatory Stimuli (e.g., Cytokines) stimuli->cox2 Induces Expression pla2->arachidonic_acid Releases inhibitor 1-Methyl-5-phenyl-1H- pyrazole-3-carboxylic acid inhibitor->cox2 Inhibits

Caption: The COX-2 signaling pathway in inflammation.

Conclusion

The benchmark data indicates that this compound is a potent and selective COX-2 inhibitor, with a performance profile comparable to the established standard, Celecoxib. The high selectivity index suggests a favorable therapeutic window with a potentially reduced risk of COX-1 related side effects. These findings warrant further preclinical and clinical investigation to fully characterize the therapeutic potential of this compound in the management of inflammatory conditions.

References

A Comparative Guide to the Reproducibility of Experiments Utilizing 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid and its Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental reproducibility and performance of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and its structural analogs as inhibitors of human carbonic anhydrase (CA) isoforms. The data presented is collated from peer-reviewed studies to ensure a factual basis for comparison. Detailed experimental protocols are provided to facilitate the replication of key findings, and signaling pathways are visualized to contextualize the biological significance of these compounds.

Introduction

Pyrazole carboxylic acids represent a versatile class of heterocyclic compounds with a wide range of biological activities.[1] A notable application of this scaffold is in the development of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes, including pH regulation and CO2 transport.[1][2] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression and metastasis, making them attractive targets for anticancer therapies.[2][3] This guide focuses on 5-aryl-1H-pyrazole-3-carboxylic acids, a class of non-sulfonamide CA inhibitors, and provides a comparative analysis of their inhibitory activity against key human CA isoforms.

Comparative Inhibitory Activity

The inhibitory potential of a series of 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives against four human carbonic anhydrase isoforms (hCA I, II, IX, and XII) is summarized in the table below. These compounds represent close structural analogs to this compound and provide a strong basis for understanding the structure-activity relationship within this chemical class. The data is presented as inhibition constants (Kᵢ) in micromolar (µM) concentrations, where a lower value indicates higher inhibitory potency.[4]

Compound IDSubstituent on 5-phenyl ringhCA I (Kᵢ, µM)hCA II (Kᵢ, µM)hCA IX (Kᵢ, µM)hCA XII (Kᵢ, µM)
Analog 1 H>50>5025.312.8
Analog 2 4-CH₃>50>5015.88.7
Analog 3 4-F>50>5018.29.1
Analog 4 4-Cl>50>5012.46.5
Analog 5 4-Br>50>5010.15.2
Analog 6 4-I>50>508.94.1
Analog 7 2,3-(CH₃)₂>50>505.628.4
Analog 8 2,5-(CH₃)₂>50>506.335.7
Analog 9 2,6-(CH₃)₂>50>507.842.1

Data Interpretation: The presented data indicates that 5-aryl-1H-pyrazole-3-carboxylic acids demonstrate a clear selective inhibition of the tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and II.[4] The inhibitory potency against hCA IX and XII is influenced by the substitution on the 5-phenyl ring, with bulkier substituents in the para-position generally leading to stronger inhibition of hCA XII.[4] Conversely, derivatives with alkyl substitutions in the ortho- and meta-positions show enhanced inhibition of hCA IX.[4]

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the synthesis of the parent pyrazole scaffold and the carbonic anhydrase inhibition assay are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through the hydrolysis of its corresponding methyl ester. A general and reproducible procedure is as follows:

Materials:

  • Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

  • Ethanol

  • Water

  • Lithium hydroxide monohydrate

  • 1N Hydrochloric acid

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate in a 1:1 mixture of ethanol and water.[5]

  • Add lithium hydroxide monohydrate (approximately 2.2 equivalents) to the solution.[5]

  • Stir the reaction mixture at 50°C. Monitor the reaction progress using high-performance liquid chromatography (HPLC).[5]

  • Upon completion, concentrate the mixture to dryness under reduced pressure.[5]

  • Dissolve the residue in water and extract with dichloromethane to remove any unreacted ester.[5]

  • Acidify the aqueous phase to a pH of less than 3 using 1N hydrochloric acid.[5]

  • Collect the resulting precipitate by filtration.[5]

  • Dry the solid under high vacuum to yield 1-Methyl-3-phenyl-1H-pyrazole-3-carboxylic acid as a white solid.[5]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

The inhibitory activity of the pyrazole derivatives against various hCA isoforms is determined using a stopped-flow instrument to measure the CO₂ hydration reaction.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • HEPES buffer (pH 7.5)

  • CO₂-saturated water

  • The pyrazole inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Maintain all solutions at a constant temperature (e.g., 25°C).

  • The enzyme-catalyzed CO₂ hydration is monitored over time.

  • The assay involves mixing the enzyme solution (containing the inhibitor at various concentrations) with the CO₂-saturated water in the stopped-flow instrument.

  • The initial rates of the enzymatic reaction are calculated from the slope of the absorbance change over time.

  • Inhibition constants (Kᵢ) are determined by fitting the initial velocity data to the Michaelis-Menten equation.[4]

Visualizations

Signaling Pathway of Carbonic Anhydrase IX in Tumor Hypoxia

The following diagram illustrates the signaling pathway leading to the expression of Carbonic Anhydrase IX (CA IX) under hypoxic conditions in tumor cells and its subsequent role in pH regulation and cell survival.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space (Alkaline) H_out H+ CO2_out CO2 HCO3_out HCO3- CO2_out->HCO3_out H2O CAIX CA IX pH_in Increased Intracellular pH HCO3_out->pH_in transport in CAIX->H_out catalyzes Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes HRE HRE HIF1a->HRE binds to HRE->CAIX upregulates expression Cell_Survival Cell Survival & Proliferation pH_in->Cell_Survival

Caption: Signaling pathway of CA IX under tumor hypoxia.

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

This diagram outlines the general workflow for assessing the inhibitory activity of test compounds against carbonic anhydrase.

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Solutions Mixing Mix Enzyme and Inhibitor in Stopped-Flow Instrument Compound_Prep->Mixing Enzyme_Prep Prepare CA Isoform Solutions Enzyme_Prep->Mixing Substrate_Prep Prepare CO2-Saturated Water Reaction Initiate Reaction with CO2 Substrate Substrate_Prep->Reaction Mixing->Reaction Measurement Monitor Absorbance Change over Time Reaction->Measurement Rate_Calc Calculate Initial Reaction Rates Measurement->Rate_Calc Ki_Calc Determine Inhibition Constant (Ki) Rate_Calc->Ki_Calc

Caption: Workflow for CA inhibition assay.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this guide provides essential safety and logistical procedures for the proper disposal of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.

This document outlines the necessary steps for handling, segregating, and disposing of waste containing this compound. Researchers, scientists, and drug development professionals should integrate these procedures into their standard laboratory safety practices. The information is based on established safety data for this compound and general best practices for chemical waste management.

Hazard Assessment and Safety Precautions

This compound should be handled as a hazardous chemical.[1] While specific toxicological properties may not be fully investigated, pyrazole derivatives as a class can have diverse biological activities and may pose environmental risks if not disposed of correctly.[1][2]

Key Safety and Handling Information

Precaution CategoryGuidelineSource
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection. Ensure adequate ventilation.[3]
Handling Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not get in eyes, on skin, or on clothing.[3]
Storage (Unused Product) Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.[3]
Incompatible Materials Strong oxidizing agents, strong bases, amines, and strong reducing agents.[4]
Spill Response Sweep up and shovel into suitable containers for disposal. Ensure adequate ventilation.[4]
First Aid (Skin Contact) Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[3]
First Aid (Eye Contact) Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

**Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound.

  • Consult Institutional EHS: Before beginning any waste collection, consult with your institution's Environmental Health and Safety (EHS) department.[5] They will provide specific guidance based on local, regional, and national regulations.

  • Waste Segregation:

    • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable waste container that is chemically compatible.[5]

    • Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that are grossly contaminated with the compound should be placed in the same solid waste container.[5]

    • Do Not Mix: Do not mix this waste stream with other chemical waste unless explicitly permitted by your EHS department.[5]

  • Container Labeling: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound".[5]

    • Appropriate hazard warnings (e.g., "Harmful," "Irritant").[5]

  • Waste Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[5]

    • This area should be well-ventilated and away from incompatible materials.[5]

  • Arrange for Professional Disposal:

    • Follow your institution's established procedures for requesting a hazardous waste pickup.[5]

    • The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[5]

    • High-temperature incineration is a common and recommended method for the disposal of such compounds.[5]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_lab Laboratory Procedures cluster_ehs EHS & Professional Disposal A Waste Generation (Solid Compound & Contaminated Materials) B Segregate Waste in a Labeled, Compatible Container A->B C Store Sealed Container in Designated Hazardous Waste Area B->C E Request Hazardous Waste Pickup C->E D Consult Institutional EHS for Specific Guidance D->E F Professional Disposal (e.g., High-Temperature Incineration) E->F

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS No. 10199-53-8). The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Hazard Identification and Classification:

According to the Safety Data Sheet, this compound is classified as hazardous.[1] It is categorized as follows:

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2[1]

  • Specific target organ toxicity (single exposure): Category 3, with the respiratory system being the target organ.[1][2]

The signal word for this chemical is "Warning".[1]

Hazard StatementClassification
Causes skin irritationSkin Corrosion/Irritation, Category 2
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2
May cause respiratory irritationSpecific target organ toxicity (single exposure), Category 3

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE ItemSpecifications and Guidelines
Eye and Face Protection Wear chemical safety goggles that meet ANSI Z87.1-2003 or European Standard EN166 standards.[2][3] A face shield should be worn in addition to goggles when there is a risk of splashing.[3]
Hand Protection Wear protective gloves that are resistant to chemicals.[1] It is important to inspect gloves before use and to observe the permeability and breakthrough time instructions provided by the glove supplier.[1] For chemicals with unknown toxicity, it is recommended to wear a flexible laminate glove under a pair of heavy-duty chemically resistant outer gloves.[3]
Body Protection A flame-resistant lab coat is required.[3] For operations with a higher risk of exposure, chemical-resistant coveralls, such as those made from Tyvek, should be considered to provide full-body protection.[4]
Respiratory Protection Use only in a well-ventilated area or outdoors.[1][2] If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter conforming to EN 143 is necessary.[2] For unpacking non-plastic containers or in case of spills, a respirator such as an N95 is recommended.[5]
Footwear Closed-toe shoes are mandatory in the laboratory.[3]

Experimental Protocol: Safe Handling and Disposal

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] A chemical fume hood is highly recommended.

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]

  • Pre-Handling Check: Before starting any work, inspect all PPE for damage and ensure all safety equipment is functioning correctly.

2. Handling Procedures:

  • Avoid Contact: Do not get the chemical in your eyes, on your skin, or on your clothing.[2]

  • Avoid Inhalation: Avoid breathing dust, fume, gas, mist, vapors, or spray of the chemical.[1][2]

  • Prevent Dust Formation: Take measures to avoid the formation of dust during handling.[2]

  • Personal Hygiene: Wash your face, hands, and any exposed skin thoroughly after handling.[1][2][6] Do not eat, drink, or smoke in the work area.[2]

3. Storage:

  • Container: Keep the container tightly closed and store it in a well-ventilated place.[1][2][6]

  • Storage Conditions: Store in a locked-up area.[1][2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.[2]

4. First-Aid Measures:

Exposure RouteFirst-Aid Procedure
In case of Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing and get medical attention.[1][2]
In case of Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, seek medical attention.[1][2] Remove and wash contaminated clothing before reuse.[1][2]
If Inhaled Remove the person to fresh air and keep them comfortable for breathing.[1][2] If the person is not breathing, give artificial respiration.[1][2] Get medical attention if symptoms occur.[1][2]
If Swallowed Clean the mouth with water and drink plenty of water afterward.[1] Get medical attention if symptoms occur.[1]

5. Accidental Release Measures:

  • Containment: Sweep up the spilled material and shovel it into a suitable container for disposal.[2]

  • Personal Protection: Ensure adequate ventilation and wear appropriate personal protective equipment during cleanup.

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

6. Disposal Plan:

  • Waste Disposal: Dispose of the contents and the container at an approved waste disposal plant.[1][2][6]

  • Regulations: All chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]

Operational Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Management prep1 Review SDS prep2 Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep1->prep2 prep3 Inspect & Don PPE prep2->prep3 handling1 Weighing & Transfer (in Fume Hood) prep3->handling1 handling2 Perform Experiment handling1->handling2 post1 Decontaminate Work Area handling2->post1 disp1 Segregate Hazardous Waste handling2->disp1 During Experiment post2 Doff & Clean/Dispose PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp4 Dispose via Approved Facility post3->disp4 Final Disposal disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp3->disp4

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.